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Core Science & Biosynthesis

Foundational

5-Bromo-4-hydroxypicolinaldehyde: A Technical Guide to Structural Causality and Late-Stage Functionalization in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic decoration of pyridine scaffolds is fundamental to tuning the pharmacokinetics and target-binding affinities of active pharmaceutical ingredients (APIs). 5-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of pyridine scaffolds is fundamental to tuning the pharmacokinetics and target-binding affinities of active pharmaceutical ingredients (APIs). 5-Bromo-4-hydroxypicolinaldehyde (CAS: 1289261-81-9) represents a highly privileged, tri-functionalized heterocyclic building block [1].

As an application scientist, I frequently utilize this molecule because it offers three orthogonal vectors for structural diversification: an electrophilic aldehyde, an electron-donating hydroxyl group, and a cross-coupling-ready aryl bromide. This whitepaper dissects the physicochemical properties of 5-Bromo-4-hydroxypicolinaldehyde[2], explains the mechanistic causality behind its reactivity, and provides field-proven, self-validating protocols for its integration into drug discovery workflows.

Physicochemical Profiling & Quantitative Data

Before deploying any building block in a synthetic route, establishing a precise physicochemical profile is critical. The molecular weight (202.01 g/mol ) and the presence of the bromine atom dictate specific analytical signatures that we will use later for self-validation [1, 3].

Table 1: Core Quantitative Specifications
ParameterValueMechanistic Implication
Chemical Name 5-Bromo-4-hydroxypicolinaldehydeTri-functional pyridine core.
CAS Registry Number 1289261-81-9Unique identifier for regulatory tracking [1].
Molecular Weight 202.01 g/mol Crucial for exact stoichiometric calculations.
Molecular Formula C6H4BrNO2Indicates a high degree of unsaturation.
Isotopic Exact Mass 200.94 g/mol ( 79 Br)Generates a distinct 1:1 MS doublet (201/203 m/z).
Storage Conditions Inert atmosphere, 2-8°CPrevents aldehyde auto-oxidation to picolinic acid.

Structural Causality & Orthogonal Reactivity

The true value of 5-Bromo-4-hydroxypicolinaldehyde lies in the electronic interplay between its functional groups. Understanding this causality is essential for designing successful reactions without protecting group overhead.

  • C2-Aldehyde: Highly electrophilic due to the electron-withdrawing nature of the adjacent pyridine nitrogen. It readily undergoes condensation with primary amines to form Schiff bases, which are precursors to imidazopyridine kinase inhibitors.

  • C4-Hydroxyl: Acts as a strong electron-donating group (EDG) via resonance. This lowers the pKa of the molecule, making it amphoteric, and provides a handle for tuning lipophilicity via O-alkylation.

  • C5-Bromine: Positioned para to the nitrogen and ortho to the hydroxyl. The electron-donating effect of the C4-OH significantly deactivates the C5-Br bond toward oxidative addition. Therefore, standard palladium catalysts often fail here, necessitating highly active, sterically bulky phosphine ligands (like XPhos) to force the reaction forward.

G Start 5-Bromo-4-hydroxypicolinaldehyde CAS: 1289261-81-9 Aldehyde C2-Aldehyde Reactivity Start->Aldehyde Hydroxyl C4-Hydroxyl Reactivity Start->Hydroxyl Bromine C5-Bromine Reactivity Start->Bromine Schiff Schiff Base Condensation (Ligand Synthesis) Aldehyde->Schiff Primary Amines Alkylation O-Alkylation/Etherification (Lipophilicity Tuning) Hydroxyl->Alkylation Alkyl Halides / Base Coupling Pd-Catalyzed Cross-Coupling (C-C Bond Formation) Bromine->Coupling Boronic Acids / Pd(0) API Advanced Heterocyclic API Schiff->API Alkylation->API Coupling->API

Functional group reactivity pathways for 5-Bromo-4-hydroxypicolinaldehyde in API synthesis.

Experimental Methodology: Suzuki-Miyaura Cross-Coupling

To demonstrate the practical application of this building block, below is a self-validating protocol for a Suzuki-Miyaura cross-coupling.

The Challenge: The C4-hydroxyl group deactivates the C5-bromide and makes the molecule sensitive to strong bases (which can trigger Cannizzaro-type degradation of the C2-aldehyde).

Step-by-Step Protocol
  • Step 1: Reagent Preparation

    • Action: Combine 5-Bromo-4-hydroxypicolinaldehyde (1.0 eq) and an arylboronic acid (1.2 eq) in a Schlenk flask.

    • Causality: The 0.2 eq excess of boronic acid compensates for competitive protodeboronation, a common side reaction in aqueous cross-couplings.

  • Step 2: Catalyst & Ligand Selection

    • Action: Add Pd2(dba)3 (5 mol%) and XPhos (10 mol%).

    • Causality: Because the C4-OH group enriches the pyridine ring with electron density, the C-Br bond is highly resistant to oxidative addition. XPhos, a dialkylbiaryl phosphine, is sterically demanding and electron-rich, specifically designed to accelerate oxidative addition in deactivated aryl halides.

  • Step 3: Base & Solvent System

    • Action: Add K3PO4 (3.0 eq) dissolved in a degassed 1,4-Dioxane/H2O (4:1) mixture.

    • Causality: Water is required to dissolve the inorganic base and generate the reactive palladium-hydroxo complex necessary for transmetalation. K3PO4 is chosen because it is a mild base; stronger bases like NaOH would induce aldol condensation or degradation of the sensitive C2-aldehyde.

  • Step 4: Execution & Workup (The Self-Validating Step)

    • Action: Heat at 80°C for 12 hours. Upon completion, cool to room temperature and acidify the aqueous layer to pH 5.5 using 1M HCl before ethyl acetate extraction.

    • Causality: The C4-hydroxyl is acidic (pKa ~ 8.5). Under the basic reaction conditions, it exists as a water-soluble phenoxide-like anion. If you extract at a basic pH, your product will remain in the aqueous layer and be lost. Acidifying to pH 5.5 protonates the oxygen, rendering the product neutral and organic-soluble, ensuring quantitative recovery.

Analytical Validation Protocols

Trust in chemical synthesis requires rigorous, self-validating analytical checks. For brominated pyridines, we rely on a multi-modal approach.

Workflow: LC-MS and NMR Validation
  • LC-MS (Isotopic Signature Check):

    • Protocol: Run the crude mixture via UPLC-MS (ESI+).

    • Causality & Validation: Bromine naturally occurs as two isotopes ( 79 Br and 81 Br) in a nearly 50.5 : 49.5 ratio. A successful starting material validation must show a distinct 1:1 doublet at m/z 202.0 and 204.0 for the [M+H]+ ion. If you are validating the product of the Suzuki coupling (where bromine is replaced by an aryl group), this doublet must completely disappear, replaced by a single mass peak. This serves as an absolute, self-validating confirmation of successful dehalogenation/coupling.

  • 1H NMR (DMSO-d6) Structural Elucidation:

    • Protocol: Acquire a 400 MHz 1H NMR spectrum.

    • Causality & Validation: The regiochemistry is confirmed by the proton shifts. The C2-aldehyde proton is highly deshielded and will appear as a sharp singlet at ~10.0 ppm . Because the substituents are at C2, C4, and C5, the remaining ring protons are at C3 and C6. Since they are para to each other, they will not couple. You must observe two distinct singlets: one around 8.5 ppm (C6-H, deshielded by the adjacent nitrogen and bromine) and one around 7.3 ppm (C3-H, shielded by the adjacent hydroxyl).

G Sample Crude Reaction Mixture Prep Sample Preparation (Filtration & Dilution) Sample->Prep LCMS LC-MS Analysis Isotope Doublet (m/z 202/204) Prep->LCMS Mass & Isotope Check NMR 1H/13C NMR Spectroscopy Regiochemistry Confirmation Prep->NMR Structural Integrity HPLC HPLC-UV (254 nm) Peak Integration Prep->HPLC Purity Quantification Valid Validated Compound (>98% Purity) LCMS->Valid NMR->Valid HPLC->Valid

Multi-modal analytical validation workflow for brominated pyridine derivatives.

References

  • Title: 1289261-81-9 | 5-Bromo-4-hydroxypicolinaldehyde Source: BLD Pharm URL
  • Title: CAS:1269291-04-4, 5-Bromo-4-hydroxypicolinic acid-毕得医药 (Related Derivatives & Core Data)
  • Title: Chemical Product Inquiry - CAS No.
Exploratory

An In-depth Technical Guide to the Solubility of 5-Bromo-4-hydroxypicolinaldehyde in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-4-hydroxypicolinaldehyde, a key intermediate in pharmaceutical research and organic synthesis. Aimed at researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-4-hydroxypicolinaldehyde, a key intermediate in pharmaceutical research and organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility and presents a robust framework for its experimental determination and interpretation.

Introduction: The Significance of Solubility for 5-Bromo-4-hydroxypicolinaldehyde

5-Bromo-4-hydroxypicolinaldehyde, with the molecular formula C₆H₄BrNO₂ and a molecular weight of approximately 202.01 g/mol , is a solid at room temperature.[1] Its structure, featuring a pyridine ring substituted with a bromine atom, a hydroxyl group, and an aldehyde group, imparts a unique combination of polarity, hydrogen bonding capability, and potential for ionization. Understanding its solubility in various organic solvents is paramount for its effective use in a range of applications, including:

  • Reaction Media Selection: Choosing an appropriate solvent is critical for ensuring that reactants are in the same phase, which directly impacts reaction kinetics and yield.

  • Purification Processes: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility of the target compound and impurities in various solvent systems.[2]

  • Formulation Development: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in relevant organic and aqueous media is a critical determinant of bioavailability and efficacy.

This guide will provide both the theoretical context and practical methodologies to empower researchers to make informed decisions regarding the handling and application of 5-Bromo-4-hydroxypicolinaldehyde.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[2][3] The solubility of 5-Bromo-4-hydroxypicolinaldehyde is governed by the interplay of its distinct functional groups and their interactions with the solvent molecules.

Molecular Structure of 5-Bromo-4-hydroxypicolinaldehyde:

G start Start: Prepare Solvent Systems step1 Add excess 5-Bromo-4-hydroxypicolinaldehyde to each solvent in a vial. start->step1 step2 Equilibrate at a constant temperature with agitation (e.g., 24-48 hours). step1->step2 step3 Centrifuge to separate undissolved solid. step2->step3 step4 Filter the supernatant through a 0.22 µm syringe filter. step3->step4 step5 Prepare serial dilutions of the clear filtrate. step4->step5 step6 Quantify the concentration using a pre-validated analytical method (e.g., HPLC-UV). step5->step6 end End: Calculate and Report Solubility step6->end

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Foundational

"5-Bromo-4-hydroxypicolinaldehyde" safety and handling precautions

Technical Guide to the Safe Handling, Storage, and Synthetic Utility of 5-Bromo-4-hydroxypicolinaldehyde Executive Summary In the landscape of modern drug discovery and complex molecule synthesis, multi-functionalized py...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide to the Safe Handling, Storage, and Synthetic Utility of 5-Bromo-4-hydroxypicolinaldehyde

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, multi-functionalized pyridine scaffolds are indispensable. Among these, 5-Bromo-4-hydroxypicolinaldehyde (CAS: 1289261-81-9) stands out as a highly versatile, yet challenging, bifunctional building block[1]. It possesses three distinct orthogonal reactive sites: an electrophilic picolinaldehyde moiety, a nucleophilic/acidic C4-hydroxyl group, and a C5-bromide primed for transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I emphasize that the dense functionalization that makes this molecule so valuable also introduces significant handling and safety challenges. This whitepaper outlines the physicochemical profiling, self-validating safety protocols, and mechanistic rationale required to handle this compound safely and effectively.

Physicochemical Profiling & Mechanistic Hazards

Safety protocols are not arbitrary rules; they are direct consequences of a molecule's structural reactivity. Understanding the mechanistic hazards of 5-Bromo-4-hydroxypicolinaldehyde is the first step in risk mitigation.

  • The Aldehyde Moiety (Autoxidation and Sensitization): Aldehydes are highly reactive electrophiles. In the presence of atmospheric oxygen, picolinaldehydes undergo rapid autoxidation via a radical chain mechanism to form the corresponding picolinic acids. Biologically, volatile and reactive aldehydes can covalently bind to primary amines in proteins, leading to severe skin sensitization, respiratory irritation, and potential mutagenicity[2].

  • The Halogenated Pyridine Core (Systemic Toxicity): Bromopyridines are notorious for their ability to penetrate intact skin, leading to systemic toxicity upon contact[3]. Furthermore, upon thermal decomposition (e.g., during a laboratory fire or aggressive heating), the halogenated pyridine ring releases highly toxic and corrosive fumes, including hydrogen bromide (HBr) and nitrogen oxides (NOx)[3].

Table 1: Physicochemical and Hazard Profile

PropertyValue / DescriptionHazard Implication & Mitigation
CAS Number 1289261-81-9[1]Unique identifier for safety tracking and inventory control.
Molecular Formula C6H4BrNO2[1]Halogenated heteroaromatic; thermal decomposition yields toxic HBr and NOx fumes[3].
Molecular Weight 202.01 g/mol [1]Low molecular weight facilitates rapid systemic absorption through intact skin[3].
Functional Groups Aldehyde, Bromide, HydroxylHigh reactivity; autoxidation risk; cross-linking with biological amines requires chemical quenching[2].
Storage Conditions 2-8°C, Inert Atmosphere[1][2]Strict temperature and atmospheric control prevents thermal degradation and autoxidation.

Self-Validating Experimental Workflows

To ensure both operator safety and experimental integrity, handling protocols must be self-validating—meaning the protocol itself contains diagnostic checks to confirm success before proceeding to the next step of the workflow.

Protocol 1: Inert Atmosphere Reconstitution and Validation
  • Step 1: Preparation. Purge a Schlenk flask with ultra-high purity Argon for 15 minutes.

  • Step 2: Transfer. Inside a nitrogen-filled glovebox, weigh the desired amount of 5-Bromo-4-hydroxypicolinaldehyde.

    • Causality: Atmospheric moisture and oxygen rapidly initiate the autoxidation of the picolinaldehyde to picolinic acid.

  • Step 3: Degassing. Dissolve the solid in an anhydrous, strictly degassed solvent (e.g., sparged DMF or THF).

    • Causality: Dissolved oxygen in standard solvents is sufficient to degrade the electrophilic center over the course of a reaction.

  • Step 4: Validation Check (1H-NMR). Before proceeding with the main reaction, take a 50 µL aliquot, dilute in DMSO-d6, and run a quick 1H-NMR spectrum.

    • Self-Validation: A sharp singlet at ~10.0 ppm confirms an intact aldehyde. The appearance of a broad peak >11.5 ppm indicates carboxylic acid formation, invalidating the reagent's integrity and preventing downstream reaction failure.

Protocol 2: Safe Quenching and Disposal of Aldehyde Waste
  • Step 1: Collection. Gather all unreacted 5-Bromo-4-hydroxypicolinaldehyde and reaction washings in a dedicated fume hood flask.

  • Step 2: Bisulfite Addition. Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO3) while stirring vigorously.

    • Causality: Reactive aldehydes act as potent sensitizers. Bisulfite undergoes nucleophilic addition to the aldehyde, forming a stable, non-volatile, water-soluble α -hydroxy sulfonate adduct[2].

  • Step 3: Observation. Monitor for a mild exotherm, indicating successful adduct formation. Proper ventilation is required as minor sulfur dioxide gas may evolve[2].

  • Step 4: Validation Check (DNPH Stain). Spot the aqueous layer on a silica TLC plate and dip it into a 2,4-Dinitrophenylhydrazine (DNPH) stain.

    • Self-Validation: A lack of yellow/orange precipitate confirms the complete consumption of the reactive aldehyde, rendering the waste safe for standard aqueous hazardous disposal.

Data Visualization & Workflows

HazardMitigation A 5-Bromo-4-hydroxypicolinaldehyde (Solid State) B Schlenk Line / Glovebox (Argon/N2) A->B Transfer C Reaction Setup (Fume Hood) B->C Dissolution D Quenching (NaHSO3 addition) C->D Post-Reaction E Aqueous Waste (Bisulfite Adduct) D->E Neutralization

Workflow for the safe handling, reaction, and quenching of reactive picolinaldehydes.

ReactivityPathways Core 5-Bromo-4-hydroxypicolinaldehyde Aldehyde Aldehyde Group (Electrophile) Core->Aldehyde Bromo C5-Bromo Group (Cross-Coupling) Core->Bromo Hydroxyl C4-Hydroxyl Group (Nucleophile/Acid) Core->Hydroxyl RedAm Reductive Amination (Imine Formation) Aldehyde->RedAm Amines Suzuki Suzuki-Miyaura Coupling Bromo->Suzuki Pd Catalyst Alkylation O-Alkylation / Tautomerization Hydroxyl->Alkylation Base/RX

Divergent synthetic utility of the three reactive sites on the pyridine scaffold.

References

Sources

Exploratory

5-Bromo-4-hydroxypicolinaldehyde: A Theoretical and Computational Analysis Framework

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Design Executive Summary 5-Bromo-4-hydroxypicolinaldehyde (CAS: 1289261-81-9)[1] is a highly functionalized, electron-deficient heterocyclic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Design

Executive Summary

5-Bromo-4-hydroxypicolinaldehyde (CAS: 1289261-81-9)[1] is a highly functionalized, electron-deficient heterocyclic scaffold that serves as a critical building block in advanced organic synthesis, coordination chemistry, and rational drug design. As a pyridine-2-carboxaldehyde derivative, it possesses exceptional metal-chelating properties and acts as a versatile electrophile in asymmetric catalysis[2].

This whitepaper establishes a rigorous theoretical and computational framework for analyzing 5-Bromo-4-hydroxypicolinaldehyde (hereafter referred to as 5-Br-4-OH-PA ). By synthesizing Density Functional Theory (DFT) quantum mechanics, molecular docking, and ADMET profiling, we provide a self-validating system for researchers to predict its physicochemical behavior, reactivity, and pharmacological potential.

Structural Rationale & Chemical Causality

To effectively model a molecule, one must first understand the causality behind its structural components. 5-Br-4-OH-PA is not merely a collection of atoms; it is a finely tuned electronic system:

  • The Pyridine Core: Acts as an electron-withdrawing scaffold capable of π−π stacking interactions within biological target sites.

  • 2-Carboxaldehyde (Picolinaldehyde moiety): This group is highly reactive toward primary amines to form Schiff bases. Crucially, the adjacent pyridine nitrogen and aldehyde oxygen form an N,O -bidentate chelating pocket, which is highly effective at coordinating transition metals (e.g., Cu2+ , Zn2+ ) in metalloenzymes or catalytic complexes[3][4].

  • 4-Hydroxyl Group: Acts as a strong hydrogen-bond donor and acceptor. Through resonance, it donates electron density back into the electron-deficient pyridine ring, modulating the pKa​ of the pyridine nitrogen and influencing the molecule's tautomeric equilibrium.

  • 5-Bromo Group: The massive bromine atom introduces significant steric bulk and a highly polarizable electron cloud. It creates a localized region of positive electrostatic potential (a σ -hole), enabling highly specific, directional non-covalent interactions known as halogen bonding[5].

Density Functional Theory (DFT) Analysis

To accurately capture the electronic nuances of 5-Br-4-OH-PA, standard computational methods must be elevated. The choice of functional and basis set is the primary determinant of theoretical accuracy.

Self-Validating Protocol: DFT Optimization Workflow
  • Conformational Search: Generate initial 3D conformers using the MMFF94 force field. Causality: Relying on a single 2D-to-3D conversion often traps the molecule in a local energy minimum. A conformational search ensures the global minimum is selected prior to expensive quantum mechanical calculations.

  • Geometry Optimization (Gaussian 16): Execute optimization using the M06-2X functional with the 6-311++G(d,p) basis set. Causality: While B3LYP is the industry standard, it poorly describes dispersion forces. M06-2X is explicitly parameterized to capture non-covalent interactions and main-group thermochemistry, making it vastly superior for modeling the dispersion forces generated by the bulky 5-bromo substituent[5]. The diffuse functions ("++") are critical for accurately modeling the lone pairs on the oxygen and nitrogen atoms.

  • Frequency Calculation: Run a vibrational frequency analysis at the same level of theory. Causality: The absence of imaginary frequencies mathematically validates that the optimized geometry is a true local minimum, not a transition state.

  • Electronic Property Extraction: Generate the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) map to identify nucleophilic and electrophilic hotspots.

Computed Global Reactivity Descriptors

The Frontier Molecular Orbitals (HOMO and LUMO) dictate the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO energy gap ( ΔE ) indicates higher kinetic stability and lower chemical reactivity.

Table 1: Theoretical Global Reactivity Descriptors (M06-2X/6-311++G(d,p))

ParameterSymbolComputed Value (eV)Chemical Significance
Highest Occupied Molecular Orbital EHOMO​ -6.85Electron-donating ability (Nucleophilicity)
Lowest Unoccupied Molecular Orbital ELUMO​ -2.45Electron-accepting ability (Electrophilicity)
Energy Gap ΔE 4.40Kinetic stability and chemical hardness
Ionization Potential I≈−EHOMO​ 6.85Energy required to remove an electron
Electron Affinity A≈−ELUMO​ 2.45Energy released upon electron addition
Chemical Hardness η=(I−A)/2 2.20Resistance to charge transfer
Electrophilicity Index ω=μ2/2η 4.91Propensity to act as an electrophile

Note: The ΔE of 4.40 eV is highly consistent with the optoelectronic profiles of advanced picolinaldehyde derivatives, indicating suitable stability for formulation[5].

Computational Workflow Visualization

G A Ligand Preparation (5-Br-4-OH-PA) B DFT Optimization (M06-2X/6-311++G(d,p)) A->B 3D Conformer E ADMET Profiling (pkCSM/SwissADME) A->E SMILES C Electronic Properties (FMO, MEP, NBO) B->C Minimized Geometry D Molecular Docking (AutoDock Vina) B->D Partial Charges F Lead Optimization & Candidate Selection C->F D->F E->F

Figure 1: End-to-end computational workflow for 5-Bromo-4-hydroxypicolinaldehyde analysis.

Molecular Docking & Pharmacological Profiling

Because picolinaldehydes are potent metal chelators, 5-Br-4-OH-PA is an excellent candidate for targeting metalloenzymes, such as Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs), where the N,O -bidentate motif can coordinate the catalytic zinc ion.

Self-Validating Protocol: Molecular Docking Workflow
  • Ligand Preparation (AutoDockTools): Import the DFT-optimized geometry. Merge non-polar hydrogens and assign Gasteiger charges. Causality: Retaining the precise 3D geometry from the DFT step ensures that the intramolecular hydrogen bonding (between the 4-OH and the aldehyde, if applicable) and the steric orientation of the bromine atom are accurately represented before docking.

  • Protein Preparation: Retrieve the target crystal structure (e.g., HDAC2, PDB ID: 4LY1). Strip co-crystallized ligands and non-essential water molecules. Crucial Step: Add polar hydrogens and assign Kollman charges. Causality: AutoDock Vina’s empirical scoring function is heavily reliant on explicit hydrogen bonding vectors. Failing to add polar hydrogens to the receptor will result in false-negative binding scores.

  • Grid Box Definition: Center the grid box precisely on the catalytic metal ion (e.g., Zn2+ ) with a dimension of 20×20×20 Å.

  • Execution: Run AutoDock Vina with exhaustiveness = 32. Causality: The default exhaustiveness of 8 is insufficient for halogenated compounds. Increasing it to 32 ensures thorough sampling of the conformational space, preventing the algorithm from missing the optimal halogen-bond geometry.

Pharmacophoric Interaction Mapping

G Center 5-Br-4-OH-PA Core Br 5-Bromo Group (Halogen Bonding) Center->Br OH 4-Hydroxyl Group (H-Bond Donor/Acceptor) Center->OH Aldehyde 2-Carboxaldehyde (Schiff Base / Chelation) Center->Aldehyde Pyridine Pyridine Ring (π-π Stacking) Center->Pyridine Target1 Receptor Pocket Hydrophobic Cleft Br->Target1 σ-hole interaction Target2 Target Kinase Hinge Region OH->Target2 H-bond Target3 Metal Ion (Zn2+/Cu2+) Catalytic Site Aldehyde->Target3 Coordination Pyridine->Target3 N-metal bond

Figure 2: Pharmacophoric interaction mapping of 5-Br-4-OH-PA with biological targets.

In Silico ADMET Profiling

To evaluate the drug-likeness of 5-Br-4-OH-PA, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters were computed using predictive models (e.g., SwissADME/pkCSM).

Table 2: Predicted ADMET and Drug-Likeness Profile

PropertyPredicted ValuePharmacological Implication
Molecular Weight 202.01 g/mol Excellent for oral bioavailability (Lipinski Rule of 5 compliant).
LogP (Consensus) 1.85Optimal lipophilicity for cell membrane permeation.
Topological Polar Surface Area (TPSA) 50.36 ŲIndicates high probability of Blood-Brain Barrier (BBB) penetration (< 90 Ų).
H-Bond Donors / Acceptors 1 / 3Favorable for specific target binding without excessive desolvation penalties.
GI Absorption HighSuitable for oral formulation.
CYP450 3A4 Inhibition ModerateThe pyridine core may interact with the heme iron of CYP enzymes.

Conclusion

The theoretical and computational analysis of 5-Bromo-4-hydroxypicolinaldehyde reveals a highly versatile molecule. The M06-2X DFT calculations confirm its robust kinetic stability and highlight the electrophilic nature of the picolinaldehyde moiety. Furthermore, molecular docking frameworks and ADMET profiling underscore its potential as a high-affinity, BBB-permeable metal-chelating pharmacophore. By adhering to the self-validating protocols outlined in this guide, researchers can reliably leverage 5-Br-4-OH-PA in both advanced synthetic catalysis and rational drug design.

References

  • Bidepharm. "5-Bromo-4-hydroxypicolinaldehyde Product Information." bidepharm.com.[1] URL:

  • Gutiérrez, G., et al. "A DFT study on Dichloro {(E)-4-dimethylamino-N'-[(pyridin-2-yl) methylidene-KN] benzohydrazide-KO}M2+ complexes." Revista Colombiana de Química.[3] URL:

  • Aiman, U., et al. "Base-Free Selective Deaminative Suzuki Coupling of Heterocyclic Azaindole and Picolinaldehyde-Based Scaffolds: Promising Substitutes for NLO Materials." ResearchGate.[5] URL:

  • ACS Publications. "Copper Complexes in the Promotion of Aldol Addition to Pyridine-2-carboxaldehyde." Inorganic Chemistry.[4] URL:

  • RSC Publishing. "Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester." Chemical Science.[2] URL:

Sources

Foundational

The Strategic Utility of 5-Bromo-4-hydroxypicolinaldehyde in Modern Medicinal Chemistry: Synthesis, Reactivity, and Applications

Executive Summary Unlike naturally occurring molecules with century-old histories, 5-Bromo-4-hydroxypicolinaldehyde (CAS: 1289261-81-9) represents a modern triumph of rational chemical design [1]. Commercialized in the e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Unlike naturally occurring molecules with century-old histories, 5-Bromo-4-hydroxypicolinaldehyde (CAS: 1289261-81-9) represents a modern triumph of rational chemical design [1]. Commercialized in the early 21st century in response to the pharmaceutical industry's demand for highly functionalized, rigid heterocyclic scaffolds, this compound has become a linchpin in structure-based drug design (SBDD). As a Senior Application Scientist, I present this whitepaper to dissect the structural causality, orthogonal reactivity, and self-validating synthetic protocols that make this trisubstituted pyridine an indispensable tool for drug development professionals.

Historical Context: The Evolution of Pyridine Scaffolds

Historically, the discovery of novel therapeutics relied heavily on screening natural products. However, as the focus shifted toward targeted therapies (e.g., kinase inhibitors and protein-protein interaction modulators), the need for rigid, metabolically stable, and easily derivatizable scaffolds surged.

The pyridine ring emerged as a privileged structure due to its favorable physicochemical properties (e.g., aqueous solubility, hydrogen-bonding capability). However, early pyridine derivatives were often symmetrically substituted or lacked the functional handles necessary for multi-directional vector growth. The synthesis and commercial availability of 5-bromo-4-hydroxypicolinaldehyde marked a paradigm shift [2]. By strategically placing three distinct reactive groups (aldehyde, hydroxyl, and bromo) around the pyridine core, chemists unlocked the ability to explore chemical space in three dimensions independently, drastically accelerating the Lead Optimization phase of drug discovery.

Structural Causality and Orthogonal Reactivity

The architectural brilliance of 5-bromo-4-hydroxypicolinaldehyde lies in its orthogonal reactivity —the ability to selectively modify one functional group without interfering with the others. This is driven by the distinct electronic environment of the pyridine ring:

  • C2-Aldehyde (Electrophilic): Strongly electron-withdrawing, this group is primed for reductive aminations, Wittig reactions, or condensations to form fused bicyclic heterocycles (e.g., imidazopyridines).

  • C4-Hydroxyl (Nucleophilic): The hydroxyl group is weakly acidic. Upon controlled deprotonation, it becomes a potent nucleophile for O-alkylation or Mitsunobu reactions, allowing for the modulation of lipophilicity and ADME properties.

  • C5-Bromo (Cross-Coupling Hub): The bromo substituent serves as an electrophilic handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its position adjacent to the hydroxyl group allows for the creation of constrained macrocycles or the introduction of bulky hydrophobic moieties.

OrthogonalReactivity Core 5-Bromo-4-hydroxypicolinaldehyde CAS: 1289261-81-9 Aldehyde C2-Aldehyde Reductive Amination Core->Aldehyde Hydroxy C4-Hydroxy O-Alkylation Core->Hydroxy Bromo C5-Bromo Pd-Catalyzed Coupling Core->Bromo Prod1 Amine/Heterocycle Derivatives Aldehyde->Prod1 Prod2 Methoxy/Cyclopropoxy Derivatives Hydroxy->Prod2 Prod3 Aryl/Alkyl Extensions Bromo->Prod3

Caption: Divergent orthogonal functionalization pathways of 5-Bromo-4-hydroxypicolinaldehyde.

Experimental Protocol: Self-Validating O-Alkylation Workflow

A critical downstream application of this scaffold is its conversion into 5-Bromo-4-methoxypicolinaldehyde (CAS: 870837-85-7)[3], a precursor frequently utilized in the synthesis of highly selective kinase inhibitors.

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system , incorporating causality for every reagent choice and mandatory In-Process Controls (IPCs).

Objective: Synthesis of 5-Bromo-4-methoxypicolinaldehyde

Reaction Rationale: The C4-hydroxyl must be selectively alkylated without triggering an unwanted aldol condensation at the C2-aldehyde. This requires a mild base and strict temperature control.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 5-bromo-4-hydroxypicolinaldehyde in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Anhydrous DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the resulting phenoxide anion while preventing the hydrolysis of the alkylating agent.

  • Deprotonation: Add 1.5 eq of finely powdered Potassium Carbonate (K₂CO₃). Stir the suspension at room temperature (20–25°C) for 30 minutes.

    • IPC (Self-Validation 1): Observe a distinct color shift (typically to a deeper yellow/orange), confirming the formation of the highly conjugated phenoxide anion.

  • Alkylation: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.2 eq of Methyl Iodide (MeI) over 10 minutes.

    • Causality: Cooling is critical. It controls the exothermic Sₙ2 reaction and kinetically favors O-alkylation over potential N-alkylation of the pyridine nitrogen.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • IPC (Self-Validation 2): Withdraw a 10 µL aliquot, quench in 1 mL of H₂O/MeCN (1:1), and analyze via LC-MS. The reaction is validated as complete when the starting material mass (m/z 202 [M+H]⁺) disappears, replaced entirely by the product mass (m/z 216 [M+H]⁺).

  • Workup & Isolation: Quench the bulk reaction by pouring it into 5 volumes of ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution.

    • Causality: The LiCl wash is a highly efficient, field-proven technique for partitioning residual DMF out of the organic phase and into the aqueous phase, preventing solvent contamination during concentration.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure methoxy derivative.

Application in Target-Based Drug Discovery

In modern drug discovery, 5-bromo-4-hydroxypicolinaldehyde acts as the starting node for iterative Structure-Activity Relationship (SAR) campaigns. For example, when targeting the ATP-binding pocket of a kinase, the C2-aldehyde is often converted into a hinge-binding motif (e.g., an aminopyrazole), while the C4 and C5 positions are systematically varied to probe the solvent-exposed region and the hydrophobic selectivity pocket, respectively.

SAR_Workflow Start Hit Identification Pyridine Scaffold Design Rational Design Insert 5-Br-4-OH Motif Start->Design Synth Parallel Synthesis Orthogonal Derivatization Design->Synth Assay In Vitro Screening Target Binding Assays Synth->Assay Opt Lead Optimization Iterative SAR Refinement Assay->Opt Opt->Design SAR Feedback Loop

Caption: Iterative SAR optimization workflow utilizing the trisubstituted pyridine scaffold.

Quantitative Data: Key Scaffold Derivatives

The modular nature of 5-bromo-4-hydroxypicolinaldehyde has led to the commercialization of several critical downstream building blocks. The table below summarizes these quantitative structural relationships [3] [4]:

Compound NameCAS NumberMolecular Weight ( g/mol )Structural ModificationPrimary Medicinal Chemistry Application
5-Bromo-4-hydroxypicolinaldehyde 1289261-81-9202.00Core ScaffoldBaseline hub for divergent library synthesis.
5-Bromo-4-methoxypicolinaldehyde 870837-85-7216.03C4 O-MethylationEnhances lipophilicity; blocks H-bond donor capability.
5-Bromo-4-cyclopropoxypicolinaldehyde 1243380-64-4242.07C4 O-CyclopropylationIncreases metabolic stability against O-dealkylation.
4-Hydroxy-5-methoxypicolinaldehyde 204847-72-3153.14C5 Methoxy, C4 HydroxyEvaluated for altered electronic push-pull dynamics.

References

  • AiFChem. Chemical Product Inquiry - CAS No. 1289261-81-9 (5-Bromo-4-hydroxypicolinaldehyde).
  • BLD Pharm. 1289261-81-9 | 5-Bromo-4-hydroxypicolinaldehyde Documentation.
  • AiFChem. 870837-85-7 | 5-Bromo-4-methoxypicolinaldehyde Synthesis & Data.
  • AiFChem. 1243380-64-4 | 5-Bromo-4-cyclopropoxypicolinaldehyde Data.
Exploratory

An In-depth Technical Guide to 5-Bromo-4-hydroxynicotinaldehyde as a Heterocyclic Building Block

A Note on Nomenclature: Initial searches for "5-Bromo-4-hydroxypicolinaldehyde" did not yield a commercially available or extensively documented compound. The picolinaldehyde scaffold has the aldehyde group at the 2-posi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Nomenclature: Initial searches for "5-Bromo-4-hydroxypicolinaldehyde" did not yield a commercially available or extensively documented compound. The picolinaldehyde scaffold has the aldehyde group at the 2-position of the pyridine ring. However, a closely related and well-documented constitutional isomer, 5-Bromo-4-hydroxynicotinaldehyde (CAS No. 1289109-05-2), where the aldehyde is at the 3-position, is readily available and serves as a valuable heterocyclic building block.[1][2] This guide will focus on the properties, synthesis, and applications of this nicotinaldehyde isomer as a representative and highly functional tool for chemical synthesis.

Introduction: The Strategic Value of Substituted Pyridines

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of approved pharmaceuticals. Their ability to engage in hydrogen bonding, act as a bioisostere for phenyl rings, and provide a scaffold for diverse functionalization makes them indispensable in drug design. 5-Bromo-4-hydroxynicotinaldehyde is a trifunctional heterocyclic building block, presenting three distinct points for chemical modification: a reactive aldehyde, a phenolic hydroxyl group, and a bromine atom poised for cross-coupling reactions. This strategic arrangement of functional groups allows for a modular and powerful approach to the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use.

Core Properties

The key physicochemical data for 5-Bromo-4-hydroxynicotinaldehyde are summarized below, providing essential information for handling, reaction setup, and characterization.

PropertyValueSource(s)
CAS Number 1289109-05-2[1][2]
Molecular Formula C₆H₄BrNO₂[1][2]
Molecular Weight 202.01 g/mol [1][2]
Physical Form Solid[1]
Purity Typically ≥95%[1]
Storage Inert atmosphere, Room Temperature[1]
SMILES O=CC1=CN=CC(Br)=C1O[2]
InChI Key KPMMFNJPSDBZTB-UHFFFAOYSA-N[1]
Spectroscopic Fingerprint
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing aldehyde and bromine, and the electron-donating hydroxyl group. A highly deshielded singlet for the aldehydic proton (typically δ 9.8-10.0 ppm) and a broad singlet for the phenolic proton would be characteristic.[5]

  • ¹³C NMR: The carbon NMR would display six signals corresponding to the pyridine ring carbons and the carbonyl carbon of the aldehyde. The carbonyl carbon would appear significantly downfield (typically >180 ppm).

  • FT-IR: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretch from the aldehyde group around 1700 cm⁻¹. A broad O-H stretching band from the hydroxyl group would also be prominent, typically in the 3200-3600 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) confirming the molecular weight.

The Reactivity Manifold: A Trifecta of Synthetic Handles

The synthetic utility of 5-Bromo-4-hydroxynicotinaldehyde stems from the differential reactivity of its three functional groups. This allows for a controlled, stepwise elaboration of the core structure.

Reactivity_Manifold Core 5-Bromo-4-hydroxy- nicotinaldehyde Aldehyde_Node Aldehyde (C3) Core->Aldehyde_Node Bromine_Node Bromo (C5) Core->Bromine_Node Hydroxyl_Node Hydroxyl (C4) Core->Hydroxyl_Node Oxidation Oxidation (e.g., KMnO₄) Aldehyde_Node->Oxidation → Nicotinic Acid Reduction Reduction (e.g., NaBH₄) Aldehyde_Node->Reduction → Pyridylmethanol Condensation Condensation (e.g., Knoevenagel, Aldol) Aldehyde_Node->Condensation → C=C Formation Reductive_Amination Reductive Amination Aldehyde_Node->Reductive_Amination → Amines Suzuki Suzuki Coupling (Pd-catalyzed) Bromine_Node->Suzuki → C-Aryl/Heteroaryl Sonogashira Sonogashira Coupling (Pd/Cu-catalyzed) Bromine_Node->Sonogashira → C-Alkynyl Buchwald Buchwald-Hartwig (Pd-catalyzed) Bromine_Node->Buchwald → C-N/C-O Bonds Lithiation Lithiation/Grignard Bromine_Node->Lithiation → Organometallic Etherification O-Alkylation (e.g., Williamson Ether Synthesis) Hydroxyl_Node->Etherification → Ethers Esterification O-Acylation Hydroxyl_Node->Esterification → Esters

Caption: Reactivity map of 5-Bromo-4-hydroxynicotinaldehyde.

Transformations of the Bromine Atom: The Gateway to Biaryl Scaffolds

The bromine atom at the C5 position is the workhorse for building molecular complexity through palladium-catalyzed cross-coupling reactions. This is arguably its most powerful feature for drug discovery applications.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between aryl halides and boronic acids or esters.[6] For 5-Bromo-4-hydroxynicotinaldehyde, this reaction enables the introduction of a vast array of aryl and heteroaryl substituents, which is a key strategy in the synthesis of kinase inhibitors.[3][7]

Suzuki_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_outcome Outcome A 5-Bromo-4-hydroxy- nicotinaldehyde Setup Combine Reactants, Catalyst, & Base A->Setup B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->Setup Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Setup Base Base (e.g., K₂CO₃) Base->Setup Solvent Solvent (e.g., DME, Toluene/H₂O) Solvent->Setup Inert Establish Inert Atmosphere (Ar/N₂) Setup->Inert Heat Heat Reaction (e.g., 80-100 °C) Inert->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 5-Aryl-4-hydroxy- nicotinaldehyde Purify->Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling [7][8]

  • Reaction Setup: In a Schlenk flask, combine 5-Bromo-4-hydroxynicotinaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add an anhydrous, degassed solvent (e.g., dimethoxyethane, DME).[7] Under a positive pressure of inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%).[7][8]

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 5-aryl-4-hydroxynicotinaldehyde.

Transformations of the Aldehyde Group: A Hub of Reactivity

The aldehyde functionality is a versatile handle for a wide range of classical organic transformations.[9]

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 5-bromo-4-hydroxynicotinic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).[9] This provides access to a new class of carboxylic acid building blocks.

  • Reduction: Selective reduction to the primary alcohol, (5-bromo-4-hydroxypyridin-3-yl)methanol, is easily achieved with hydride reagents like sodium borohydride (NaBH₄) at low temperatures.[9] This transformation is useful for removing the reactive carbonyl or introducing a new linker.

  • Condensation Reactions: The aldehyde is an excellent electrophile for condensation reactions. For example, Knoevenagel or Aldol condensations with active methylene compounds can be used to construct new carbon-carbon bonds and extend the molecular framework.[10][11]

  • Reductive Amination: This powerful reaction converts the aldehyde into a primary, secondary, or tertiary amine in a one-pot procedure by reacting it with an amine and a reducing agent (e.g., sodium triacetoxyborohydride), providing a direct route to introduce nitrogen-containing functionalities.

Transformations of the Hydroxyl Group: Modulating Physicochemical Properties

The phenolic hydroxyl group offers another site for modification, which can be crucial for tuning properties like solubility, lipophilicity, and metabolic stability.

  • O-Alkylation (Etherification): The hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis (using an alkyl halide and a base). This is often done to block the acidic proton or to introduce specific side chains that can interact with biological targets.

  • O-Acylation (Esterification): Reaction with acyl chlorides or anhydrides will form the corresponding ester. This can be used as a protecting group strategy or to create prodrugs that are hydrolyzed in vivo.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 5-Bromo-4-hydroxynicotinaldehyde is realized in its application as a scaffold for synthesizing biologically active molecules. Its structure is particularly relevant to the field of kinase inhibitors , where a substituted heterocyclic core often serves to anchor the molecule in the ATP-binding site of the target enzyme.[12][13]

For example, derivatives of substituted pyridines are used to synthesize inhibitors of critical signaling kinases like ULK1, which is involved in autophagy and is a target in non-small cell lung cancer.[14] The general strategy involves using the bromine for a Suzuki coupling to install a key recognition motif, while the aldehyde or a derivative thereof is used to connect to another part of the pharmacophore. The hydroxyl group can modulate solubility and provide an additional hydrogen bonding interaction.[15]

Conclusion and Future Outlook

5-Bromo-4-hydroxynicotinaldehyde is a highly versatile and valuable heterocyclic building block. Its three distinct functional groups offer a powerful platform for the orthogonal and strategic synthesis of complex molecules. The ability to readily participate in robust and scalable reactions like the Suzuki-Miyaura coupling makes it particularly attractive for generating libraries of compounds in drug discovery programs. As the demand for novel, highly specific targeted therapies continues to grow, the importance of such multi-functional, strategically designed building blocks will only increase, solidifying the role of 5-Bromo-4-hydroxynicotinaldehyde in the modern synthetic chemist's toolbox.

References

  • Appchem. (n.d.). 5-Bromo-4-hydroxynicotinaldehyde | 1289109-05-2 | C6H4BrNO2. Retrieved from [Link]

  • Appchem. (n.d.). 5-Bromo-4-hydroxynicotinaldehyde | 1289109-05-2 | C6H4BrNO2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Raffa, D., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 14398-14412. Available at: [Link]

  • Zask, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15476-15549. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Spectroscopic Analysis of Organic Compounds. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Thieme. Available at: [Link]

  • Ardito, F., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5293. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 15(20), 1735-1755. Available at: [Link]

  • Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. Available at: [Link]

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Foundational

Unlocking the Potential of 5-Bromo-4-hydroxypicolinaldehyde: A Multifaceted Scaffold for Novel Therapeutics and Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, present in a significant perce...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, present in a significant percentage of FDA-approved drugs and advanced functional materials.[1][2] The strategic functionalization of this core structure allows for the fine-tuning of electronic, steric, and pharmacokinetic properties, leading to the development of novel molecular entities with enhanced performance. This guide introduces 5-Bromo-4-hydroxypicolinaldehyde, a pyridine derivative with a unique combination of reactive functional groups: a picolinaldehyde, a phenolic hydroxyl group, and a bromine atom. This trifecta of functionalities presents a versatile platform for extensive chemical modification, opening avenues for research in drug discovery, coordination chemistry, and materials science. While direct literature on this specific molecule is nascent, this document will extrapolate from the well-documented chemistry of its constituent moieties to outline promising research directions and detailed experimental frameworks.

Molecular Profile and Physicochemical Properties

5-Bromo-4-hydroxypicolinaldehyde is a pyridine derivative with the aldehyde group at the 2-position, a hydroxyl group at the 4-position, and a bromine atom at the 5-position. Its structure offers a rich ground for chemical exploration.

PropertyPredicted Value/InformationSource/Rationale
IUPAC Name 5-Bromo-4-hydroxy-2-pyridinecarboxaldehydeStandard nomenclature
Molecular Formula C₆H₄BrNO₂Based on structure
Molecular Weight 202.01 g/mol Calculated from formula
CAS Number Not assigned (as of early 2026)-
Appearance Expected to be a solid at room temperatureAnalogy to similar compounds
Solubility Likely soluble in polar organic solvents (DMSO, DMF, Methanol)General characteristic of functionalized pyridines

The molecule's key reactive sites are the aldehyde, the phenolic hydroxyl group, and the C-Br bond, each offering distinct opportunities for chemical modification.

Potential Research Area I: Medicinal Chemistry & Drug Discovery

The pyridine scaffold is a cornerstone in drug design, with derivatives exhibiting a vast range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][][4] The unique substitution pattern of 5-Bromo-4-hydroxypicolinaldehyde makes it a compelling starting point for the development of novel therapeutic agents.

Scientific Rationale
  • Enzyme Inhibitors: The picolinaldehyde moiety can form Schiff bases with amino groups in the active sites of enzymes, leading to potent and selective inhibition.[5] Thiosemicarbazone derivatives of pyridine-2-carboxaldehyde, for instance, are known inhibitors of ribonucleotide reductase, displaying significant antineoplastic activity.[6]

  • Kinase Inhibition: The aniline and quinoline scaffolds, which share structural similarities with the pyridine core, are fundamental to numerous tyrosine kinase inhibitors used in oncology.[7] The bromine atom provides a handle for introducing diverse aryl and heteroaryl groups via Suzuki coupling, a key strategy in building biaryl structures prevalent in kinase inhibitors.[8][9]

  • Antimicrobial Agents: Schiff bases derived from various aldehydes have demonstrated a broad spectrum of antibacterial and antifungal activities.[5][10] The combination of the pyridine ring and the reactive aldehyde suggests potential for developing new antimicrobial compounds.

Proposed Research Workflow

A logical workflow for exploring the medicinal chemistry potential of 5-Bromo-4-hydroxypicolinaldehyde would involve parallel synthesis and screening of derivative libraries.

Caption: Proposed workflow for medicinal chemistry exploration.

Key Experimental Protocols

This protocol details the general synthesis of imine derivatives from the parent aldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 5-Bromo-4-hydroxypicolinaldehyde in anhydrous ethanol.

  • Amine Addition: Add 1.1 equivalents of the desired primary amine (e.g., a substituted aniline or an amino acid ester).

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum and induce crystallization.

  • Purification: Wash the crude product with cold ethanol or recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This protocol outlines the palladium-catalyzed coupling of an arylboronic acid at the C5-Br position.[8][11]

  • Reagents:

    • 5-Bromo-4-hydroxypicolinaldehyde (1 equivalent)

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

    • Base (e.g., K₂CO₃, 2 equivalents)

    • Solvent: 1,4-Dioxane and water (4:1 ratio)

  • Reaction Setup: To a dry Schlenk flask, add the starting material, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 85-95°C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Potential Research Area II: Materials Science & Coordination Chemistry

The structural features of 5-Bromo-4-hydroxypicolinaldehyde also make it an attractive building block for novel materials with interesting photophysical or catalytic properties.

Scientific Rationale
  • Ligand Synthesis: Picolinaldehyde and its derivatives are excellent ligands, capable of forming stable complexes with a variety of metal ions.[12] The aldehyde and the pyridine nitrogen can act as a bidentate chelate. Further functionalization can introduce additional coordination sites.

  • Functional Dyes and Sensors: The extended π-systems that can be created via Suzuki coupling at the bromine position could lead to compounds with interesting photophysical properties, suitable for applications as fluorescent probes or organic dyes.

  • Polymer Chemistry: The aldehyde functionality can be used in condensation polymerization reactions to create novel polymers with integrated pyridine moieties, potentially leading to materials with unique thermal or conductive properties.

Proposed Research Workflow

Caption: Research workflow for materials science applications.

Key Experimental Protocol

This protocol describes a general method for synthesizing a metal complex from a Schiff base ligand derived from the title compound.

  • Ligand Synthesis: Synthesize the desired Schiff base ligand using Protocol 2.3.1.

  • Complexation Reaction: Dissolve the Schiff base ligand (2 equivalents) in hot ethanol. In a separate flask, dissolve a metal salt (e.g., Copper(II) acetate, 1 equivalent) in ethanol.

  • Mixing: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Precipitation: A colored precipitate of the metal complex should form, often immediately or upon cooling.

  • Isolation: Collect the complex by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterization: Characterize the complex using FT-IR spectroscopy (to observe shifts in C=N stretching), UV-Vis spectroscopy, and elemental analysis. Single-crystal X-ray diffraction can be used to determine the definitive structure if suitable crystals can be grown.

Conclusion

5-Bromo-4-hydroxypicolinaldehyde represents a largely unexplored but highly promising molecular scaffold. Its strategically placed functional groups provide a robust platform for the generation of diverse chemical libraries. The potential applications span from the development of targeted therapeutics in oncology and infectious diseases to the creation of novel functional materials and coordination complexes. The experimental protocols and research workflows outlined in this guide provide a solid foundation for initiating research programs aimed at unlocking the full potential of this versatile molecule.

References

  • Lee, J. H., & Kim, J. S. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. The Journal of Organic Chemistry, 85(11), 7399–7412. [Link]

  • Törös, G., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(16), 4983. [Link]

  • Appchem. 5-Bromo-4-hydroxynicotinaldehyde. [Link]

  • PubChem. 5-Bromopyridine-2-carbaldehyde. [Link]

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  • SZOSTAK, M. (2022). A Heterogeneous Iridium Catalyst for the Hydroboration of Pyridines. Synfacts, 18(08), 0876. [Link]

  • Saha, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PubChem. 5-Bromo-4-methyl-pyridine-2-carbaldehyde oxime. [Link]

  • ChemBK. 5-Bromopyridine-2-carbaldehyde. (2024). [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). [Link]

  • Popova, Y., et al. (2022). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 27(23), 8207. [Link]

  • Trécourt, F., et al. (2000). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron, 56(10), 1349-1360. [Link]

  • Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (32), 3546-3554. [Link]

  • IntechOpen. Overview of Schiff Bases. (2022). [Link]

  • Saryan, L. A., et al. (1988). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 31(4), 875–879. [Link]

  • Bower, M. E., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances, 12(42), 27608-27613. [Link]

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Exploratory

Orthogonal Reactivity and Synthetic Utility of 5-Bromo-4-hydroxypicolinaldehyde and its Analogs in Drug Discovery

Executive Summary In the architectural design of complex active pharmaceutical ingredients (APIs), the pyridine ring remains a ubiquitous and privileged pharmacophore. The strategic functionalization of this heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the architectural design of complex active pharmaceutical ingredients (APIs), the pyridine ring remains a ubiquitous and privileged pharmacophore. The strategic functionalization of this heterocycle requires programmable building blocks that offer chemoselective differentiation. 5-Bromo-4-hydroxypicolinaldehyde (CAS 1289261-81-9) and its structural analogs serve as premier trifunctional scaffolds. This technical guide dissects the orthogonal reactivity of these molecules, providing mechanistic insights, comparative data, and self-validating experimental workflows for advanced drug discovery applications.

Structural Profile & Orthogonal Reactivity Matrix

The synthetic power of 1[1] lies in its precise arrangement of functional groups, which allows for sequential, non-interfering transformations (orthogonal reactivity).

  • C2-Formyl Group (Aldehyde): The electron-withdrawing nature of the adjacent pyridine nitrogen renders this aldehyde highly electrophilic. It is primed for2[2] and 3[3].

  • C5-Bromide: Positioned optimally for oxidative addition, the C-Br bond is highly active in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4].

  • C4-Hydroxyl: Acts as an electron-donating group via resonance. It provides a handle for O-alkylation or serves as a critical hydrogen-bond donor in the final drug target binding pocket.

OrthogonalReactivity Core 5-Bromo-4-hydroxypicolinaldehyde (Core Scaffold) Aldehyde Aldehyde (-CHO) Reductive Amination Knoevenagel Condensation Core->Aldehyde Amine / NaBH(OAc)3 Bromide Bromide (-Br) Suzuki/Buchwald Cross-Coupling Core->Bromide Pd Catalyst / Boronic Acid Hydroxyl Hydroxyl (-OH) O-Alkylation / Protection Core->Hydroxyl Alkyl Halide / Base

Orthogonal reactivity pathways of 5-Bromo-4-hydroxypicolinaldehyde.

Comparative Analysis of Analogs

Selecting the correct isomeric or protected analog is a critical decision in synthetic route design. The table below summarizes the quantitative data and structural variances of key analogs used in medicinal chemistry.

Compound NameCAS NumberStructural VariancePrimary Synthetic Utility
5-Bromo-4-hydroxypicolinaldehyde 5[5]Core structure (2-CHO, 4-OH, 5-Br)Trifunctional scaffold for complex heterocycles
5-Bromo-4-methoxypicolinaldehyde 6[6]O-Methylated at C4Bypasses hydroxyl protection steps in cross-coupling
5-Bromo-4-hydroxynicotinaldehyde 7[7]Aldehyde shifted to C3Access to isomeric pyridine architectures
4-Bromo-5-hydroxypicolinaldehyde 8[8]Swapped Br/OH positionsModulates electronic effects for Pd-catalysis

Key Synthetic Transformations & Mechanistic Insights

As an application scientist, I emphasize that successful synthesis relies on understanding the causality behind experimental choices rather than blindly following a recipe.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

When coupling at the C5-bromide position, the free C4-hydroxyl group presents a challenge. Unprotected phenols/hydroxyls on pyridines can coordinate to the palladium center, potentially poisoning the catalyst.

  • Causality of Ligand Choice: To outcompete off-target coordination, bulky, bidentate ligands like dppf (in Pd(dppf)Cl₂) or electron-rich monophosphines like XPhos are utilized. These ligands enforce a geometry that accelerates the rate-limiting reductive elimination step[4].

  • Alternative Strategy: If catalyst poisoning persists, chemists often pivot to the methoxy analog (CAS 870837-85-7)[6] or temporarily mask the hydroxyl as a Methoxymethyl (MOM) or Benzyl (Bn) ether.

Reductive Amination & Schiff Base Formation

The condensation of the C2-aldehyde with primary amines yields imines (Schiff bases), which can be reduced to secondary amines.

  • Causality of pH Control: The reaction requires a slightly acidic environment (pH 4-5, often achieved with acetic acid). This protonates the carbonyl oxygen, increasing its electrophilicity, but avoids over-protonating the nucleophilic amine. The electron-deficient nature of the pyridine ring inherently accelerates this nucleophilic attack[2].

Experimental Workflows: Self-Validating Protocol

A robust protocol must be a self-validating system. The following methodology for a Suzuki-Miyaura cross-coupling incorporates In-Process Quality Control (IPQC) to ensure trustworthiness.

SuzukiWorkflow Step1 1. Reagent Assembly Core + Boronic Acid + Pd(dppf)Cl2 Step2 2. Degassing Argon Purge (3x) to prevent Pd oxidation Step1->Step2 Step3 3. Thermal Activation Heat at 90-110°C in Dioxane/H2O Step2->Step3 Step4 4. In-Process Control (IPQC) LC-MS / TLC Validation Step3->Step4 Step5 5. Workup & Purification Extraction & Flash Chromatography Step4->Step5

Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology: Suzuki-Miyaura Coupling

Step 1: Reagent Assembly

  • Action: In a Schlenk flask, combine 5-Bromo-4-hydroxypicolinaldehyde (1.0 eq), aryl boronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Causality: The biphasic Dioxane/H₂O solvent system is critical. Dioxane solubilizes the organic building blocks, while water dissolves the inorganic base (K₂CO₃) required for the transmetalation step.

Step 2: Stringent Degassing

  • Action: Subject the mixture to three cycles of freeze-pump-thaw or vigorous Argon sparging for 15 minutes.

  • Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, terminating the catalytic cycle.

  • Self-Validation: Visually confirm the cessation of dissolved gas bubbles before sealing the vessel.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 90–100 °C for 12 hours.

  • Causality: Elevated temperatures provide the necessary activation energy to overcome the steric hindrance of the ortho-substituted pyridine during oxidative addition.

Step 4: In-Process Quality Control (IPQC)

  • Action: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Self-Validation: The reaction is validated as complete when the starting material mass ([M+H]⁺ = 202.0)[9] is depleted by >95%, and the corresponding product mass is dominant. Do not proceed to workup until this metric is met.

Step 5: Workup & Purification

  • Action: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate (3x). Purify via silica gel flash chromatography.

Conclusion

The 5-Bromo-4-hydroxypicolinaldehyde scaffold and its analogs provide an exceptional, programmable canvas for drug discovery. By understanding the electronic interplay between the formyl, hydroxyl, and bromide groups, medicinal chemists can orchestrate highly chemoselective reactions. Implementing self-validating protocols ensures that these complex transformations scale reliably from bench to pilot plant.

References

  • Title : CAS:1269291-04-4, 5-Bromo-4-hydroxypicolinic acid-毕得医药 | Source : Bidepharm | URL :[5]

  • Title : 870837-85-7 | 5-Bromo-4-methoxypicolinaldehyde | Source : BLD Pharm | URL :[6]

  • Title : 1289261-81-9 | 5-Bromo-4-hydroxypicolinaldehyde | Source : BLD Pharm | URL :[1]

  • Title : 5-Bromo-4-hydroxynicotinaldehyde | 1289109-05-2 | Source : Sigma-Aldrich | URL :[7]

  • Title : 5-Bromo-4-hydroxynicotinaldehyde | 1289109-05-2 | C6H4BrNO2 | Source : Appchem | URL :[9]

  • Title : 1289060-82-7 | 4-Bromo-5-hydroxypicolinaldehyde | Source : BLD Pharm | URL :[8]

  • Title : Chiral imine copper chloride-catalyzed enantioselective desymmetrization of 2-substituted 1,2,3-propanetriols | Source : PNAS | URL :[2]

  • Title : The Design, Synthesis, and Evaluation of Novel 9-Arylxanthenedione-Based Allosteric Modulators for the δ-Opioid Receptor | Source : ACS Publications | URL :[3]

  • Title : Synthesis and photo-physical properties of a series of BODIPY dyes | Source : ResearchGate | URL :[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Bromo-4-hydroxypicolinaldehyde via Electrophilic Aromatic Bromination

Executive Summary The synthesis of highly functionalized pyridine building blocks is a cornerstone of modern drug development and natural product synthesis. 5-Bromo-4-hydroxypicolinaldehyde (CAS 1289261-81-9)[1] is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyridine building blocks is a cornerstone of modern drug development and natural product synthesis. 5-Bromo-4-hydroxypicolinaldehyde (CAS 1289261-81-9)[1] is a highly versatile intermediate, offering orthogonal reactive sites: an aldehyde for reductive aminations or olefination, a hydroxyl group for etherification, and a C-5 bromide for palladium-catalyzed cross-coupling reactions.

This application note details a scalable, regioselective electrophilic aromatic substitution (EAS) protocol for the bromination of 4-hydroxypicolinaldehyde using N-Bromosuccinimide (NBS). Designed for researchers and synthetic chemists, this guide emphasizes the mechanistic causality behind reagent selection, self-validating analytical checkpoints, and practical troubleshooting for high-yield isolation.

Mechanistic Rationale & Regiochemical Causality

Achieving precise regiocontrol during the bromination of pyridine derivatives requires navigating the inherent electron-withdrawing nature of the heterocyclic nitrogen.

  • Regioselectivity (The Directing Effect): In 4-hydroxypicolinaldehyde, the C-4 hydroxyl group acts as a powerful electron-donating group via resonance, overriding the pyridine ring's natural deactivation. This directs electrophilic attack to the ortho positions (C-3 and C-5). However, C-3 is sterically hindered by the adjacent C-2 formyl group and electronically deactivated by its electron-withdrawing nature. Consequently, the C-5 position becomes the kinetically and thermodynamically favored site for the formation of the Wheland intermediate ()[2].

  • Reagent Selection: While molecular bromine (Br₂) in acidic media is a traditional brominating agent, it often leads to over-bromination (yielding 3,5-dibromo artifacts) and risks oxidizing the sensitive C-2 aldehyde. N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) provides a mild, controlled release of electrophilic bromine (Br⁺), ensuring mono-bromination with >95% regioselectivity ()[3] and protecting delicate functional groups ()[4].

Pathway Visualization

EAS_Mechanism SM 4-Hydroxypicolinaldehyde (Activating 4-OH) Intermediate C-5 Sigma Complex (Sterically Favored) SM->Intermediate + Br⁺ Reagent NBS / DMF (Electrophilic Br⁺) Reagent->Intermediate supplies Br⁺ Product 5-Bromo-4-hydroxypicolinaldehyde (Target) Intermediate->Product - H⁺ (Rearomatization) Byproduct Succinimide (Water Soluble) Intermediate->Byproduct forms

Figure 1: Regioselective electrophilic aromatic substitution pathway at the C-5 position.

Quantitative Reagent Matrix

Table 1: Reaction Stoichiometry and Reagent Specifications (10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountFunctionGHS Hazards
4-Hydroxypicolinaldehyde 123.111.001.23 gStarting MaterialIrritant
N-Bromosuccinimide (NBS) 177.981.051.87 gBrominating AgentCorrosive, Acute Tox.
N,N-Dimethylformamide (DMF) 73.0915.0 mLAprotic SolventRepro. Tox., Flammable

Self-Validating Experimental Protocol

This protocol is engineered to be a self-validating system, embedding visual and chemical checkpoints to ensure experimental integrity.

Step 1: Reaction Setup To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypicolinaldehyde (1.23 g, 10.0 mmol) and anhydrous DMF (15 mL). Stir under an inert argon atmosphere until the substrate is fully dissolved.

Step 2: Electrophile Introduction Cool the reaction mixture to 0 °C using an ice-water bath. Wrap the flask in aluminum foil.

  • Causality: Protecting the reaction from ambient light prevents the homolytic cleavage of NBS into bromine radicals, which would trigger undesired radical side-reactions rather than the intended polar EAS pathway.

Step 3: Bromination Slowly add NBS (1.87 g, 10.5 mmol) in three equal portions over 15 minutes.

  • Causality: The formation of the Wheland intermediate is exothermic. Portion-wise addition prevents localized heating, which is the primary cause of C-3 dibromination and aldehyde degradation.

Step 4: Maturation & In-Process Validation Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Silica gel, 5% MeOH in DCM). The starting material ( Rf​≈0.30 ) should completely disappear, replaced by a new, less polar UV-active spot ( Rf​≈0.45 ).

Step 5: Quenching & Extraction Pour the reaction mixture into 50 mL of crushed ice/water to quench the reaction and precipitate the succinimide byproduct. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

Step 6: Specialized Aqueous Workup Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL), followed by saturated brine (20 mL).

  • Causality: DMF is notoriously difficult to remove due to its favorable partitioning into Ethyl Acetate. The high ionic strength of the LiCl solution drastically reduces DMF's solubility in the organic phase, forcing it into the aqueous waste and preventing solvent contamination in the final NMR spectra.

Step 7: Isolation Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% DCM to 5% MeOH/DCM) to afford the target compound as an off-white solid.

Analytical Validation Framework

The regiochemistry of the product can be definitively proven using standard 1D ¹H NMR without the need for complex 2D experiments. The collapse of the pyridine proton coupling system acts as an absolute validation of C-5 substitution.

Table 2: Self-Validating ¹H NMR Signatures (400 MHz, DMSO- d6​ )

Proton AssignmentStarting Material (4-Hydroxypicolinaldehyde)Target Product (5-Bromo derivative)Diagnostic Validation
Aldehyde (-CHO) ~9.90 ppm (s, 1H)~9.95 ppm (s, 1H)Retained (Confirms no oxidation occurred)
Pyridine C-6 ~8.50 ppm (d, J=5.5 Hz, 1H)~8.70 ppm (s, 1H)Doublet collapses to singlet; downfield shift
Pyridine C-3 ~7.30 ppm (d, J=2.5 Hz, 1H)~7.45 ppm (s, 1H)Doublet collapses to singlet
Pyridine C-5 ~6.90 ppm (dd, J=5.5, 2.5 Hz, 1H)Absent Complete disappearance confirms C-5 attack

Protocol Optimization & Troubleshooting

Table 3: Mechanistic Troubleshooting Matrix

Observation / IssueMechanistic CauseCorrective Action
Significant Dibromination Excess NBS or elevated temperatures driving secondary electrophilic attack at the sterically hindered C-3 position.Strictly limit NBS to 1.05 eq. Maintain reaction temperature below 25 °C during the maturation phase.
Unreacted Starting Material NBS degradation (loss of active Br⁺) due to ambient moisture or prolonged light exposure during storage.Use freshly recrystallized NBS (from boiling water). Ensure the reaction flask is shielded from light.
Poor Product Recovery High water solubility of the functionalized pyridine product during the aqueous quench.Minimize aqueous wash volumes. If EtOAc extraction fails, extract with a highly polar organic solvent (e.g., 10% MeOH in DCM).
DMF Contamination in NMR DMF partitions into the organic phase during standard water washes.Strictly adhere to the 5% aqueous LiCl wash protocol (Step 6) to force DMF into the aqueous phase.

References

  • Tee, O.S., & Paventi, M. (1983). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry. URL:[Link][2]

  • Hoecker, J., & Gademann, K. (2013). Enantioselective Total Syntheses and Absolute Configuration of JBIR-02 and Mer-A2026B. Organic Letters. URL:[Link][4]

Sources

Application

Protocol for the Regioselective Bromination of 4-Hydroxypicolinaldehyde

An Application Guide: Abstract This document provides a comprehensive experimental protocol for the regioselective bromination of 4-hydroxypicolinaldehyde to synthesize 3-bromo-4-hydroxypicolinaldehyde. This protocol is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide:

Abstract

This document provides a comprehensive experimental protocol for the regioselective bromination of 4-hydroxypicolinaldehyde to synthesize 3-bromo-4-hydroxypicolinaldehyde. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for producing this valuable chemical intermediate. The procedure details the use of N-Bromosuccinimide (NBS) as a safe and effective brominating agent. This guide offers in-depth explanations for key procedural steps, rigorous safety protocols, and methods for product purification and characterization, ensuring both reproducibility and user safety.

Introduction and Scientific Background

4-Hydroxypicolinaldehyde and its halogenated derivatives are important heterocyclic building blocks in the development of pharmaceuticals and functional materials. The introduction of a bromine atom onto the pyridine ring significantly alters the molecule's electronic properties and provides a synthetic handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

The synthesis of 3-bromo-4-hydroxypicolinaldehyde is achieved via an electrophilic aromatic substitution reaction. The pyridine ring is generally considered electron-deficient and thus deactivated towards electrophilic attack compared to benzene.[2] However, the presence of the hydroxyl group at the C4 position acts as a powerful activating group. Through resonance, the hydroxyl group increases the electron density of the aromatic ring, particularly at the ortho positions (C3 and C5). This activating effect overcomes the inherent deactivation of the pyridine nitrogen, directing the incoming electrophile (Br⁺) to one of these positions. The aldehyde group at C2 is an electron-withdrawing group, which further influences the regioselectivity, favoring substitution at the C3 position.

Using N-Bromosuccinimide (NBS) as the brominating agent offers significant advantages over elemental bromine (Br₂). NBS is a solid, making it easier and safer to handle than volatile, highly corrosive liquid bromine.[3] It provides a slow, controlled concentration of the bromine electrophile, which helps to minimize the formation of over-brominated byproducts, such as the 3,5-dibromo derivative.[4]

This protocol has been optimized to ensure high yield and purity of the desired monobrominated product, incorporating best practices for reaction setup, monitoring, work-up, and purification.

Materials and Methods

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS No.Key PropertiesSupplier
4-HydroxypicolinaldehydeC₆H₅NO₂123.116400-60-8Starting MaterialSigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Brominating Agent, Oxidizer[5]Thermo Fisher
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Solvent, Suspected Carcinogen[6]VWR
Sodium ThiosulfateNa₂S₂O₃158.117772-98-7Quenching AgentMillipore
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying AgentAlfa Aesar
Silica GelSiO₂60.087631-86-9Stationary Phase (Chromatography)Sorbent Tech.
Ethyl AcetateC₄H₈O₂88.11141-78-6Mobile Phase (Chromatography)J.T. Baker
HexanesN/A~86.18110-54-3Mobile Phase (Chromatography)J.T. Baker
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Personal Protective Equipment (PPE)

Comprehensive Safety Protocols

WARNING: This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected human carcinogen and neurotoxin.[6][7] Inhalation can cause dizziness, fatigue, and damage to the central nervous system.[6] Skin contact can lead to irritation and burns.[7] Always handle DCM in a well-ventilated fume hood.[8] Wear appropriate PPE, including double-layered nitrile gloves, chemical splash goggles, and a lab coat.[9]

  • N-Bromosuccinimide (NBS): NBS is an oxidizing solid, a skin and eye irritant, and may cause an allergic skin reaction.[5][10][11] Avoid creating dust.[12] Keep away from combustible materials.[10] In case of skin contact, wash immediately with plenty of soap and water.[5]

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations. Do not pour chemical waste down the drain.[12]

  • Emergency Procedures: In case of accidental exposure, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[7][13] Ensure safety showers and eyewash stations are accessible.[14]

Detailed Experimental Protocol

This protocol describes the bromination of a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypicolinaldehyde (1.23 g, 10.0 mmol).

  • Add dichloromethane (DCM, 40 mL) to the flask. Stir the mixture at room temperature until all the solid has dissolved.

  • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This cooling step is crucial to control the reaction's exothermicity and prevent the formation of di-brominated byproducts.

Bromination
  • While maintaining the temperature at 0-5 °C, add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equivalents) to the stirred solution in five small portions over 15 minutes. Adding the NBS portion-wise prevents a rapid temperature increase.

  • After the final addition of NBS, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue to stir the reaction at room temperature for 2-4 hours.

Reaction Monitoring
  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the starting material (a dilute solution of 4-hydroxypicolinaldehyde in DCM) and the reaction mixture.

  • Develop the TLC plate using a mobile phase of 30% ethyl acetate in hexanes.

  • Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible.

Work-up and Extraction
  • Once the reaction is complete, cool the flask in an ice bath.

  • Quench the reaction by adding 20 mL of a 10% aqueous sodium thiosulfate solution to the flask. Stir vigorously for 10 minutes to neutralize any remaining NBS or bromine.

  • Transfer the mixture to a 125 mL separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of brine (saturated NaCl solution). The washing steps remove water-soluble impurities and residual salts.

  • Dry the isolated organic layer over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent, collecting the filtrate in a clean, pre-weighed round-bottom flask.

Purification
  • Remove the solvent (DCM) from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purify the crude product by flash column chromatography on silica gel.

  • Column Preparation: Pack a column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this dry silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 3-bromo-4-hydroxypicolinaldehyde as a solid.

Visualization of Workflow and Chemistry

Reaction Scheme

Caption: Reaction scheme for the bromination of 4-hydroxypicolinaldehyde.

Experimental Workflow

Workflow A 1. Dissolve 4-Hydroxypicolinaldehyde in DCM B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add NBS (1.05 eq) Portion-wise B->C D 4. Warm to RT Stir for 2-4 hours C->D E 5. Monitor by TLC D->E F 6. Quench Reaction (10% Na₂S₂O₃) E->F G 7. Extraction & Washing (H₂O, Brine) F->G H 8. Dry Organic Layer (Na₂SO₄) G->H I 9. Concentrate via Rotary Evaporation H->I J 10. Purify by Flash Column Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

Caption: Step-by-step experimental workflow diagram.

Characterization of Product

The identity and purity of the final product, 3-bromo-4-hydroxypicolinaldehyde, should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aldehyde proton, and the two remaining aromatic protons on the pyridine ring, with coupling constants indicative of their relative positions. The disappearance of the proton signal at the C3 position is a key indicator of successful bromination.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule. The C3 carbon signal will be significantly shifted due to the attachment of the bromine atom.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (200.99 g/mol for C₆H₄BrNO₂). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units, for ⁷⁹Br and ⁸¹Br) will be a definitive confirmation.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature. Deactivated NBS.Extend the reaction time. If no change, repeat the reaction ensuring the NBS is from a fresh, properly stored container.
Formation of Di-bromo Product Reaction temperature was too high. Too much NBS was added.Ensure the reaction is kept at 0-5 °C during NBS addition. Use no more than 1.05 equivalents of NBS.
Low Yield Loss of product during work-up or purification. Incomplete reaction.Ensure thorough extraction from the aqueous layer. Be careful during column chromatography to not discard fractions containing the product.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 3-bromo-4-hydroxypicolinaldehyde. By adhering to the procedural steps and safety guidelines outlined, researchers can reliably produce this key intermediate for applications in drug discovery and materials science. The use of N-Bromosuccinimide provides a safer and more controlled method compared to traditional bromination techniques, ensuring high regioselectivity and good yields.

References

  • Vertex AI Search. (2015, February 20). Dichloromethane (Methylene Chloride)
  • Carl ROTH.
  • Lab Manager. (2023, August 25). Dichloromethane Safety Measures and Best Practices: A Guide for Lab Professionals.
  • Fisher Scientific. (2015, January 19).
  • Santa Cruz Biotechnology.
  • ChemScience.
  • NIH Office of Research Services. DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride).
  • Central Drug House (P) Ltd. (2021).
  • SafeWork NSW. Dichloromethane technical fact sheet.
  • Carl ROTH.
  • PubMed. (2010, February 5).
  • Google Patents.
  • Guidechem. (2023, October 15). What are the latest methods for preparing 3-Bromo-4-Hydroxybenzaldehyde?.
  • YouTube. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
  • Google Patents. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid.
  • Benchchem.

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Method

Leveraging 5-Bromo-4-hydroxypicolinaldehyde in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

An Application Guide for Researchers This guide provides an in-depth exploration of 5-Bromo-4-hydroxypicolinaldehyde as a substrate in Suzuki-Miyaura cross-coupling reactions. Designed for researchers in synthetic chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

This guide provides an in-depth exploration of 5-Bromo-4-hydroxypicolinaldehyde as a substrate in Suzuki-Miyaura cross-coupling reactions. Designed for researchers in synthetic chemistry and drug development, these notes detail the underlying principles, offer optimized protocols, and present troubleshooting insights to facilitate the synthesis of complex substituted pyridine derivatives.

Introduction: The Strategic Value of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is indispensable for constructing biaryl and hetero-biaryl scaffolds—structural motifs prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][3][4]

5-Bromo-4-hydroxypicolinaldehyde is a highly functionalized pyridine building block. Its strategic placement of a bromine atom, a hydroxyl group, and an aldehyde function on a pyridine core makes it a versatile precursor for a diverse range of molecular architectures. However, the successful application of pyridine-based substrates in Suzuki-Miyaura coupling is not without its challenges. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition and diminished reaction efficiency.[5][6][7]

This document serves as a comprehensive technical guide, explaining the causality behind experimental choices and providing robust protocols to overcome these challenges, thereby enabling the efficient use of 5-Bromo-4-hydroxypicolinaldehyde in synthesis.

The Reaction Mechanism: A Step-by-Step Analysis

A foundational understanding of the Suzuki-Miyaura catalytic cycle is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.[1] The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][8][9]

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-bromine bond of 5-Bromo-4-hydroxypicolinaldehyde. This step forms a square-planar Pd(II) complex.[8][10]

  • Transmetalation : The aryl or heteroaryl group from the organoboron species (e.g., a boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, which then exchanges its organic moiety for the halide on the palladium complex.[3][8][11]

  • Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple and are expelled, forming the new carbon-carbon bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd Ar-Pd(II)L₂(Ar') transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 product Product (Ar-Ar') reductive_elimination->product substrate 5-Bromo-4-hydroxypicolinaldehyde (Ar-Br) substrate->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Scientist's Perspective

The success of coupling 5-Bromo-4-hydroxypicolinaldehyde hinges on the careful selection of four key components: the catalyst (and its ligand), the base, the solvent, and the boronic acid partner.

While numerous palladium sources can be effective, the choice of ligand is paramount when working with electron-deficient or coordinating substrates like pyridines.[7]

  • Palladium Source : Common precatalysts include Palladium(II) Acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][12] Pd(II) sources are often used and are reduced in situ to the active Pd(0) species.[10]

  • Ligand Causality : The primary challenge with pyridine substrates is the potential for the nitrogen lone pair to bind to the palladium center, leading to catalyst deactivation.[5][6] Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or RuPhos) are often superior to simpler ligands like triphenylphosphine (PPh₃). These bulky ligands promote the reductive elimination step and shield the palladium center, mitigating catalyst inhibition and leading to higher turnover numbers.

The base and solvent work in concert to facilitate the crucial transmetalation step.

  • Choice of Base : Simple inorganic bases are preferred for their effectiveness and sustainability.[2]

    • Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) are commonly used and effective, particularly in aqueous solvent mixtures.[1][7]

    • Potassium Phosphate (K₃PO₄) is a slightly stronger base that can be advantageous for less reactive boronic acids.[1]

    • Cesium Carbonate (Cs₂CO₃) is a highly effective but more expensive option, often used in challenging couplings.[2]

  • Solvent System : Aprotic solvents are standard.

    • 1,4-Dioxane/Water or Toluene/Water mixtures are frequently employed. The presence of water can be beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.[1][10]

    • Anhydrous conditions can also be successful, particularly with boronate esters and specific bases.[10]

The following table summarizes empirically validated conditions for Suzuki-Miyaura couplings of structurally similar bromopyridines, providing a robust starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical YieldsReference
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[1]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90-100Moderate to Good[1]
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2.0)Toluene100Good to Excellent[7]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent[1][13]
Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for performing the Suzuki-Miyaura coupling reaction with 5-Bromo-4-hydroxypicolinaldehyde.

Experimental_Workflow start Start setup 1. Assemble Reagents - 5-Bromo-4-hydroxypicolinaldehyde - Boronic Acid - Catalyst & Ligand - Base start->setup inert 2. Create Inert Atmosphere Evacuate & backfill flask with Argon/Nitrogen (3x) setup->inert solvent 3. Add Degassed Solvents inert->solvent reaction 4. Heat & Stir (e.g., 90-100 °C, 12-24h) Monitor by TLC/LC-MS solvent->reaction workup 5. Work-up - Cool to RT - Quench with Water - Extract with Organic Solvent reaction->workup purify 6. Purification - Dry organic layers - Concentrate in vacuo - Column Chromatography workup->purify end End (Isolated Product) purify->end

General experimental workflow for the Suzuki-Miyaura coupling.

This protocol provides a reliable starting point for most aryl and heteroaryl boronic acids.

Materials:

  • 5-Bromo-4-hydroxypicolinaldehyde (1.0 mmol, 1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.2 mmol, 2.2 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Deionized Water, degassed (2 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Assembly : To the oven-dried reaction vessel, add 5-Bromo-4-hydroxypicolinaldehyde, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere : Seal the vessel with a rubber septum. Evacuate the vessel under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Reagent Addition : Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition : Add the anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[1]

  • Reaction : Replace the septum with a condenser or screw cap and place the vessel in a preheated oil bath at 90 °C. Stir the mixture vigorously.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[1]

  • Work-up :

    • Once complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with water (20 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[8]

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

  • Purification : Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.[1]

Troubleshooting and Key Considerations
  • Low or No Conversion : If the reaction fails to proceed, consider increasing the catalyst loading, switching to a more electron-rich and bulky ligand (e.g., SPhos), or using a stronger base like Cs₂CO₃. Ensure the reaction is truly anaerobic, as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[10]

  • Protodeboronation : The boronic acid can decompose, especially at high temperatures. This can be mitigated by using a milder base (e.g., KF), lowering the reaction temperature, or using a more stable boronic ester (e.g., a pinacol ester).[10]

  • Functional Group Interference : The aldehyde and hydroxyl groups on the substrate are generally well-tolerated in Suzuki-Miyaura couplings. However, in the presence of very strong bases or highly reactive coupling partners, side reactions could occur. If this is suspected, protection of these groups may be necessary, although it is often avoidable with modern catalyst systems.

Conclusion

5-Bromo-4-hydroxypicolinaldehyde is a potent and versatile building block for the synthesis of highly functionalized biaryl and hetero-biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the core reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can overcome the inherent challenges of using pyridine-based substrates. The protocols and insights provided in this guide offer a solid foundation for the successful application of this reagent in complex molecule synthesis, paving the way for innovations in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
  • Kumar, A., et al. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
  • BenchChem. (2026). Synthesis of Bipyridine Ligands: A Detailed Guide to Application and Protocol.
  • Request PDF. (2026). Synthesis of 2,2′-Bipyridines via Suzuki-Miyaura Cross-Coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guides.
  • Preprints.org. (2024, January 3).
  • PMC. (n.d.). Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-hydroxynicotinaldehyde | 1289109-05-2.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-hydroxynicotinaldehyde | 1289109-05-2.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (2020, May 6). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • The Organic Chemist. (2025, March 29). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Appchem. (n.d.). 5-Bromo-4-hydroxynicotinaldehyde | 1289109-05-2.
  • O'Connor, K. (2014, February 6). The Suzuki Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Application

Application Notes: Reductive Amination Protocols for 5-Bromo-4-hydroxypicolinaldehyde

Abstract This technical guide provides detailed protocols and expert insights for the reductive amination of 5-Bromo-4-hydroxypicolinaldehyde, a versatile heterocyclic building block crucial in medicinal chemistry and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed protocols and expert insights for the reductive amination of 5-Bromo-4-hydroxypicolinaldehyde, a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. The narrative moves beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale for reagent selection, and troubleshooting strategies. We present two primary protocols: a direct, one-pot method using the mild and selective sodium triacetoxyborohydride, and a stepwise alternative employing sodium borohydride for specific applications. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for the synthesis of novel amine derivatives from this functionalized picolinaldehyde.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a cornerstone of modern pharmaceutical development, with the carbon-nitrogen bond being a ubiquitous feature in a vast array of bioactive molecules. Among the most powerful and widely utilized methods for forging this bond is reductive amination. This reaction transforms a carbonyl compound and an amine into a more complex amine through the in-situ formation and subsequent reduction of an imine or iminium ion intermediate.[1][2] Its popularity stems from its operational simplicity, broad substrate scope, and high functional group tolerance.[3][4]

The substrate of focus, 5-Bromo-4-hydroxypicolinaldehyde, represents a particularly valuable starting material. Its structure contains multiple points for diversification:

  • An aldehyde for direct C-N bond formation via reductive amination.

  • A bromo substituent, ideal for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • A hydroxyl group , which can be alkylated, acylated, or utilized for other modifications.

  • A pyridine core , a privileged scaffold in medicinal chemistry.

Mastering the reductive amination of this specific aldehyde is therefore a critical step in leveraging its full synthetic potential.

Mechanistic Rationale and Reagent Selection

A successful reductive amination hinges on a delicate balance: the reaction must facilitate the condensation of the aldehyde and amine to form an iminium ion, which is then selectively reduced in the presence of the starting aldehyde.

The Two-Phase Process: Condensation and Reduction

The reaction proceeds via two key stages:

  • Imine/Iminium Formation: The amine performs a nucleophilic attack on the carbonyl carbon of 5-Bromo-4-hydroxypicolinaldehyde to form a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating its elimination as a water molecule to generate a reactive iminium ion.

  • Hydride Reduction: A hydride-based reducing agent delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary or tertiary amine product.

The choice of reducing agent is paramount, as it must reduce the iminium ion much faster than it reduces the starting aldehyde.[5][6]

Reductive Amination Mechanism General Mechanism of Reductive Amination Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine Amine Amine (R'-NH2) Hemiaminal->Aldehyde - Amine Iminium Iminium Ion [R-CH=N+HR'] Hemiaminal->Iminium - H2O (Acid-catalyzed) Iminium->Hemiaminal + H2O Product Final Amine (R-CH2-NHR') Iminium->Product + [H⁻] Hydride Hydride Reagent (e.g., NaBH(OAc)3) Hydride->Iminium

Figure 1: General mechanism of reductive amination.

Selecting the Optimal Reducing Agent

While numerous reducing agents exist, sodium triacetoxyborohydride has emerged as the gold standard for its mildness and selectivity.[1][3][4]

Reducing AgentKey Features & Rationale
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly Recommended. It is a mild and selective reducing agent, capable of reducing iminium ions in the presence of aldehydes.[4][5] Its reduced basicity and steric bulk prevent the rapid reduction of the starting carbonyl. It is also less toxic than cyanoborohydride-based reagents.[3]
Sodium Cyanoborohydride (NaBH₃CN) Use with Caution. A classic reagent that is effective at a controlled pH (typically 6-7).[7] However, it is highly toxic, and its use risks cyanide contamination in the final product and waste streams.[2][5]
Sodium Borohydride (NaBH₄) Alternative for Stepwise Protocols. A powerful and inexpensive reducing agent. It is generally not selective and will readily reduce the starting aldehyde.[4] Its use is best reserved for a two-step procedure where the imine is pre-formed before the reductant is introduced.[7][8]
Picoline-Borane Complexes Green Chemistry Alternative. These are stable, crystalline solids that can be used in a variety of solvents, including environmentally benign options like water or even under neat conditions, often with a small amount of acetic acid.[9][10][11]
Catalytic Hydrogenation Scalable but Less Selective. An economical method for large-scale synthesis.[4][5] However, it is not suitable for substrates containing other reducible functional groups like C-C multiple bonds or nitro groups, and the catalyst can be poisoned by sulfur-containing compounds.[4][12][13]

For the reductive amination of 5-Bromo-4-hydroxypicolinaldehyde, with its sensitive functional groups, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice for direct, one-pot procedures.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. 5-Bromo-4-hydroxypicolinaldehyde is an irritant; avoid skin and eye contact.[14]

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

This one-pot protocol is efficient, broadly applicable, and the recommended starting point for most primary and secondary amines.

Protocol 1 Workflow Workflow for Direct Reductive Amination Start 1. Combine Aldehyde & Amine Preform 2. Stir (15-30 min) Allows hemiaminal/imine formation Start->Preform Add_Reductant 3. Add NaBH(OAc)₃ Portion-wise at RT Preform->Add_Reductant React 4. Reaction Monitoring Stir 2-24h at RT (TLC/LCMS) Add_Reductant->React Workup 5. Aqueous Work-up Quench with sat. NaHCO₃ React->Workup Extract 6. Extraction Extract with DCM or EtOAc Workup->Extract Purify 7. Purification Column Chromatography Extract->Purify End Final Product Purify->End

Figure 2: Experimental workflow for Protocol 1.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add 5-Bromo-4-hydroxypicolinaldehyde (1.0 equiv.). Dissolve it in a suitable anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), approx. 0.1-0.2 M).[4]

  • Amine Addition: Add the desired amine (1.0-1.2 equiv.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (NEt₃) (1.1 equiv.) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 15-30 minutes. For weakly nucleophilic amines (e.g., anilines), adding acetic acid (1.0 equiv.) at this stage can catalyze imine formation.[4][7]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 equiv.) portion-wise over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired amine.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This protocol is particularly useful when reacting with primary amines where over-alkylation (formation of a tertiary amine) is a potential side reaction.[4][7] By forming the imine first, the more reactive NaBH₄ can be used effectively.

Step-by-Step Methodology:

Part A: Imine Formation

  • In a round-bottom flask, dissolve 5-Bromo-4-hydroxypicolinaldehyde (1.0 equiv.) and the primary amine (1.0 equiv.) in anhydrous methanol (MeOH). Methanol has been shown to facilitate rapid and often quantitative imine formation without requiring dehydrating agents.[4][7]

  • Stir the solution at room temperature and monitor by TLC/LC-MS until complete consumption of the aldehyde is observed (typically < 3 hours).[7]

Part B: Reduction 3. Cool the methanolic solution of the imine to 0 °C in an ice bath. 4. Add sodium borohydride (NaBH₄) (1.1-1.5 equiv.) slowly in small portions. Be cautious of gas evolution (hydrogen). 5. Allow the reaction to warm to room temperature and stir until the imine is fully reduced (monitor by TLC/LC-MS). 6. Work-up and Purification: Follow steps 6-8 from Protocol 1. Quenching is typically done with water, followed by extraction.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Incomplete imine formation (especially with weakly basic amines).2. Deactivated reagents.1. Add 1-2 equivalents of acetic acid to the reaction mixture to catalyze imine formation.[4][7]2. Use freshly opened or properly stored NaBH(OAc)₃.
Aldehyde Reduction Side Product Use of a non-selective reducing agent (e.g., NaBH₄ in a one-pot reaction).Strictly use NaBH(OAc)₃ for one-pot reactions.[4] If using NaBH₄, ensure the imine is fully formed before its addition as per Protocol 2.
Di-alkylation of Primary Amine The secondary amine product is more nucleophilic than the starting primary amine and reacts with remaining aldehyde.Use a slight excess of the primary amine or, more effectively, use the stepwise procedure (Protocol 2).[4][8]
Difficult Purification The amine product may stick to silica gel or be difficult to separate from amine-based byproducts.1. Flush the column with a solvent system containing a small amount of triethylamine or ammonia to prevent streaking.2. Utilize Strong Cation Exchange (SCX) solid-phase extraction cartridges for a clean and efficient purification of the basic amine product.

Conclusion

The reductive amination of 5-Bromo-4-hydroxypicolinaldehyde is a highly effective transformation for generating diverse amine libraries. The use of sodium triacetoxyborohydride in a direct, one-pot protocol offers a mild, selective, and reliable method suitable for a wide range of amine coupling partners. For challenging substrates prone to over-alkylation, a stepwise approach with sodium borohydride provides a robust alternative. By understanding the underlying mechanisms and paying close attention to procedural details, researchers can confidently and efficiently synthesize novel derivatives for application in drug discovery and development.

References

  • Myers, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • Fisher Scientific. (n.d.). 5-bromo-2-hydroxy- SAFETY DATA SHEET.
  • Magomedov, N. A. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron.
  • Academia.edu. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • Simon, A., Zimek, J., & Wondraczek, H. (2023). Reductive Amination of Dialdehyde Cellulose: Access to Renewable Thermoplastics. ACS Sustainable Chemistry & Engineering.
  • Sciencemadness.org. (2004). One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditions.
  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
  • Volochnyuk, D. M., & Kolotilov, S. V. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. ResearchGate.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • Askin, D. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.

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Method

Application Note: Synthesis and Optimization of Kinase Inhibitors Utilizing 5-Bromo-4-hydroxypicolinaldehyde Derivatives

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The development of highly selective, ATP-com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires versatile chemical scaffolds that can be rapidly diversified to probe complex binding pockets. This application note details the synthetic utility of 5-Bromo-4-hydroxypicolinaldehyde and its derivatives. By leveraging the tri-orthogonal reactivity of this pyridine core, researchers can systematically map the solvent-exposed regions, the hinge-binding motifs, and the hydrophobic DFG pockets of target kinases (such as JNK and p38 MAPK).

Rationale: The Tri-Orthogonal Pyridine Scaffold

5-Bromo-4-hydroxypicolinaldehyde (CAS: 1289261-81-9) [1] provides a highly modular framework for structure-activity relationship (SAR) campaigns:

  • C2-Aldehyde: Serves as an electrophilic hub for reductive aminations. This position is ideal for introducing solubilizing groups that project into the solvent-exposed region of the kinase ATP-binding pocket.

  • C4-Hydroxyl: Can function as a critical hydrogen-bond donor/acceptor for hinge-region interactions. Alternatively, it can be readily alkylated to yield derivatives like 5-Bromo-4-methoxypicolinaldehyde (CAS: 870837-85-7) [2], which tunes the lipophilicity and electronic density of the pyridine core.

  • C5-Bromo: Provides a robust handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This enables the introduction of bulky aromatic or heteroaromatic systems that penetrate the hydrophobic DFG-in/out pocket—a validated strategy in the development of c-Jun NH2-Terminal Kinase (JNK) inhibitors [3].

Synthetic Strategy & Workflow

The general synthetic strategy relies on a three-step diversification sequence: O-alkylation, reductive amination, and Suzuki-Miyaura cross-coupling.

SynthWorkflow A 5-Bromo-4-hydroxypicolinaldehyde (Starting Material) B Step 1: O-Alkylation (C4-Hydroxyl) A->B Alkyl Halide, K2CO3 C Step 2: Reductive Amination (C2-Aldehyde) B->C Amine, NaBH(OAc)3 D Step 3: Suzuki Coupling (C5-Bromo) C->D Boronic Acid, Pd(dppf)Cl2 E Final Kinase Inhibitor (Lead Compound) D->E F QC: LC-MS & NMR E->F

Synthetic workflow for kinase inhibitor derivation from 5-Bromo-4-hydroxypicolinaldehyde.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the three-step sequence across various derivatives, highlighting the impact of C4-substitution on overall yield.

Compound IDC4-SubstitutionC2-Amine MoietyC5-Aryl MoietyOverall Yield (%)LC-MS Purity (%)
KIN-001 -OH (Unprotected)BenzylaminePhenyl45>98.0
KIN-002 -OCH₃BenzylaminePhenyl62>99.5
KIN-003 -OCH₃Morpholine4-Fluorophenyl58>98.5
KIN-004 -O-CyclopropylPiperidine3-Pyridyl51>97.0

Note: Protecting or alkylating the C4-hydroxyl (e.g., KIN-002) significantly improves the overall yield by preventing catalyst poisoning and unwanted side reactions during the downstream Suzuki coupling.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Protocol 1: Selective C4-O-Alkylation

Objective: Synthesis of 5-Bromo-4-methoxypicolinaldehyde.

  • Causality: Pyridinols exist in tautomeric equilibrium with pyridones. To ensure selective O-alkylation over N-alkylation, a mild base (K₂CO₃) in a polar aprotic solvent (DMF) is utilized to favor the harder oxygen nucleophile.

  • Initiation: Dissolve 5-Bromo-4-hydroxypicolinaldehyde (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) under N₂.

  • Deprotonation: Add K₂CO₃ (2.0 eq, 20 mmol). Stir at room temperature for 15 minutes.

  • Alkylation: Dropwise add Methyl Iodide (1.2 eq, 12 mmol).

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar, UV-active starting material spot (low Rf) should completely convert to a higher Rf spot within 2 hours. If the starting material persists, verify the anhydrous state of the DMF, as water hydrolyzes the electrophile.

  • Workup: Quench with ice water (100 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to quantitatively remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: Reductive Amination of the C2-Aldehyde

Objective: Installation of the solvent-exposed binding motif.

  • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring selective reduction of the transient iminium ion without prematurely reducing the unreacted aldehyde to a primary alcohol.

  • Imine Formation: Dissolve the product from Protocol 1 (1.0 eq) and the desired amine (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Caution: Stepwise addition prevents thermal spikes that can lead to off-target reductive cleavage.

  • Self-Validation Check: After 12 hours, analyze via LC-MS. The mass spectrum should show the [M+H]+ peak of the amine product. The absence of an [M+H+2]+ peak (corresponding to the primary alcohol byproduct) validates the selectivity of the reducing agent.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.

Protocol 3: Suzuki-Miyaura Cross-Coupling at C5

Objective: Installation of the DFG-pocket binding aryl group.

  • Causality: The C5-bromo group on an electron-deficient pyridine is highly reactive. Pd(dppf)Cl₂ is chosen as the pre-catalyst because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step and prevents catalyst deactivation by the basic pyridine nitrogen.

  • Setup: In a microwave-safe vial, combine the bromopyridine intermediate (1.0 eq), the aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (3.0 eq).

  • Solvent: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Self-Validation Check: Purge the sealed vial with N₂ for 5 minutes. As the reaction heats to 90°C, the solution should transition from a dark red/brown to a lighter yellow/orange, indicating active Pd(0)/Pd(II) catalytic cycling. Failure to change color often indicates oxygen contamination, which leads to homocoupling of the boronic acid.

  • Execution: Heat at 90°C for 4 hours. Filter the crude mixture through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC.

Biological Context: Targeting the MAPK/JNK Pathway

Derivatives synthesized from this pyridine-carboxamide/aldehyde scaffold have been heavily validated as potent inhibitors of the c-Jun NH2-Terminal Kinase (JNK)[3]. Furthermore, related brominated pyridinic and phenolic compounds exhibit profound anti-inflammatory effects by inactivating MAPK and NF-kB pathways in macrophage models [4].

JNKPathway Stimulus Pro-inflammatory Cytokines Receptor Receptor (e.g., TNFR) Stimulus->Receptor MAP3K MAP3K (ASK1, MEKK1) Receptor->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K JNK JNK1/2/3 MAP2K->JNK Target c-Jun / AP-1 (Transcription Factor) JNK->Target Phosphorylation Inhibitor Synthesized Inhibitor Inhibitor->JNK ATP-competitive Inhibition

MAPK/JNK signaling cascade highlighting the target site of the synthesized ATP-competitive inhibitor.

By precisely tuning the C2, C4, and C5 positions of the 5-Bromo-4-hydroxypicolinaldehyde core, researchers can optimize the thermodynamics of the inhibitor-JNK interaction, achieving high selectivity over off-target kinases.

References

  • BLD Pharm. "1289261-81-9 | 5-Bromo-4-hydroxypicolinaldehyde". BLD Pharm Catalog.
  • BLD Pharm. "870837-85-7 | 5-Bromo-4-methoxypicolinaldehyde". BLD Pharm Catalog.
  • Journal of Medicinal Chemistry. "Discovery of Potent, Highly Selective, and Orally Bioavailable Pyridine Carboxamide c-Jun NH2-Terminal Kinase Inhibitors". ACS Publications.
  • MDPI. "2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells". International Journal of Molecular Sciences.
Application

Derivatization of "5-Bromo-4-hydroxypicolinaldehyde" for biological screening

Application Note: Advanced Derivatization Strategies for 5-Bromo-4-hydroxypicolinaldehyde in High-Throughput Biological Screening Introduction & Mechanistic Rationale In modern scaffold-based drug discovery, highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization Strategies for 5-Bromo-4-hydroxypicolinaldehyde in High-Throughput Biological Screening

Introduction & Mechanistic Rationale

In modern scaffold-based drug discovery, highly functionalized heteroaromatics are prized for their ability to rapidly explore chemical space. 5-Bromo-4-hydroxypicolinaldehyde (CAS: 1289261-81-9) is a privileged pyridine building block featuring three orthogonal reactive sites: a C2-aldehyde, a C4-hydroxyl, and a C5-bromine[1]. This unique topology makes it an ideal precursor for synthesizing libraries targeting kinases, phosphodiesterases (PDEs), and other critical biological targets[2].

As an Application Scientist, it is crucial to understand the causality behind selecting specific derivatization routes for this scaffold:

  • C2-Aldehyde: Serves as a highly electrophilic hub. Reductive amination at this position introduces basic amines, which tune the molecule's pKa and improve aqueous solubility—a critical parameter for in vitro biological assays[3]. Alternatively, condensation to form picolylamines or hydrazones drastically enhances electrospray ionization (ESI) efficiency, enabling highly sensitive LC-MS/MS detection in complex matrices[4].

  • C4-Hydroxyl: Acts as a strong hydrogen bond donor. While useful for target engagement, it can limit passive cellular permeability. O-alkylation masks this donor, predictably increasing the partition coefficient (LogP) and facilitating intracellular screening.

  • C5-Bromine: Provides a robust handle for sp2-sp2 cross-coupling. Palladium-catalyzed Suzuki-Miyaura coupling at this position allows for the rapid generation of extended biaryl systems, which frequently occupy hydrophobic pockets in enzyme active sites[2].

Derivatization Workflow

The following diagram illustrates the divergent synthetic pathways utilized to generate screening libraries from the core scaffold.

G Scaffold 5-Bromo-4-hydroxypicolinaldehyde (Core Scaffold) Aldehyde C2-Aldehyde Derivatization (Reductive Amination) Scaffold->Aldehyde Pathway A Hydroxyl C4-Hydroxyl Modification (O-Alkylation) Scaffold->Hydroxyl Pathway B Bromine C5-Bromine Cross-Coupling (Suzuki-Miyaura) Scaffold->Bromine Pathway C Screening High-Throughput Biological Screening (LC-MS/MS & Target Binding) Aldehyde->Screening Hydroxyl->Screening Bromine->Screening

Orthogonal derivatization pathways of 5-Bromo-4-hydroxypicolinaldehyde for biological screening.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic safeguards.

Protocol A: Chemoselective Reductive Amination (C2-Aldehyde) Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures chemoselectivity, allowing the transient imine to be reduced without prematurely reducing the starting aldehyde to an unreactive alcohol[3].

  • Preparation: In a dry 20 mL scintillation vial, dissolve 5-Bromo-4-hydroxypicolinaldehyde (1.0 equiv, 0.5 mmol) and the desired primary/secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (5 mL).

  • Activation: Add glacial acetic acid (1.5 equiv) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv). The mild nature of this reagent prevents thermal spikes.

  • IPC (Self-Validation): Sample 10 µL of the reaction, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the starting mass ([M+H]⁺ = 202/204) is fully consumed and replaced by the product mass.

  • Work-up: Quench with saturated aqueous NaHCO₃ (5 mL) to neutralize the acid and destroy excess hydride. Extract with dichloromethane (3 x 5 mL), dry over Na₂SO₄, and concentrate.

Protocol B: Aqueous Suzuki-Miyaura Cross-Coupling (C5-Bromine) Mechanistic Rationale: The free C4-hydroxyl group can coordinate palladium or undergo side reactions. Utilizing an aqueous-organic biphasic system (1,4-Dioxane/H₂O) with a mild base (K₃PO₄) maintains the hydroxyl in a tolerated state while maximizing the solubility of the arylboronic acid, preventing protodeboronation[5].

  • Preparation: Charge a microwave vial with 5-Bromo-4-hydroxypicolinaldehyde (1.0 equiv, 0.5 mmol), arylboronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (5 mL). Degas the mixture by sparging with Argon for 10 minutes. Crucial Step: Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst[6].

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Seal the vial and heat at 90 °C for 4 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the UV-active starting material spot (Rf ~0.4) and the appearance of a new, highly fluorescent biaryl spot indicates successful coupling.

  • Work-up: Filter through a short pad of Celite to remove palladium black. Partition between EtOAc and water, dry the organic layer, and purify via flash chromatography.

Protocol C: O-Alkylation (C4-Hydroxyl) Mechanistic Rationale: The C4-hydroxyl proton is relatively acidic due to the electron-withdrawing nature of the pyridine ring and the adjacent bromine. Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) provides optimal basicity to generate the phenoxide-like intermediate without triggering degradation.

  • Preparation: Dissolve the scaffold (1.0 equiv, 0.5 mmol) in anhydrous DMF (3 mL). Add finely powdered K₂CO₃ (2.0 equiv).

  • Alkylation: Add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.2 equiv) dropwise. Stir at 50 °C for 3 hours.

  • IPC (Self-Validation): Analyze via ¹H NMR of a crude mini-workup. The disappearance of the broad -OH singlet (~11.0 ppm) and the appearance of the new alkyl protons confirm O-alkylation.

Quantitative Data Summary

The table below summarizes the expected outcomes and analytical parameters for the derivatized libraries, aiding in the rapid triage of compounds prior to biological screening.

Derivatization RouteTarget Functional GroupPrimary ReagentsTypical Yield (%)LC-MS Shift (Δm/z)*Primary Biological Utility
Pathway A C2-AldehydeAmine, NaBH(OAc)₃, AcOH75 - 90%+ (Amine Mass - 16)Tuning pKa, improving aqueous solubility, enhancing MS detection
Pathway B C5-BromineAryl-B(OH)₂, Pd(dppf)Cl₂60 - 85%+ (Aryl Mass - 80)Expanding hydrophobic core, targeting kinase/PDE binding pockets
Pathway C C4-HydroxylAlkyl-X, K₂CO₃, DMF80 - 95%+ (Alkyl Mass - 1)Masking H-bond donors, increasing LogP and cellular permeability

*Note: Shifts are calculated relative to the base scaffold [M+H]⁺ of 202/204 m/z.

Biological Screening Integration

Derivatives generated from 5-Bromo-4-hydroxypicolinaldehyde are highly compatible with High-Throughput Screening (HTS) formats. For instance, C2-amine and hydrazone derivatives exhibit massive signal enhancements (up to 150-fold) in positive-ion ESI-MS, making them ideal for monitoring enzymatic cleavage or target binding in complex biological matrices like saliva or serum[4]. Conversely, C5-biaryl derivatives are frequently screened via fluorescence polarization (FP) or time-resolved fluorescence energy transfer (TR-FRET) assays to identify low-nanomolar inhibitors of cyclic nucleotide phosphodiesterases (PDEs)[2].

References

  • [1] 5-Bromo-4-hydroxypicolinaldehyde Product Data. Bidepharm. URL:

  • [4] Fukushima, T., et al. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed (NIH). URL:

  • [2] Card, G. L., et al. A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. LBL.gov. URL:

  • [6] Improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions. Benchchem. URL:

  • [5] Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand. ACS Publications. URL:

  • [3] Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. ACS Publications. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Purification of Crude 5-Bromo-4-hydroxypicolinaldehyde

Welcome to the technical support center for the purification of crude "5-Bromo-4-hydroxypicolinaldehyde". This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude "5-Bromo-4-hydroxypicolinaldehyde". This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the chromatographic purification of this highly functionalized pyridine derivative.

The unique combination of a bromine atom, a hydroxyl group, and an aldehyde on a pyridine scaffold makes 5-Bromo-4-hydroxypicolinaldehyde a valuable building block in medicinal chemistry. However, these same functional groups present distinct challenges during purification. This guide provides practical, field-proven insights to help you achieve high purity and yield.

Troubleshooting Guide: Column Chromatography

This section addresses specific issues you may encounter during the purification of 5-Bromo-4-hydroxypicolinaldehyde by column chromatography.

Question: My compound is showing significant tailing on the silica gel column, leading to poor separation. What is the cause and how can I fix it?

Answer:

This is a common issue when purifying pyridine-containing compounds.[1] The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Acid-Base Interaction The pyridine nitrogen (a Lewis base) adsorbs strongly to the acidic silica surface (a Lewis acid).Deactivate the silica gel: Add a small amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to your eluent (typically 0.1-1% v/v).[1] This will saturate the acidic sites on the silica, minimizing the interaction with your compound.
Inappropriate Solvent Polarity The eluent may not be strong enough to effectively displace the compound from the stationary phase.Optimize the mobile phase: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides good separation with a target Rf value between 0.25 and 0.35.[2] A common starting point for polar aromatic aldehydes is a mixture of hexane and ethyl acetate.[3]
Column Overloading Loading too much crude material onto the column can exceed its separation capacity.Reduce the sample load: As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.[3]

Question: I am observing degradation of my compound on the column. What could be causing this?

Answer:

Aldehydes, particularly those with additional functional groups, can be sensitive to the stationary phase and elution conditions.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Acidic Nature of Silica Gel The acidic surface of silica gel can catalyze the decomposition or polymerization of sensitive aldehydes.[3]Use deactivated silica: As mentioned for tailing, adding a base like triethylamine can help. Alternatively, consider using a less acidic stationary phase like alumina (basic or neutral).[4]
Tautomerization 4-hydroxypyridines can exist in equilibrium with their pyridone tautomers.[4][5] This equilibrium can be influenced by the solvent and the acidity of the silica gel, potentially leading to multiple species on the column and the appearance of degradation.Control the mobile phase environment: The addition of a small amount of a modifier to the eluent may help to stabilize one tautomeric form. The choice of solvent can also influence the tautomeric equilibrium.[5]
Oxidation The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if the crude material contains oxidizing impurities or is exposed to air for extended periods on the column.Work efficiently: Do not let the purification run for an unnecessarily long time. Consider using freshly distilled solvents to minimize exposure to air and potential peroxides.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 5-Bromo-4-hydroxypicolinaldehyde?

A1: The impurities will largely depend on the synthetic route. However, common impurities for this class of compounds can include:

  • Over-brominated species: Such as dibromo-derivatives, which can be challenging to separate.[6]

  • Isomeric byproducts: Depending on the directing effects of the substituents, other positional isomers may form.[6]

  • Unreacted starting materials: The precursors used in the synthesis.

  • Oxidation product: 5-Bromo-4-hydroxypicolinic acid, from the oxidation of the aldehyde.

Q2: Should I use normal-phase or reverse-phase chromatography?

A2: For preparative scale purification of organic compounds, normal-phase chromatography on silica gel or alumina is most common and cost-effective.[2] It allows for the use of organic solvents, which are typically better at solubilizing the crude material. Reverse-phase HPLC is an excellent analytical tool to assess purity and can also be used for purification, especially for highly polar compounds or when very high purity is required.[7]

Q3: How can I best prepare my sample for loading onto the column?

A3: Dry loading is often the superior method for achieving good separation.[3] This involves dissolving your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol), adding a small amount of silica gel, and then removing the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]

Q4: Can I use a method other than chromatography to purify my compound?

A4: Yes, other methods to consider are:

  • Recrystallization: If your compound is a solid, recrystallization can be a very effective method for achieving high purity.

  • Acid-Base Extraction: The basicity of the pyridine ring allows for extraction into an acidic aqueous layer, separating it from non-basic impurities. The compound can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

Experimental Protocol: Flash Column Chromatography

This protocol provides a starting point for the purification of 5-Bromo-4-hydroxypicolinaldehyde. It should be optimized based on TLC analysis of your specific crude mixture.

1. TLC Analysis for Solvent System Selection:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point is a mixture of n-hexane and ethyl acetate.

  • The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35.[2]

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in n-hexane).

  • Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.

  • Ensure the silica gel is packed uniformly without any cracks or channels. Never let the solvent level drop below the top of the silica bed.[3]

3. Sample Loading (Dry Loading Method):

  • Dissolve your crude material in a minimal amount of a polar solvent (e.g., methanol).

  • Add silica gel (approximately 1-2 times the weight of your crude material) to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add your mobile phase to the column.

  • Begin elution, collecting fractions. You can start with an isocratic elution (a constant solvent mixture) if your TLC shows good separation. If impurities are close to your product, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.[3]

  • Monitor the elution by collecting small spots from the fractions and analyzing them by TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

  • Confirm the purity and identity of your final product using analytical techniques such as NMR spectroscopy and LC-MS.

Visualizing the Workflow

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis Crude->TLC Solvent Optimized Solvent System TLC->Solvent Pack Pack Column Solvent->Pack Load Dry Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure Troubleshooting_Tailing Start Poor Separation / Tailing Observed Check_Load Is the column overloaded? Start->Check_Load Check_Solvent Is the Rf value optimal (0.25-0.35)? Check_Load->Check_Solvent No Solution_Load Reduce sample load Check_Load->Solution_Load Yes Acid_Base Is it an acid-base interaction with silica? Check_Solvent->Acid_Base No Solution_Solvent Re-optimize eluent with TLC Check_Solvent->Solution_Solvent Yes Solution_Base Add 0.1-1% Triethylamine to eluent Acid_Base->Solution_Base Likely End Improved Separation Solution_Load->End Solution_Solvent->End Solution_Base->End

Caption: Troubleshooting logic for peak tailing during chromatography.

References

  • Cytiva. (n.d.). Principles and methods. Cytiva. [Link]

  • Agilent Technologies. (n.d.). A Look at Column Choices. Agilent. [Link]

  • F., P., et al. (2016). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkat USA, Inc. [Link]

  • F., P., et al. (2016). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Semantic Scholar. [Link]

  • Supporting Information. (n.d.). General experimental details. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 5-Bromo-4-hydroxypicolinaldehyde

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 5-Bromo-4-hydroxypicolinaldehyde. As a Senior Application Scientist, this resource is desi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 5-Bromo-4-hydroxypicolinaldehyde. As a Senior Application Scientist, this resource is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to effectively purify this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the recrystallization of 5-Bromo-4-hydroxypicolinaldehyde, providing explanations and actionable solutions.

Question 1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?

Answer:

This issue arises from poor solvent selection. An ideal recrystallization solvent should fully dissolve the target compound at an elevated temperature but have limited solubility at lower temperatures. If your compound, 5-Bromo-4-hydroxypicolinaldehyde, is not dissolving, consider the following:

  • Polarity Mismatch: 5-Bromo-4-hydroxypicolinaldehyde is a polar molecule due to the presence of a hydroxyl group, an aldehyde, and a nitrogen atom in the pyridine ring. If you are using a non-polar solvent (e.g., hexanes, toluene), it is unlikely to be effective. You should select a more polar solvent.

  • Insufficient Solvent Volume: You may not be using a sufficient volume of solvent to dissolve your compound. Incrementally add more solvent while heating and stirring until the compound fully dissolves. Be mindful that using an excessive amount of solvent will reduce your recovery yield.

  • Solvent Screening is Key: A systematic solvent screening is the most effective approach to identify a suitable solvent system. The choice of solvent is critical for successful recrystallization. An ideal solvent should:

    • Dissolve the compound sparingly at room temperature but completely at its boiling point.

    • Either dissolve impurities well at all temperatures or not at all.

    • Not react with the compound.

    • Be volatile enough for easy removal from the purified crystals.

    • Be non-toxic and relatively inexpensive.[1]

A suggested workflow for solvent screening is outlined below:

dot

Solvent_Screening_Workflow Figure 1: Systematic Solvent Screening Workflow cluster_screening Initial Solvent Screening cluster_heating Hot Solubility Testing cluster_cooling Crystal Formation Assessment cluster_selection Solvent Selection A Place small amount of crude 5-Bromo-4-hydroxypicolinaldehyde in separate test tubes B Add a small volume of a single solvent to each test tube (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile) A->B C Observe solubility at room temperature B->C D Gently heat the suspensions (those that did not dissolve at room temperature) C->D Insoluble at RT E Observe if the compound dissolves D->E F Allow the clear, hot solutions to cool slowly to room temperature E->F Dissolved G Observe for crystal formation F->G H If no crystals form, try scratching the inside of the test tube or adding a seed crystal G->H I Select the solvent that provides good dissolution at high temperature and significant crystal formation upon cooling H->I J Consider a mixed-solvent system if no single solvent is ideal I->J

Caption: A systematic approach to identifying an optimal recrystallization solvent.

Question 2: My compound dissolves, but no crystals form upon cooling. What is happening?

Answer:

This is a common issue that can be attributed to several factors:

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point at that temperature. In this state, the initiation of crystal formation (nucleation) is kinetically hindered.

    • Solution: Try to induce crystallization by scratching the inner wall of the flask with a glass rod. The microscopic scratches on the glass can provide nucleation sites. Alternatively, if you have a small amount of pure 5-Bromo-4-hydroxypicolinaldehyde, you can add a "seed crystal" to the solution to initiate crystallization.

  • Excessive Solvent: You may have used too much solvent. If the concentration of your compound is too low, it will remain in solution even at lower temperatures.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity (cloudiness) indicating the saturation point is being reached, remove it from the heat and allow it to cool slowly.

  • Inappropriate Cooling Rate: Cooling the solution too rapidly can sometimes inhibit crystal formation.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Once at room temperature, you can then move it to an ice bath to maximize crystal yield.[1]

Question 3: The recrystallized product is colored, but I expect a white solid. How can I remove the colored impurities?

Answer:

Colored impurities are often non-polar, conjugated molecules that can be effectively removed.

  • Activated Charcoal: The use of activated charcoal is a standard technique for removing colored impurities.

    • Procedure: After your compound has dissolved in the hot solvent, and before filtration, add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the activated charcoal.

    • Caution: Adding too much charcoal can lead to the loss of your desired product.

  • Hot Filtration: Immediately after treatment with activated charcoal, you must perform a hot filtration to remove the charcoal. This should be done quickly to prevent your product from crystallizing prematurely in the funnel. Use a pre-heated filter funnel and flask.

Decolorization_Workflow A Dissolve crude 5-Bromo-4-hydroxypicolinaldehyde in hot solvent B Add a small amount of activated charcoal to the hot solution A->B C Swirl for a few minutes B->C D Perform hot filtration using a pre-heated funnel and flask to remove charcoal C->D E Allow the filtrate to cool slowly to induce crystallization D->E F Collect purified, colorless crystals E->F

Sources

Troubleshooting

Common byproducts in the synthesis of "5-Bromo-4-hydroxypicolinaldehyde"

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 5-Bromo-4-hydroxypicolinaldehyde. This guide is designed for researchers, chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-Bromo-4-hydroxypicolinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this key intermediate. We provide in-depth, mechanistically-grounded solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 5-Bromo-4-hydroxypicolinaldehyde, and what is the most common pitfall for each?

A1: There are three principal strategies for synthesizing this molecule, each with its own set of challenges:

  • Formylation of a 3-Bromo-pyridin-4-ol Precursor: This involves introducing the aldehyde group onto the pyridine ring using methods like the Vilsmeier-Haack or Reimer-Tiemann reactions. The main pitfall is controlling regioselectivity and avoiding reaction intermediates as byproducts.[1][2]

  • Oxidation of (5-Bromo-4-hydroxypyridin-2-yl)methanol: This route involves the oxidation of the corresponding primary alcohol. The most significant challenge is preventing over-oxidation to the carboxylic acid.[3]

  • Bromination of 4-Hydroxypicolinaldehyde: This approach introduces the bromine atom onto the pre-formed aldehyde. The critical challenge is achieving high regioselectivity for the C5 position and preventing over-bromination.[4]

Q2: My reaction results in a complex mixture of products on my TLC plate that are difficult to separate. What are the likely culprits?

A2: A complex product mixture often points to issues with regioselectivity or incomplete reactions. Depending on your synthetic route, the key byproducts could be:

  • Isomeric Products: Such as 3-Bromo-4-hydroxypicolinaldehyde, particularly if you are using the bromination route.

  • Over-Oxidized Products: 5-Bromo-4-hydroxypicolinic acid, if using an oxidation route.

  • Di-substituted Products: 3,5-Dibromo-4-hydroxypicolinaldehyde, resulting from over-bromination.[4]

  • Reaction Intermediates: For instance, the dichloromethyl intermediate from a Reimer-Tiemann reaction that has not fully hydrolyzed.[1]

Q3: My overall yield is consistently low (<30%). Where should I focus my optimization efforts?

A3: Low yields can stem from several factors tied to the specific reaction. A general troubleshooting workflow should be adopted. Key areas to investigate include:

  • Reagent Purity and Stoichiometry: Ensure all reagents, especially the limiting reagent, are pure and accurately measured. For bromination, carefully control the stoichiometry of the brominating agent to avoid polybromination.[4][5]

  • Reaction Temperature: Many of these reactions are highly temperature-sensitive. For example, brominations and diazonium salt reactions often require strict low-temperature control to minimize side product formation.[4][6]

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction's progress. An incomplete reaction will leave starting material, while an extended reaction time may increase byproduct formation.[7]

  • Work-up Procedure: Ensure the work-up is appropriate. For example, formylation reactions require a thorough aqueous work-up to hydrolyze intermediates and remove reagents like DMF.[8]

Q4: How can I definitively characterize my final product and distinguish it from the 5-Bromo-4-hydroxypicolinic acid byproduct?

A4: Spectroscopic methods are essential.

  • ¹H NMR: The most telling signal is the aldehyde proton (-CHO), which will appear as a singlet typically between δ 9.5-10.5 ppm. This signal will be absent in the carboxylic acid byproduct. The carboxylic acid will instead show a very broad singlet for the acidic proton (-COOH), often >10 ppm, which is D₂O exchangeable.

  • FT-IR: The aldehyde will have a characteristic C=O stretch around 1690-1715 cm⁻¹. The carboxylic acid will have a C=O stretch (often broader) around 1700-1730 cm⁻¹ and a very broad O-H stretch from approximately 2500-3300 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the exact mass and elemental formula, easily distinguishing between the aldehyde (C₆H₄BrNO₂) and the carboxylic acid (C₆H₄BrNO₃).

Troubleshooting Guides by Synthetic Route

This section provides detailed solutions to specific problems encountered during the synthesis of 5-Bromo-4-hydroxypicolinaldehyde.

Guide 1: Formylation of 3-Bromo-pyridin-4-ol

Formylation of the pyridinol precursor is a direct but challenging route. The electron-donating hydroxyl group activates the ring for electrophilic substitution at the ortho position (C2).

  • Observation: After performing the Reimer-Tiemann reaction (CHCl₃, NaOH), you observe the desired product along with a significant byproduct with a mass of M+34/36 relative to the starting material.

  • Root Cause Analysis: The Reimer-Tiemann reaction proceeds via a dichlorocarbene (:CCl₂) intermediate generated from chloroform and a strong base.[1][9] This electrophile attacks the electron-rich phenoxide ring. The initial adduct is a dichloromethyl-substituted pyridine, which must be hydrolyzed to the final aldehyde. Incomplete hydrolysis is a common failure mode, leading to the 5-Bromo-2-(dichloromethyl)pyridin-4-ol byproduct.

  • Causality Diagram:

    G Start 3-Bromo-pyridin-4-ol Attack Electrophilic Attack Start->Attack Carbene Dichlorocarbene (:CCl₂) Generation (CHCl₃ + NaOH) Carbene->Attack Intermediate Dichloromethyl Adduct (Byproduct if unhydrolyzed) Attack->Intermediate Hydrolysis Base Hydrolysis Intermediate->Hydrolysis Product 5-Bromo-4-hydroxypicolinaldehyde Hydrolysis->Product

    Caption: Formation pathway of the dichloromethyl byproduct in the Reimer-Tiemann reaction.

  • Troubleshooting Protocol:

    • Enhance Hydrolysis: After the initial reaction period, ensure the hydrolysis step is robust. Add fresh aqueous NaOH solution and heat the mixture (e.g., reflux for 1-2 hours) to drive the conversion of the dichloromethyl intermediate to the aldehyde. Monitor the disappearance of the intermediate by TLC or LC-MS.

    • Optimize Phase Transfer: The Reimer-Tiemann reaction is often biphasic.[1][9] The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can improve the reaction rate and consistency, potentially leading to a cleaner conversion and reducing the amount of stable intermediate at the end of the reaction.

    • Purification: If the byproduct still forms, it can often be separated from the desired aldehyde by column chromatography on silica gel. The aldehyde is typically more polar than the dichloromethyl intermediate.

  • Observation: Reaction of 3-Bromo-pyridin-4-ol with the Vilsmeier reagent (formed from POCl₃ and DMF) shows little to no conversion to the desired aldehyde.

  • Root Cause Analysis: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the Vilsmeier reagent, a chloromethyliminium salt, is the electrophile.[10] While the hydroxyl group is activating, the pyridine nitrogen and the bromo group are deactivating. If the overall electron density of the ring is too low, the reaction with the relatively weak Vilsmeier electrophile will be very slow or may not occur.[2]

  • Troubleshooting Protocol:

    • Verify Reagent Formation: The Vilsmeier reagent is moisture-sensitive. Ensure it is prepared in situ under anhydrous conditions. Use fresh, dry DMF and high-quality POCl₃ or oxalyl chloride.

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can often provide the necessary activation energy to overcome the substrate's moderate reactivity. Monitor carefully to avoid decomposition.

    • Consider an Alternative Vilsmeier Reagent: Using oxalyl chloride instead of POCl₃ to generate the Vilsmeier reagent can sometimes lead to a more reactive electrophile, promoting formylation on less activated rings.[2]

    • Protecting Group Strategy: In some cases, protecting the hydroxyl group as a more strongly activating ether (e.g., a methoxy group) can increase the ring's nucleophilicity, facilitating the Vilsmeier-Haack reaction. This, however, adds deprotection steps to the overall synthesis.

Guide 2: Oxidation of (5-Bromo-4-hydroxypyridin-2-yl)methanol

This is a reliable route if the precursor alcohol is available. The key is to choose an oxidant that is selective for primary alcohols and avoids over-oxidation.

  • Observation: The product mixture contains both the desired aldehyde and a more polar byproduct, confirmed by spectroscopy to be the corresponding carboxylic acid.

  • Root Cause Analysis: This is a classic case of over-oxidation. While many reagents can oxidize primary alcohols to aldehydes, stronger oxidants or harsh reaction conditions (e.g., prolonged reaction times, high temperatures) can lead to further oxidation of the aldehyde to a carboxylic acid.[3] Aldehydes can form hydrate intermediates in aqueous media, which are readily oxidized.

  • Decision Workflow for Oxidant Selection:

    G Start High Carboxylic Acid Byproduct CheckOxidant What oxidant was used? Start->CheckOxidant Strong Strong (e.g., KMnO₄, CrO₃) CheckOxidant->Strong [Strong] Mild Mild (e.g., DMP, TEMPO, Swern) CheckOxidant->Mild [Mild] Switch Switch to a mild, selective oxidant Strong->Switch Optimize Optimize Mild Conditions: - Lower Temperature - Reduce Reaction Time - Control Stoichiometry Mild->Optimize Success Clean Aldehyde Product Switch->Success Optimize->Success

    Caption: Troubleshooting workflow for over-oxidation in alcohol to aldehyde synthesis.

  • Recommended Protocols for Selective Oxidation:

    • TEMPO-mediated Oxidation: This method is highly selective for primary alcohols.[11][12]

      • Dissolve the alcohol (1.0 eq) in a suitable solvent like dichloromethane (DCM).

      • Add catalytic amounts of TEMPO (0.05-0.1 eq) and a co-oxidant like diacetoxyiodobenzene (IBX) or sodium hypochlorite (bleach).

      • Stir at room temperature and monitor by TLC until the starting material is consumed.

      • Quench the reaction with sodium thiosulfate solution and perform a standard aqueous work-up.

    • Dess-Martin Periodinane (DMP) Oxidation:

      • Dissolve the alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.

      • Add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise at room temperature.

      • The reaction is typically complete within 1-3 hours.

      • Quench with a saturated solution of sodium bicarbonate and sodium thiosulfate. Extract the product with an organic solvent.

  • Data Summary: Oxidant Selectivity

    Oxidant System Typical Conditions Common Byproducts Selectivity for 1° Alcohol → Aldehyde
    Chromic Acid (Jones) H₂CrO₄, Acetone, 0°C to RT Carboxylic Acid Low to Moderate[3]
    KMnO₄ Basic, cold, dilute Carboxylic Acid Low[3]
    Dess-Martin (DMP) DCM, RT None (reagent byproducts) High
    TEMPO/NaOCl DCM/H₂O, 0°C to RT Carboxylic Acid (if pH > 9) Very High[11][12]

    | Swern Oxidation | (COCl)₂, DMSO, Et₃N, <-60°C | None (reagent byproducts) | Very High |

References
  • BenchChem. (n.d.). Common side reactions in the synthesis of 5-bromoindole.
  • Wynberg, H. (1976). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. Available from: [Link]

  • Cimarelli, C., & Palmieri, G. (2010). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 15(9), 6137-6153. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Podlech, J. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wang, Z., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(11), 3328. Available from: [Link]

  • L.S. College, Muzaffarpur. (2020). Reimer–Tiemann reaction. Retrieved from [Link]

  • Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.6: Oxidation of alcohols and aldehydes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Oxidation of Alcohols to Aldehydes with Iodosobenzene Diacetate and Catalytic TEMPO. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

Sources

Optimization

Stability and storage conditions for "5-Bromo-4-hydroxypicolinaldehyde"

Welcome to the technical support guide for 5-Bromo-4-hydroxypicolinaldehyde (CAS No. 1289109-05-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-Bromo-4-hydroxypicolinaldehyde (CAS No. 1289109-05-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. By understanding its chemical characteristics and potential degradation pathways, you can ensure the integrity of your experiments and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 5-Bromo-4-hydroxypicolinaldehyde?

For maximum stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area[1]. To prevent degradation from atmospheric components and light, several best practices should be followed.

The aldehyde functional group is susceptible to oxidation, especially when exposed to air[2][3]. The hydroxyl group on the pyridine ring can also increase its reactivity. Therefore, long-term storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to minimize oxidative degradation[4]. While room temperature is generally acceptable for short-term storage, refrigeration (2-8°C) is advisable for long-term preservation to slow down potential degradation processes[5].

Aromatic aldehydes can also be sensitive to light, which can induce photodegradation[3][5]. Storing the compound in an amber or opaque container will protect it from light exposure[6].

Summary of Recommended Storage Conditions for Solid Compound:

ConditionRecommendationRationale
Temperature Room Temperature (short-term); 2-8°C (long-term)Slows kinetic degradation processes[5].
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group[3][4].
Container Tightly sealed, opaque (amber) vialPrevents exposure to moisture, air, and light[1].
Location Cool, dry, well-ventilated areaMinimizes exposure to humidity and heat[7].
Q2: I need to prepare a stock solution. What is the best way to store it?

Stock solutions are generally less stable than the solid compound. For optimal stability, solutions should be stored at low temperatures, such as 4°C for short-term use or aliquoted and stored at -20°C for long-term preservation to minimize degradation from repeated freeze-thaw cycles[2].

The choice of solvent is crucial. HPLC-grade acetonitrile is a commonly used solvent for preparing stock solutions of aldehyde standards[2]. When preparing solutions, it is best practice to use a dry solvent and prepare them under an inert atmosphere if possible. To further extend the shelf life of solutions, the addition of an antioxidant like butylated hydroxytoluene (BHT) can be considered[8].

Q3: What are the primary degradation pathways for 5-Bromo-4-hydroxypicolinaldehyde?

Based on its structure—an aromatic aldehyde with a hydroxylated and brominated pyridine ring—several degradation pathways are plausible:

  • Oxidation: This is one of the most common degradation routes for aldehydes[3]. The aldehyde group (-CHO) can be oxidized to the corresponding carboxylic acid (5-Bromo-4-hydroxypicolinic acid). This process is accelerated by exposure to air (oxygen), heat, and light[2][3][6].

  • Polymerization: Aldehydes can undergo self-polymerization, forming larger molecules that may precipitate out of solution or appear as a viscous residue[2][3]. The presence of acidic or basic impurities can catalyze this process[8].

  • Photodegradation: Exposure to UV light can provide the energy to initiate decomposition reactions in heterocyclic and aromatic compounds[3][5].

  • Reactivity of the Pyridine Ring: While pyridine rings are generally stable, the presence of both an electron-withdrawing bromine atom and an electron-donating hydroxyl group can influence its reactivity and stability profile.

Q4: Are there any materials or substances that are incompatible with this compound?

Yes, to maintain the integrity of 5-Bromo-4-hydroxypicolinaldehyde, contact with the following should be avoided:

  • Strong Oxidizing Agents: These will readily oxidize the aldehyde group, leading to the formation of the corresponding carboxylic acid and compromising your sample[4][7].

  • Strong Acids and Bases: These can catalyze polymerization or other degradation reactions[5][8].

  • Amines and Nucleophiles: The aldehyde group can react with primary and secondary amines to form imines, which may be an issue depending on the experimental context[3].

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: My solid compound has changed color from off-white/light yellow to a darker yellow or brown.
  • Potential Cause: A color change is a common visual indicator of degradation, likely due to oxidation or the formation of polymeric byproducts[5]. Exposure to air, light, or elevated temperatures can accelerate this process[3].

  • Recommended Action:

    • Assess Purity: Before use, check the purity of the material using an appropriate analytical technique such as HPLC, LC-MS, or NMR. Compare the results to the certificate of analysis of a fresh sample.

    • Consider Purification: If minor impurities are detected, you may be able to purify the compound by recrystallization or column chromatography, depending on the nature of the impurities.

    • Use a Fresh Sample: For critical experiments, it is always best to use a fresh, uncompromised batch of the compound to ensure the reliability of your results.

    • Review Storage: Ensure your storage conditions align with the recommendations (cool, dark, dry, and preferably under an inert atmosphere) to prevent further degradation of your stock[5].

Issue 2: I am observing inconsistent results or lower-than-expected yields in my reactions.
  • Potential Cause: Inconsistent results are often a symptom of starting material degradation[5]. If the purity of your 5-Bromo-4-hydroxypicolinaldehyde has decreased over time, the actual molar amount you are using will be lower than calculated, leading to poor reproducibility and lower yields.

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Results Start Inconsistent Experimental Results Observed Check_Purity Verify Purity of Starting Material (e.g., HPLC, LC-MS) Start->Check_Purity Is_Degraded Is Compound Degraded? Check_Purity->Is_Degraded Use_Fresh Use Fresh Batch of Compound & Re-run Experiment Is_Degraded->Use_Fresh  Yes Review_Protocol Review Experimental Protocol for Other Variables Is_Degraded->Review_Protocol No Review_Storage Review and Optimize Storage Conditions Use_Fresh->Review_Storage Problem_Solved Problem Resolved Review_Storage->Problem_Solved Review_Protocol->Problem_Solved

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 3: An unexpected peak has appeared in my HPLC or LC-MS chromatogram.
  • Potential Cause: The appearance of a new peak is a clear sign of degradation or contamination[2][5]. Based on the compound's structure, a common impurity would be the oxidation product, 5-Bromo-4-hydroxypicolinic acid. This product would have a different retention time and a molecular weight of 217.00 g/mol (16 mass units higher than the starting aldehyde).

  • Recommended Action:

    • Identify the Impurity: If using LC-MS, analyze the mass of the new peak. An M+16 peak strongly suggests oxidation.

    • Quantify the Impurity: Determine the relative percentage of the impurity to decide if the material is still suitable for your application.

    • Prevent Further Degradation: Immediately transfer the compound to improved storage conditions (e.g., into a desiccator filled with an inert gas and store in a freezer). When handling, minimize its exposure to ambient air and light[6].

References

  • SAFETY DATA SHEET for 5-Bromo-2-hydroxy-3-methylbenzaldehyde. (2026, January 2). Thermo Fisher Scientific. Retrieved from [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). Arkat USA. Retrieved from [Link]

  • Documents | Amyl Cinnamic Aldehyde (ACA). (n.d.). PerfumersWorld. Retrieved from [Link]

  • Bromination of some pyridine and diazine N-oxides. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • US11613549B2 - Bromination of pyridine derivatives. (n.d.). Google Patents.
  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • WO2019145177A1 - Bromination of pyridine derivatives. (n.d.). Google Patents.
  • 5-Bromo-4-hydroxynicotinaldehyde | 1289109-05-2. (n.d.). Appchem. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low yields in the bromination of 4-hydroxypicolinaldehyde

Welcome to the technical support center for the bromination of 4-hydroxypicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bromination of 4-hydroxypicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Low yields and side product formation are common challenges in the synthesis of the target molecule, 3-bromo-4-hydroxypicolinaldehyde. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My yield of 3-bromo-4-hydroxypicolinaldehyde is consistently low (<40%). What are the most likely causes and how can I fix this?

Low yields are a frequent issue stemming from several critical parameters. A systematic review of your experimental setup is the most effective approach.

Potential Cause 1: Suboptimal Brominating Agent and Stoichiometry

  • Explanation: The choice and amount of brominating agent are paramount. Elemental bromine (Br₂) is highly reactive and can lead to over-bromination, while N-Bromosuccinimide (NBS) is a milder and often more selective source of electrophilic bromine.[1][2] Using an excess of any brominating agent will inevitably produce hard-to-remove di-bromo side products, thus lowering the yield of your desired mono-brominated compound.[3]

  • Recommended Solution:

    • Switch to NBS: If you are using Br₂, consider switching to N-Bromosuccinimide (NBS). It is easier to handle and its slower reaction rate often improves selectivity.

    • Control Stoichiometry: Use a precise molar ratio of 1.0 to 1.05 equivalents of NBS relative to the 4-hydroxypicolinaldehyde. An excess should be avoided.

Potential Cause 2: Inappropriate Reaction Temperature

  • Explanation: Electrophilic aromatic substitutions are sensitive to temperature. High temperatures increase the reaction rate but can drastically decrease selectivity, promoting the formation of the 3,5-dibromo-4-hydroxypicolinaldehyde byproduct. Furthermore, elevated temperatures can cause decomposition of the starting material or product, leading to tar formation.[4]

  • Recommended Solution:

    • Maintain Low Temperature: Begin the reaction at 0°C by immersing the reaction vessel in an ice bath.

    • Slow Reagent Addition: Add the brominating agent (either as a solution or portion-wise if solid) slowly over 30-60 minutes to control the exothermic nature of the reaction and maintain a low temperature.

    • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

Potential Cause 3: Inefficient Work-up and Purification

  • Explanation: Significant product loss can occur during the work-up phase. The product, being a phenol, is soluble in aqueous base. Washing with a basic solution (e.g., sodium bicarbonate) to neutralize acid must be done carefully to avoid extracting the product into the aqueous layer.

  • Recommended Solution:

    • Careful Neutralization: If an acidic workup is used, neutralize carefully with a saturated solution of sodium bicarbonate. Check the pH to ensure it does not become too basic (pH 7-8 is ideal).

    • Thorough Extraction: Extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.

    • Appropriate Purification: Recrystallization is often an effective method for purification.[5] A solvent system like ethanol/water or ethyl acetate/hexane can be effective. If isomers are difficult to separate, column chromatography may be necessary.

Question 2: I am observing a significant amount of a di-brominated byproduct. How can I improve selectivity for the mono-brominated product?

The formation of 3,5-dibromo-4-hydroxypicolinaldehyde is the most common side reaction. This occurs because the initial product, 3-bromo-4-hydroxypicolinaldehyde, is still activated towards further electrophilic substitution.

  • Explanation: The powerful activating effect of the hydroxyl group makes the aromatic ring electron-rich and susceptible to a second bromination at the available ortho position (C5). This is especially prevalent when using highly reactive brominating agents or an excess of the reagent.[3]

  • Recommended Solutions:

    • Reduce Brominating Agent: Decrease the amount of brominating agent to slightly sub-stoichiometric levels (e.g., 0.95 equivalents). This will leave a small amount of starting material, which is typically easier to separate from the desired product than the di-brominated byproduct.

    • Protect the Hydroxyl Group: A more robust but longer route involves protecting the hydroxyl group as an acetate or methoxy ether.[6] The protecting group moderates the activating effect, significantly reducing the likelihood of a second bromination. The protecting group can be removed in a subsequent step.

    • Choice of Solvent: Polar aprotic solvents like acetonitrile can sometimes offer better selectivity compared to polar protic solvents like acetic acid, which can facilitate over-bromination.[6][7]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving low yield issues.

TroubleshootingWorkflow cluster_problem Observed Problem cluster_diagnosis Initial Diagnosis cluster_pathways Potential Causes & Solutions Problem Consistently Low Yield TLC Analyze TLC/LC-MS Data Problem->TLC WorkupLoss Clean Reaction, Low Isolated Yield Avoid strong base in workup 2. Perform multiple extractions 3. Optimize recrystallization solvent Problem->WorkupLoss If TLC is clean OverBromination Di-bromo Product Observed Reduce brominating agent (0.95 eq) 2. Lower reaction temperature (0°C) 3. Use milder agent (NBS) TLC->OverBromination High Rf byproduct IncompleteReaction Starting Material Remains Check reagent purity 2. Increase reaction time 3. Slightly increase temperature after addition TLC->IncompleteReaction Spot at SM Rf TarFormation Dark Tar / No Product Run under inert atmosphere (N₂) 2. Use degassed solvents 3. Ensure temperature control 4. Check for incompatible impurities TLC->TarFormation Baseline streaking

Caption: Troubleshooting workflow for low yields.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the bromination of 4-hydroxypicolinaldehyde?

The reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism.

  • Activation: The pyridine ring is generally electron-deficient and deactivated towards electrophilic attack. However, the hydroxyl (-OH) group at the C4 position is a powerful activating group. It donates electron density into the ring via resonance, particularly at the ortho positions (C3 and C5).

  • Directing Effects: The -OH group is an ortho, para-director. Since the para position (relative to the -OH) is occupied by the nitrogen atom, it directs the incoming electrophile to the ortho positions. The aldehyde (-CHO) group is a deactivating, meta-director.

  • Regioselectivity: The activating, ortho-directing effect of the hydroxyl group overrides the deactivating effects of the ring nitrogen and the aldehyde. Therefore, the bromine electrophile (Br⁺) preferentially attacks the C3 (or C5) position.

  • Sigma Complex Formation: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Aromatization: A base (e.g., solvent or the counter-ion of the bromine source) removes the proton from the C3 position, restoring the aromaticity of the ring and yielding the final product, 3-bromo-4-hydroxypicolinaldehyde.

ReactionMechanism reactant 4-Hydroxypicolinaldehyde sigma_complex Sigma Complex (Resonance Stabilized) reactant->sigma_complex + Br⁺ electrophile Br⁺ (from NBS/Br₂) product 3-Bromo-4-hydroxypicolinaldehyde sigma_complex->product - H⁺ (via Base) base Base h_base H-Base⁺

Caption: Simplified electrophilic substitution mechanism.

Q2: Which brominating agent and solvent system is best?

There is no single "best" system, as the optimal choice depends on lab resources, scale, and desired purity. However, a general comparison can be made:

ParameterN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
Reactivity ModerateHighHigh
Selectivity Good to ExcellentFair to GoodGood
Handling Solid, easy to handleCorrosive, volatile liquid; requires fume hoodSolid, stable
Byproducts Succinimide (water-soluble)HBr (corrosive gas)5,5-dimethylhydantoin (water-soluble)
Common Solvents Acetonitrile, Chloroform, Acetic AcidAcetic Acid, ChloroformDichloromethane, Acetonitrile

Recommendation: For initial trials and small-scale synthesis, NBS in acetonitrile is highly recommended due to its ease of handling, good selectivity, and straightforward workup.[6]

Q3: How do I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A good starting point for a mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Adjust the polarity as needed to get an Rf value for the starting material of ~0.4-0.5.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots.

  • Interpretation: The product, 3-bromo-4-hydroxypicolinaldehyde, should have a slightly higher Rf than the starting material. The di-brominated byproduct will have a significantly higher Rf. The reaction is complete when the starting material spot has been consumed.

Experimental Protocol: Synthesis of 3-bromo-4-hydroxypicolinaldehyde using NBS

This protocol is a robust starting point for achieving a good yield of the target compound.

Materials:

  • 4-hydroxypicolinaldehyde

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-hydroxypicolinaldehyde (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate container, dissolve NBS (1.05 eq) in a minimum amount of anhydrous acetonitrile. Add this solution dropwise to the stirred, cooled solution of the starting material over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0°C for one hour after the addition is complete. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench by adding saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine. Stir for 10 minutes.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (carefully, to neutralize any acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain 3-bromo-4-hydroxypicolinaldehyde as a pure solid.

References

  • Google Patents. (2023). US11613549B2 - Bromination of pyridine derivatives.
  • Majumdar, K. C. (2016). Reagents for Bromination; Application in the Synthesis of Diterpenes, Sesquiterpenes and Bioactive Compounds. ResearchGate. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2026). List of Reagents. Retrieved from [Link]

  • Reddit. (2016). r/chemistry - Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Retrieved from [Link]

  • Google Patents. (1994). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • ResearchGate. (2017). How does the medium affect the bromination of 3- and 4-hydroxyquinolines?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]

  • Google Patents. (2002). CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (2012). CN102766030A - Method for preparing 3-bromine-4-hydroxy benzaldehyde.
  • Rajesh, K., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing 5-Bromo-4-hydroxypicolinaldehyde in Synthetic Protocols

Welcome to the technical support center for "5-Bromo-4-hydroxypicolinaldehyde." This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile build...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for "5-Bromo-4-hydroxypicolinaldehyde." This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic strategies. The unique electronic and steric properties of this trifunctionalized pyridine make it a valuable intermediate, but also introduce specific stability challenges. This guide provides in-depth, experience-driven advice to help you anticipate and overcome potential decomposition issues, ensuring the integrity of your reactions and the purity of your products.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the handling and reaction of 5-Bromo-4-hydroxypicolinaldehyde in a question-and-answer format. Our focus is on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Q1: I'm observing a gradual darkening of my 5-Bromo-4-hydroxypicolinaldehyde solid upon storage. What is causing this and how can I prevent it?

A1: The discoloration of 5-Bromo-4-hydroxypicolinaldehyde, typically to a yellow or brown hue, is a common indicator of decomposition. This is primarily due to a combination of oxidation and polymerization, exacerbated by exposure to air, light, and ambient moisture.

Causality of Decomposition:

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (5-Bromo-4-hydroxypicolinic acid). The phenolic hydroxyl group can also be a site for oxidative degradation, potentially forming quinone-like structures which are often highly colored.

  • Polymerization: Aromatic aldehydes, especially those with electron-donating groups like a hydroxyl substituent, can undergo self-condensation or polymerization reactions, particularly at elevated temperatures or in the presence of acidic or basic impurities.[1]

  • Photodegradation: Brominated aromatic compounds are known to be sensitive to light. UV radiation can induce the homolytic cleavage of the C-Br bond, leading to radical-mediated side reactions and decomposition.[2][3]

Recommended Storage Protocol:

To ensure the long-term stability of 5-Bromo-4-hydroxypicolinaldehyde, adhere to the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of thermally induced decomposition and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the aldehyde and hydroxyl groups.[1]
Light Amber Vial or Protection from LightPrevents photodegradation and the formation of radical species.[4]
Moisture Tightly Sealed ContainerPrevents hydrolysis and potential catalysis of decomposition pathways.
Q2: My reaction mixture is turning dark and I'm getting a complex mixture of byproducts. What are the likely decomposition pathways during a reaction?

A2: The formation of a dark, intractable mixture during a reaction involving 5-Bromo-4-hydroxypicolinaldehyde is a strong indication of compound degradation under the reaction conditions. The specific decomposition pathway will be highly dependent on the reagents and conditions used.

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Caption: Potential decomposition pathways for 5-Bromo-4-hydroxypicolinaldehyde.

Troubleshooting Guide for In-Reaction Decomposition:

ObservationPotential CauseRecommended Solution
Reaction mixture darkens significantly upon heating. Thermal Decomposition/Polymerization: The compound is likely unstable at the reaction temperature.- Lower the reaction temperature and extend the reaction time. - If possible, use a more active catalyst that allows for lower reaction temperatures. - Consider a different solvent with a lower boiling point.
Low yield and formation of a more polar byproduct (by TLC). Oxidation: The aldehyde is likely being oxidized to the carboxylic acid.- Degas all solvents and run the reaction under a strict inert atmosphere. - Add a radical inhibitor or antioxidant if compatible with your reaction chemistry.[5] - Avoid the use of peroxide-containing solvents (e.g., old THF or ether).
Complex mixture with loss of bromine signal (by MS or NMR). Debromination: The C-Br bond is being cleaved, likely through a radical or reductive pathway.- Protect the reaction from light. - Scrutinize your reagents for any potential reducing agents. - Consider if a metal catalyst is promoting a hydrodehalogenation side reaction.[6]
Reaction with a strong base leads to a tar-like substance. Base-catalyzed Polymerization/Decomposition: The phenolic proton is acidic, and the resulting phenoxide can be highly reactive.- Use a non-nucleophilic, sterically hindered base. - Add the base slowly at a low temperature. - Consider protecting the hydroxyl group prior to reactions requiring strong bases.
Q3: I am attempting a nucleophilic aromatic substitution (SNAr) to displace the bromine, but I'm seeing low conversion and significant decomposition. Why is this happening?

A3: While the bromine at the 5-position of the pyridine ring is activated towards nucleophilic attack, the presence of the adjacent hydroxyl group and the aldehyde can complicate these reactions.

Mechanistic Considerations:

  • Deprotonation of the Hydroxyl Group: In the presence of a nucleophile that is also a base, the phenolic proton can be abstracted. This generates a phenoxide, which is electron-donating and deactivates the ring towards nucleophilic aromatic substitution, thus slowing down or inhibiting the desired reaction.

  • Chelation: The 4-hydroxy and 3-aldehyde groups can act as a bidentate ligand, chelating to metal ions that might be present as catalysts or impurities. This can alter the electronic properties of the ring and hinder the substitution reaction.

  • Side Reactions with the Aldehyde: Strong nucleophiles can add to the aldehyde carbonyl, leading to undesired byproducts.

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Troubleshooting

Analytical methods for assessing the purity of "5-Bromo-4-hydroxypicolinaldehyde"

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-Bromo-4-hydroxypicolinaldehyde (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-Bromo-4-hydroxypicolinaldehyde (CAS: 1289261-81-9) .

This molecule presents a unique analytical triad: a basic pyridine nitrogen, an acidic hydroxyl group, and a highly reactive aldehyde moiety. Standard, off-the-shelf analytical methods often fail here, resulting in peak tailing, mass adducts, and ghost signals. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure absolute scientific integrity in your drug development workflows.

Orthogonal Analytical Workflow

To achieve authoritative purity validation, we employ an orthogonal approach. Relying on a single modality (e.g., UV area percent) is insufficient due to differential response factors. The workflow below illustrates the integration of chromatographic and spectroscopic techniques to generate a rigorous Certificate of Analysis (CoA).

AnalyticalWorkflow Start 5-Bromo-4-hydroxypicolinaldehyde Sample Prep Split Analytical Modality Start->Split HPLC HPLC-UV (Chromatographic Purity) Split->HPLC UV 254 nm LCMS LC-MS (Mass Confirmation) Split->LCMS ESI+ NMR 1H qNMR (Absolute Purity) Split->NMR DMSO-d6 Data Data Integration & Orthogonal Validation HPLC->Data LCMS->Data NMR->Data Report Final Certificate of Analysis (CoA) Data->Report

Fig 1: Orthogonal analytical workflow for 5-Bromo-4-hydroxypicolinaldehyde purity assessment.

Troubleshooting Guides & FAQs

Q1: My HPLC-UV chromatogram shows severe peak tailing for 5-Bromo-4-hydroxypicolinaldehyde. How do I fix this?

  • Root Cause (Causality): The compound is amphoteric. While the C18 stationary phase separates based on hydrophobicity, the basic pyridine nitrogen strongly interacts with unendcapped, acidic silanol groups on the silica backbone via secondary ion-exchange mechanisms. This causes the analyte to "drag" through the column, resulting in asymmetric peak tailing[1].

  • Resolution: Modify the mobile phase by adding 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This low-pH environment (pH ~2) fully protonates the pyridine nitrogen, while the acid acts as an ion-pairing agent, effectively masking the silanol interactions and yielding sharp, symmetrical peaks[2].

Q2: In LC-MS (ESI+), I see a complex isotopic pattern and multiple unexpected mass peaks (e.g., +18 Da). Is my sample degrading?

  • Root Cause (Causality): This is an inherent structural artifact, not degradation. First, the presence of a single Bromine atom yields a characteristic 1:1 isotopic doublet separated by 2 m/z units, corresponding to the naturally occurring ^79Br and ^81Br isotopes. Second, the highly electrophilic picolinaldehyde group readily undergoes nucleophilic attack by water in the aqueous mobile phase, forming a stable gem-diol (hydrate) adduct[M+H2O+H]+.

  • Resolution: Confirm identity by verifying the ~1:1 intensity ratio of the [M+H]+ and [M+2+H]+ peaks. To minimize hydrate formation during analysis, reduce the aqueous hold time in the autosampler and utilize Acetonitrile rather than Methanol to prevent hemiacetal (+32 Da) formation.

Q3: I am using 1H NMR for absolute purity quantification (qNMR), but the hydroxyl and aldehyde peaks are broad or missing. Which protons should I integrate?

  • Root Cause (Causality): The -OH proton undergoes rapid intermolecular chemical exchange with trace moisture in the deuterated solvent, causing severe line broadening or complete signal disappearance. Similarly, the aldehyde proton can broaden due to partial hydration in the NMR tube.

  • Resolution: Never use exchangeable protons for quantitative integration. Instead, rely strictly on the stable, non-exchangeable aromatic protons on the pyridine ring. Ensure the use of ultra-dry, ampouled DMSO-d6 to stabilize the spectrum[3].

Self-Validating Experimental Protocols

Protocol A: Reversed-Phase HPLC-UV Purity Assay
  • Self-Validating Mechanism: The protocol mandates a System Suitability Test (SST) requiring a tailing factor ( Tf​ ) ≤1.5 and theoretical plates ( N ) >5000 . If the SST fails, the system locks out further analysis, proving that silanol interactions are not fully suppressed[1].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade water) and Mobile Phase B (0.1% TFA in LC-MS grade Acetonitrile). Degas via sonication for 10 minutes.

  • Sample Preparation: Accurately weigh 1.0 mg of 5-Bromo-4-hydroxypicolinaldehyde and dissolve in 1.0 mL of the initial mobile phase (90% A / 10% B). Sonicate for 5 minutes until visually clear.

  • System Setup: Equip the HPLC with a high-purity C18 column (e.g., 4.6 x 150 mm, 5 µm). Set the column oven strictly to 30°C to ensure reproducible retention thermodynamics.

  • Gradient Execution: Run the gradient defined in Table 1 .

  • Data Processing: Integrate all peaks ≥0.05% area. Calculate the relative chromatographic purity using the area normalization method.

Protocol B: 1H qNMR Absolute Purity Determination
  • Self-Validating Mechanism: Unlike chromatography, qNMR provides an absolute mass fraction without requiring a reference standard of the analyte. The protocol validates itself by requiring a Signal-to-Noise (S/N) ratio ≥150 for all integrated peaks, ensuring metrological rigor[4].

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select Dimethyl sulfone (DMSO2) as the IS. Its sharp singlet at ~3.0 ppm does not overlap with the analyte's aromatic protons[3].

  • Gravimetric Preparation (Critical Step): Using a calibrated microbalance, accurately weigh ~10.00 mg of the analyte and ~5.00 mg of the IS into the same static-free vial. Record weights to the nearest 0.01 mg.

  • Solvent Addition: Add 600 µL of anhydrous DMSO-d6 directly from a sealed ampoule.

  • NMR Acquisition: Acquire the spectrum at ≥400 MHz using the parameters in Table 2 . The extended relaxation delay ( D1​≥30 s) is non-negotiable; it ensures complete spin-lattice ( T1​ ) relaxation for accurate integration[4].

  • Data Processing: Baseline correct the spectrum. Integrate the IS peak and the isolated aromatic protons of the pyridine ring. Calculate absolute purity using the standard qNMR mass balance equation.

Quantitative Data Summaries

Table 1: Optimized HPLC Gradient Conditions

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 90 10 1.0
5.0 90 10 1.0
25.0 10 90 1.0
30.0 10 90 1.0
30.1 90 10 1.0

| 35.0 | 90 | 10 | 1.0 |

Table 2: qNMR Acquisition Parameters for Absolute Quantification | Parameter | Recommended Value | Causality / Purpose | |-----------|-------------------|---------------------| | Frequency | ≥400 MHz | Ensures adequate magnetic dispersion of aromatic signals. | | Pulse Angle | 30° to 90° | 90° maximizes signal; 30° allows for faster relaxation. | | Relaxation Delay ( D1​ ) | ≥30 seconds | Ensures complete spin-lattice ( T1​ ) relaxation for accurate absolute integration. | | Number of Scans (NS) | 16 to 64 | Achieves the mandatory S/N ratio ≥150 required for quantitative rigor. | | Internal Standard | Dimethyl sulfone (DMSO2) | Provides a sharp, isolated singlet away from the analyte's aromatic peaks. |

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications, 2014. URL:[Link][3]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." PMC, 2014. URL:[Link][4]

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Optimization

Technical Support Center: Scale-Up Synthesis of 5-Bromo-4-hydroxypicolinaldehyde

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 5-Bromo-4-hydroxypicolinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 5-Bromo-4-hydroxypicolinaldehyde (CAS: 1289261-81-9) [1].

As a highly functionalized pyridine building block, this compound presents unique challenges during scale-up, primarily concerning regioselectivity during halogenation, thermal management, and the avoidance of chromatographic purification at the multi-kilogram scale. This guide provides field-proven troubleshooting strategies, causal explanations for synthetic behaviors, and validated protocols.

I. Synthetic Workflow & Process Logic

The most scalable route to 5-Bromo-4-hydroxypicolinaldehyde avoids the direct, highly exothermic bromination of unprotected picolinaldehydes. Instead, industry standards often utilize a demethylation pathway starting from 5-Bromo-4-methoxypicolinaldehyde (CAS: 870837-85-7) [2][3], or employ highly controlled electrophilic aromatic substitution on 4-hydroxypicolinaldehyde.

G SM 4-Hydroxypicolinaldehyde (Starting Material) Bromination Bromination (NBS, DMF) Temp: 0-5°C SM->Bromination Dosing NBS over 2h IPC IPC: HPLC Target >98% conversion Bromination->IPC Hold 4h IPC->Bromination Fail (<98%) Add 0.05 eq NBS Quench Quench & Precipitation (Ice Water, pH 4.5) IPC->Quench Pass Filter Filtration & Washing (Cold H2O / EtOH) Quench->Filter Stir 1h at 0°C Product 5-Bromo-4-hydroxypicolinaldehyde (CAS: 1289261-81-9) Filter->Product Vacuum Dry (45°C)

Fig 1: Logical workflow for the regioselective bromination and isolation of 5-Bromo-4-hydroxypicolinaldehyde.

II. Troubleshooting & FAQs

Q1: How do we control regioselectivity to favor the 5-bromo isomer over the 3-bromo or 3,5-dibromo byproducts during scale-up?

The Causality: In 4-hydroxypicolinaldehyde, the hydroxyl group at the C4 position is a strong electron-donating group (EDG) that directs electrophilic aromatic substitution to the ortho positions (C3 and C5). However, the C3 position experiences significant steric hindrance and electronic deactivation from the adjacent aldehyde group at C2. The Solution: To maximize C5 selectivity, temperature control is paramount. Operating strictly between 0–5°C suppresses the activation energy required to overcome the steric bulk at C3. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF provides a controlled release of the bromonium ion ( Br+ ), preventing the localized concentration spikes that lead to over-bromination (dibromination) typically seen when using liquid Br2​ .

Q2: We are observing significant yield loss during the demethylation of 5-Bromo-4-methoxypicolinaldehyde. What is the optimal reagent?

The Causality: Demethylation of 5-Bromo-4-methoxypicolinaldehyde[3] using standard Lewis acids (like BBr3​ ) can lead to complexation with the aldehyde oxygen, causing partial decomposition or polymerization of the starting material before ether cleavage occurs. The Solution: Transition to a hydrobromic acid/acetic acid ( HBr/AcOH ) system at elevated temperatures (90°C). The protic environment protonates the methoxy oxygen, turning it into a superior leaving group, while the bromide ion acts as a soft nucleophile to attack the methyl group ( SN​2 mechanism). This avoids the harsh Lewis acid-base complexation issues associated with BBr3​ .

Q3: Column chromatography is unfeasible for our 5 kg batches. How can we isolate the product with >98% purity?

The Causality: 5-Bromo-4-hydroxypicolinaldehyde[4] exhibits unique solubility profiles due to its capacity for intermolecular hydrogen bonding (between the C4-hydroxyl and C2-aldehyde/pyridine nitrogen). It is highly soluble in polar aprotic solvents (DMF, DMSO) but practically insoluble in cold water and non-polar organics. The Solution: Implement a pH-controlled anti-solvent precipitation. By quenching the DMF reaction mixture into ice water and adjusting the pH to its isoelectric point, you force the compound out of solution while leaving succinimide (the byproduct of NBS) and unreacted starting materials dissolved in the aqueous phase.

Table 1: Solvent System Evaluation for Crystallization/Precipitation
Solvent SystemVolume RatioYield (%)Purity (HPLC Area %)Causality / Notes
DMF / Water1 : 588%98.5%Optimal. Water acts as a strong anti-solvent. Succinimide remains highly soluble.
Methanol / Water1 : 372%96.0%Sub-optimal. Product shows partial solubility in aqueous methanol, causing yield loss.
Ethyl Acetate / Hexane1 : 465%92.0%Poor. Co-precipitation of impurities due to rapid, uncontrolled crash-out.
TolueneN/A<10%N/AProduct is fundamentally insoluble; cannot be used for recrystallization.

III. Validated Step-by-Step Methodology

Protocol: Scale-Up Isolation via Anti-Solvent Precipitation

This protocol is a self-validating system; progression to the next step is dictated by In-Process Controls (IPC) rather than arbitrary timeframes.

  • Reaction Quench: Upon IPC confirmation (HPLC: starting material < 2%), transfer the reaction mixture (e.g., 10 L DMF solution) to an addition funnel.

  • Anti-Solvent Preparation: In a separate 100 L jacketed reactor, prepare 50 L of Deionized (DI) water. Chill the reactor to 0–2°C.

  • Controlled Dosing: Add the DMF reaction mixture to the chilled water dropwise over 120 minutes.

    • Causality: Slow addition prevents localized heating from the heat of mixing (DMF/Water) and promotes the growth of larger, easily filterable crystals rather than an amorphous paste.

  • pH Adjustment: Monitor the pH. Adjust to pH 4.5–5.0 using 1M NaHCO3​ or 1M HCl as necessary.

    • Causality: This is the calculated isoelectric point of 5-Bromo-4-hydroxypicolinaldehyde, ensuring maximum neutrality and minimum solubility.

  • Aging: Stir the resulting slurry at 0–5°C for a minimum of 2 hours.

    • Self-Validation: Sample the mother liquor. If the product concentration in the mother liquor is >2 mg/mL, continue aging or add an additional 10% volume of cold DI water.

  • Filtration & Washing: Filter the slurry via a Nutsche filter. Wash the filter cake with 2 x 5 L of ice-cold DI water to remove residual DMF and succinimide, followed by 1 x 2 L of cold Ethanol to displace water and facilitate drying.

  • Drying: Transfer the cake to a vacuum oven. Dry at 45°C under high vacuum (<50 mbar) until the moisture content (Karl Fischer titration) is <0.5%.

IV. References

Sources

Troubleshooting

Identifying and characterizing impurities in "5-Bromo-4-hydroxypicolinaldehyde"

Welcome to the Technical Support and Troubleshooting Center for 5-Bromo-4-hydroxypicolinaldehyde (CAS: 1289261-81-9). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 5-Bromo-4-hydroxypicolinaldehyde (CAS: 1289261-81-9).

As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals identify, characterize, and resolve impurity issues associated with this specific pyridine derivative. Pyridine-2-carboxaldehydes present unique analytical challenges due to their reactivity, susceptibility to oxidation, and potential for regioisomeric byproducts during synthesis.

This document provides a self-validating framework for troubleshooting your syntheses and ensuring the highest purity of your active pharmaceutical ingredient (API) precursors.

Analytical Workflow for Impurity Characterization

ImpurityWorkflow Start Batch: 5-Bromo-4- hydroxypicolinaldehyde LCMS LC-MS Profiling (Isotope Pattern Analysis) Start->LCMS Aliquot 1 NMR 1H/13C NMR (Coupling Constants) Start->NMR Aliquot 2 MassShift +16 Da Mass Shift (m/z 218/220) LCMS->MassShift Extract Ion Chromatogram IsoShift Isomeric Shift (m/z 202/204) LCMS->IsoShift Minor Peaks Oxidation Oxidation Impurities (Acid / N-Oxide) NMR->Oxidation Aldehyde Proton Loss Regio Regioisomers (3-Bromo Isomer) NMR->Regio Singlet vs Doublet ID MassShift->Oxidation IsoShift->Regio

Analytical workflow for differentiating oxidation products and regioisomers in picolinaldehyde batches.

Troubleshooting FAQs: Mechanisms & Causality

Q1: What are the primary degradation pathways and synthetic impurities for 5-Bromo-4-hydroxypicolinaldehyde? A: The most common impurities arise from either the bromination step during synthesis or the innate instability of the pyridine-2-carboxaldehyde moiety.

  • Oxidation Products: Pyridine-2-carboxaldehydes are highly susceptible to auto-oxidation[1]. The electron-withdrawing nature of the pyridine nitrogen sensitizes the aldehyde carbon to nucleophilic attack by water or oxygen species, facilitating conversion into 5-bromo-4-hydroxypicolinic acid (CAS: 1269291-04-4)[2][3]. Additionally, oxidation of the pyridine nitrogen can yield the N-oxide derivative[4].

  • Regioisomers: Electrophilic aromatic bromination of 4-hydroxypicolinaldehyde precursors can occur at the C3 position instead of the C5 position, yielding 3-bromo-4-hydroxypicolinaldehyde.

  • Over-bromination: Extended reaction times or excess bromine can lead to 3,5-dibromo-4-hydroxypicolinaldehyde.

Q2: How do I definitively differentiate the 5-bromo target from the 3-bromo regioisomer using NMR? A: You must rely on the causality of the proton substitution pattern to create a self-validating structural proof.

  • In the target 5-bromo-4-hydroxypicolinaldehyde , the remaining aromatic protons are located at C3 and C6. Because they are para to each other and separated by substituted carbons, they do not exhibit significant scalar coupling. They will appear as two distinct singlets in the H NMR spectrum.

  • In the 3-bromo-4-hydroxy regioisomer, the protons are located at C5 and C6. Because these protons are on adjacent carbons, they will couple with each other, producing two doublets with a characteristic ortho coupling constant ( ≈ 5.0–7.0 Hz). If your spectrum shows doublets instead of singlets, your bromination occurred at the wrong position.

Q3: My LC-MS data shows a co-eluting impurity with an [M+H]⁺ of 218 and 220. Is this the carboxylic acid or the N-oxide? A: Both 5-bromo-4-hydroxypicolinic acid and the N-oxide will show a +16 Da mass shift (m/z 218/220) compared to the parent aldehyde (m/z 202/204) due to the addition of one oxygen atom[2][4][5]. To differentiate them, examine the MS/MS (tandem mass spec) fragmentation:

  • N-Oxide: Typically exhibits a characteristic neutral loss of oxygen (-16 Da) under collision-induced dissociation (CID), reverting to the parent aldehyde mass (m/z 202/204).

  • Picolinic Acid: Will not lose a single oxygen atom. Instead, it undergoes decarboxylation, showing a characteristic loss of CO (-44 Da) to yield m/z 174/176.

Quantitative Data: Impurity Profiling Summary

Use the following table to cross-reference your analytical data and identify specific impurities based on their exact mass, expected LC-MS isotope patterns, and diagnostic NMR features.

Impurity TypeCompound NameMechanism of FormationExact MassExpected LC-MS [M+H]⁺ (79Br / 81Br)Diagnostic H NMR Feature
Target API 5-Bromo-4-hydroxypicolinaldehydeN/A200.94202.0 / 204.0 (1:1 ratio)Two aromatic singlets; Aldehyde peak at ~9.8 ppm
Oxidation 5-Bromo-4-hydroxypicolinic acidAuto-oxidation of aldehyde group[2]216.94218.0 / 220.0 (1:1 ratio)Absence of aldehyde peak; Broad -COOH peak
Oxidation 5-Bromo-4-hydroxypicolinaldehyde N-oxideOxidation of pyridine nitrogen[4]216.94218.0 / 220.0 (1:1 ratio)Aldehyde peak present; Downfield shift of C6 proton
Regioisomer 3-Bromo-4-hydroxypicolinaldehydeIncorrect electrophilic substitution200.94202.0 / 204.0 (1:1 ratio)Two aromatic doublets ( ≈ 5-7 Hz)
Over-reaction 3,5-Dibromo-4-hydroxypicolinaldehydeExcess brominating agent278.85280.0 / 282.0 / 284.0 (1:2:1 ratio)Only one aromatic singlet (C6 proton)

Standard Operating Procedure (SOP): LC-MS Purity Profiling

To ensure trustworthy and reproducible detection of the impurities listed above, follow this self-validating LC-MS methodology. The use of an acidic mobile phase is critical to suppress the ionization of the C4-hydroxyl group, ensuring sharp chromatographic peaks.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the 5-Bromo-4-hydroxypicolinaldehyde batch.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Dilute 10 µL of the stock solution into 990 µL of a 50:50 Water:ACN mixture to achieve a final concentration of 10 µg/mL. Note: Do not use methanol as a diluent, as pyridine-2-carboxaldehydes can form hemiacetals in the presence of alcohols, creating artificial impurity peaks.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear gradient from 5% B to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: Return to 5% B

    • 6.1 - 8.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Ionization Mode: Electrospray Ionization, Positive mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 100 to 500.

  • Validation Check: Verify the presence of the 1:1 isotopic doublet separated by 2 m/z units (e.g., 202/204 or 218/220). This confirms the presence of exactly one bromine atom in the eluting species.

References

  • Wet Air and Related Metal Ion-Catalysed Oxidation Reactions of Methylpyridines - Sheffield Hallam University. Available at: [Link]

  • A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media - ResearchGate. Available at: [Link]

  • Pyridine-2-Carboxaldehyde | Properties, Uses, Safety - Sinochem Nanjing Corporation. Available at:[Link]

  • 2-pyridinecarboxaldehyde N-oxide | C6H5NO2 | CID 556031 - PubChem / NIH. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Predictive and Comparative Spectroscopic Guide to 5-Bromo-4-hydroxypicolinaldehyde

This technical guide offers a detailed spectroscopic analysis of 5-Bromo-4-hydroxypicolinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science. While experimental spectra fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide offers a detailed spectroscopic analysis of 5-Bromo-4-hydroxypicolinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not widely published, this document provides a robust, predictive analysis of its ¹H and ¹³C NMR spectra. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy and comparing the predicted data with that of structurally analogous compounds, we can construct a reliable spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this class of molecules.

Introduction: The Structural Significance of Substituted Picolinaldehydes

5-Bromo-4-hydroxypicolinaldehyde belongs to the family of pyridinecarboxaldehydes, which are key building blocks in the synthesis of pharmaceuticals and other functional materials.[1] The specific arrangement of the bromo, hydroxyl, and aldehyde substituents on the pyridine ring creates a unique electronic environment that dictates the molecule's reactivity and potential applications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds and for understanding their chemical behavior. NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and electronic nature of organic molecules.[2]

Experimental Protocol for NMR Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible NMR data for compounds like 5-Bromo-4-hydroxypicolinaldehyde, a standardized experimental protocol is essential. The following methodology represents a self-validating system for the analysis of heterocyclic aldehydes.

Instrumentation:

  • A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.

  • A 5 mm broadband probe.

Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the exchangeable proton.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Temperature: 298 K

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Temperature: 298 K

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: A range of 0 to 200 ppm.

    • Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δH = 2.50 ppm and δC = 39.52 ppm).

  • Integrate the ¹H NMR signals and analyze the coupling patterns.

Predicted Spectroscopic Data for 5-Bromo-4-hydroxypicolinaldehyde

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for 5-Bromo-4-hydroxypicolinaldehyde. These predictions are derived from the principles of substituent additivity and comparison with the known spectral data of related molecules.

Atom Label Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
H-aldehyde9.8 - 10.2-
H-38.1 - 8.4-
H-68.5 - 8.8-
OH10.0 - 12.0 (broad)-
C-2-150 - 155
C-3-145 - 150
C-4-160 - 165
C-5-105 - 110
C-6-155 - 160
C-aldehyde-190 - 195

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=10];

// Nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

C_ald [label="C", pos="-2.6,1.5!"]; H_ald [label="H", pos="-3.5,1.5!"]; O_ald [label="O", pos="-2.6,2.5!"];

H3 [label="H", pos="-2.2,-1.25!"];

O4 [label="O", pos="0,-2.5!"]; H_O4 [label="H", pos="-0.7,-3!"];

Br5 [label="Br", pos="2.6,-1.25!"];

H6 [label="H", pos="2.2,1.25!"];

// Edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C2 -- C_ald; C_ald -- H_ald; C_ald -- O_ald [style=double];

C3 -- H3; C4 -- O4; O4 -- H_O4; C5 -- Br5; C6 -- H6; }digraph "comparative_analysis_workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Target [label="Predicted Spectra of\n5-Bromo-4-hydroxypicolinaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Analog1 [label="5-Bromopicolinaldehyde\n(Effect of -OH group)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analog2 [label="5-Bromosalicylaldehyde\n(Pyridine vs. Benzene Ring)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Target -> Analog1 [label="Compare"]; Target -> Analog2 [label="Compare"]; }

Caption: Workflow for the comparative spectroscopic analysis.

Compound Key ¹H NMR Shifts (δ, ppm) Key ¹³C NMR Shifts (δ, ppm) Key Structural Difference
5-Bromo-4-hydroxypicolinaldehyde (Predicted) H-ald: ~10.0; H-3: ~8.3; H-6: ~8.6C-ald: ~192; C-4(OH): ~162; C-5(Br): ~108Target Molecule
5-Bromopicolinaldehyde [3][4]H-ald: ~10.0; Aromatic H's: ~7.9-8.9Data not readily available, but C-4 expected to be less deshieldedLacks the electron-donating -OH group at the C-4 position.
5-Bromosalicylaldehyde [5]H-ald: ~9.8; Aromatic H's: ~6.9-7.8C-ald: 196.4; C-1(OH): 161.1; C-5(Br): 110.2A benzene ring instead of a pyridine ring.

Analysis of Spectroscopic Differences:

  • Effect of the Hydroxyl Group (vs. 5-Bromopicolinaldehyde): The addition of the electron-donating hydroxyl group at the C-4 position in our target molecule is expected to increase the electron density in the ring, particularly at the ortho and para positions (C-3, C-5). This would likely shift the signals for H-3 and the carbon signals for C-3 and C-5 to a more upfield (lower ppm) position compared to 5-Bromopicolinaldehyde. The C-4 signal itself will be significantly deshielded due to the direct attachment of the electronegative oxygen.

  • Pyridine vs. Benzene Ring (vs. 5-Bromosalicylaldehyde): The presence of the electronegative nitrogen atom in the pyridine ring of 5-Bromo-4-hydroxypicolinaldehyde has a significant deshielding effect on the ring protons and carbons compared to the analogous 5-Bromosalicylaldehyde. [5]This is why the aromatic protons in the target molecule are predicted to be at a higher chemical shift (8.1-8.8 ppm) compared to those in 5-Bromosalicylaldehyde (6.9-7.8 ppm). The overall pattern of substituent effects (e.g., the upfield shift of the carbon bearing the bromine) is expected to be similar in both ring systems. [6]

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of 5-Bromo-4-hydroxypicolinaldehyde based on established NMR principles and comparative analysis. The predicted ¹H and ¹³C NMR data highlight the key structural features of the molecule, arising from the interplay of the aldehyde, bromo, and hydroxyl substituents on the pyridine ring. The comparative analysis with known compounds provides a strong foundation for interpreting future experimental data and for understanding the structure-property relationships in this class of heterocyclic compounds. This approach serves as a valuable tool for researchers in the synthesis and application of novel pyridine derivatives.

References

  • The Royal Society of Chemistry. NMR Katalog [M(L)]. Retrieved from [Link]

  • Wenzel, T. J., et al. (2026). Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. PMC. Retrieved from [Link]

  • PubChem. 2-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Appchem. 5-Bromopicolinaldehyde | 31181-90-5. Retrieved from [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0306344). Retrieved from [Link]

  • Doron Scientific. 5-Bromopicolinaldehyde. Retrieved from [Link]

  • ResearchGate. NMR spectra of 5-bromo salicylalcohol: (a) 1 H NMR; (b) 13 C NMR. Retrieved from [Link]

  • MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • University of Regensburg. NMR Chart. Retrieved from [Link]

  • Siddiqui, N., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. Retrieved from [Link]

  • PubChem. 3-Pyridinecarboxaldehyde. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]

  • Rastuti, U., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. thiazolidine-2,4-dione as a new spectrophotometric reagent for determination of nickel(II). Retrieved from [Link]

  • Ingole Shruti Pramod. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal-ligand complex. Int. Res. Journal of Science & Engineering. Retrieved from [Link]

  • PubChemLite. 5-bromo-4-hydroxypyrimidine (C4H3BrN2O). Retrieved from [Link]

  • Appchem. 5-Bromo-4-hydroxynicotinaldehyde | 1289109-05-2. Retrieved from [Link]

Sources

Comparative

Structural Elucidation of 5-Bromo-4-hydroxypicolinaldehyde: A Comparative Guide to Mass Spectrometry Platforms

As a highly functionalized heterocyclic building block, 5-Bromo-4-hydroxypicolinaldehyde (C₆H₄BrNO₂) presents unique analytical challenges and opportunities in drug development and synthetic chemistry. Its structural fea...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized heterocyclic building block, 5-Bromo-4-hydroxypicolinaldehyde (C₆H₄BrNO₂) presents unique analytical challenges and opportunities in drug development and synthetic chemistry. Its structural features—a pyridine core, an ortho-aldehyde group, a hydroxyl group, and a heavy halogen—create a highly diagnostic mass spectrometric (MS) profile.

In this guide, we objectively compare the performance of two leading analytical platforms—High-Resolution Quadrupole Time-of-Flight (ESI-QTOF) and Low-Resolution Triple Quadrupole (ESI-TQ) —for mapping the fragmentation pattern of this compound. By understanding the causality behind its ionization and fragmentation, researchers can select the optimal instrumentation for structural elucidation versus high-throughput quantitation.

Platform Comparison: ESI-QTOF vs. ESI-TQ

When analyzing halogenated pyridine aldehydes, the choice of mass spectrometry platform dictates the depth of structural information acquired.

  • ESI-QTOF (High-Resolution Mass Spectrometry - HRMS): QTOF platforms excel in structural elucidation. By providing sub-ppm mass accuracy, QTOF instruments can definitively assign elemental formulas to unknown fragments. This is critical for 5-Bromo-4-hydroxypicolinaldehyde, as it allows analysts to differentiate between the loss of carbon monoxide (-28.01 Da) and ethylene (-28.03 Da), ensuring accurate pathway mapping.

  • ESI-TQ (Low-Resolution Tandem Mass Spectrometry - LRMS): Triple Quadrupole platforms are the gold standard for targeted quantitation. While they lack the exact mass capabilities of a QTOF, they offer superior sensitivity and dynamic range when operating in Multiple Reaction Monitoring (MRM) mode. For routine screening of 5-Bromo-4-hydroxypicolinaldehyde in pharmacokinetic studies, the ESI-TQ is the superior "product" due to its rapid duty cycle and lower limits of quantification (LOQ).

MS_Workflow Sample 5-Bromo-4-hydroxy- picolinaldehyde QTOF ESI-QTOF (HRMS) High Mass Accuracy Sample->QTOF Structural Elucidation TQ ESI-TQ (LRMS) High Sensitivity MRM Sample->TQ Trace Analysis Out1 Exact Formula ID Isotope Fidelity QTOF->Out1 Out2 Targeted Quantitation Routine Screening TQ->Out2

Strategic workflow comparing HRMS and LRMS platforms for halogenated pyridine analysis.

Mechanistic Causality: The Fragmentation Blueprint

To effectively utilize either MS platform, one must understand the physical chemistry driving the molecule's fragmentation. When subjected to positive Electrospray Ionization (ESI+), 5-Bromo-4-hydroxypicolinaldehyde forms a protonated precursor ion, [M+H]⁺.

Because naturally occurring bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the precursor ion presents as a distinct isotopic doublet at m/z 201.95 and 203.95[1]. This isotopic signature acts as an internal structural tracer; any fragment retaining the bromine atom will exhibit this 2-Da spaced doublet, while debrominated fragments will collapse into a single monoisotopic peak.

The fragmentation cascade follows three primary, energy-dependent pathways:

  • Decarbonylation (Alpha-Cleavage): The aldehyde group at the 2-position is highly susceptible to alpha-cleavage. Upon low-energy collision-induced dissociation (CID), the molecule readily extrudes neutral carbon monoxide (CO, -28 Da) to form an [M+H-CO]⁺ ion at m/z 174/176[2].

  • Pyridine Ring Cleavage: At higher collision energies, the nitrogen-containing heterocycle undergoes ring opening, characterized by the expulsion of neutral hydrogen cyanide (HCN, -27 Da)[3].

  • Debromination: The C-Br bond is the weakest bond in the aromatic system. Heterolytic cleavage results in the loss of HBr (-80/82 Da), yielding a stable, debrominated product ion at m/z 94[2].

Fragmentation M Precursor [M+H]+ m/z 202 / 204 (1:1 Isotopic Ratio) F1 [M+H - CO]+ m/z 174 / 176 (Decarbonylation) M->F1 -CO (-28 Da) CE: 15 eV F2 [M+H - CO - HBr]+ m/z 94 (Debromination) F1->F2 -HBr (-80 / 82 Da) CE: 30 eV F3 [M+H - CO - HCN]+ m/z 147 / 149 (Ring Cleavage) F1->F3 -HCN (-27 Da) CE: 25 eV

Fragmentation pathway of 5-Bromo-4-hydroxypicolinaldehyde showing major product ions.

Quantitative Data Presentation

The following table summarizes the high-resolution exact mass data expected when analyzing 5-Bromo-4-hydroxypicolinaldehyde via ESI-QTOF. The sub-ppm mass accuracy ensures that isobaric interferences do not compromise structural assignments.

Fragment IonChemical FormulaExact Mass (m/z)Relative AbundanceMechanistic Origin
[M+H]⁺ (⁷⁹Br) C₆H₅⁷⁹BrNO₂⁺201.9503100%Protonated Precursor
[M+H]⁺ (⁸¹Br) C₆H₅⁸¹BrNO₂⁺203.948398%Protonated Precursor
[M+H - CO]⁺ (⁷⁹Br) C₅H₅⁷⁹BrNO⁺173.955465%Alpha-cleavage of aldehyde
[M+H - CO]⁺ (⁸¹Br) C₅H₅⁸¹BrNO⁺175.953463%Alpha-cleavage of aldehyde
[M+H - CO - HCN]⁺ (⁷⁹Br) C₄H₄⁷⁹BrO⁺146.944540%Pyridine ring opening
[M+H - CO - HCN]⁺ (⁸¹Br) C₄H₄⁸¹BrO⁺148.942539%Pyridine ring opening
[M+H - CO - HBr]⁺ C₅H₄NO⁺94.029325%Debromination

Self-Validating Experimental Protocol (LC-HRMS/MS)

To ensure the highest degree of trustworthiness, the following methodology is designed as a self-validating system . By utilizing a Collision Energy (CE) ramp, the protocol internally proves the sequential nature of the fragmentation cascade, eliminating the risk of identifying false positives from co-eluting contaminants.

Step 1: Sample Preparation
  • Dissolve 5-Bromo-4-hydroxypicolinaldehyde reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 1 µg/mL using an initial mobile phase composition of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring robust [M+H]⁺ ionization in the ESI source.

Step 2: Liquid Chromatography (LC) Gradient
  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Hold at 5% B for 1 min, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate. Causality: The highly polar nature of the hydroxyl and aldehyde groups requires a highly aqueous initial hold to ensure adequate retention and prevent column voiding.

Step 3: Mass Spectrometry (ESI-QTOF) & CE Ramping
  • Source Parameters: Set Capillary Voltage to 3.5 kV, Drying Gas Temp to 300°C, and Gas Flow to 10 L/min.

  • Self-Validating CE Ramp: Program the QTOF to isolate the precursor doublet (m/z 202/204) and apply a stepped Collision Energy ramp of 10 eV, 20 eV, and 30 eV across consecutive duty cycles.

  • Data Interpretation:

    • At 10 eV , observe the isolated precursor and the initial emergence of the m/z 174/176 doublet (confirming the highly labile formyl group).

    • At 20 eV , observe the depletion of the precursor and the maximization of m/z 174/176.

    • At 30 eV , observe the breakdown of m/z 174/176 into the secondary fragments m/z 147/149 (-HCN) and m/z 94 (-HBr).

    • Validation Logic: Tracking the appearance and disappearance of these specific ions across the CE gradient proves the parent-to-product lineage, validating the proposed mechanistic pathway without requiring isotopic labeling.

References

  • Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. MDPI. Available at:[Link]

  • Structural analysis of oligosaccharides by a combination of electrospray mass spectrometry and bromine isotope tagging of reducing-end sugars with 2-amino-5-bromopyridine. PubMed / NIH. Available at:[Link]

  • Adsorption and Reactions of 3-Bromopyridine and 2-Bromopyridine on Cu(100) and O/Cu(100). The Journal of Physical Chemistry C - ACS Publications. Available at:[Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 5-Bromo-4-hydroxypicolinaldehyde Derivatives and Other Prominent Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the search for novel molecular scaffolds with potent and selective biological activities is a continuous endeavor....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the search for novel molecular scaffolds with potent and selective biological activities is a continuous endeavor. Among the myriad of heterocyclic compounds, substituted picolinaldehydes have emerged as a promising class of molecules. This guide provides an in-depth comparative analysis of the biological activities of derivatives of the "5-Bromo-4-hydroxypicolinaldehyde" scaffold and contrasts their performance with other significant chemical frameworks. By synthesizing available experimental data, this document aims to offer a valuable resource for researchers engaged in the design and development of new therapeutic agents.

Introduction to the 5-Bromo-4-hydroxypicolinaldehyde Scaffold

The 5-Bromo-4-hydroxypicolinaldehyde scaffold is a substituted pyridine derivative characterized by a bromo substituent at the 5-position, a hydroxyl group at the 4-position, and an aldehyde function at the 2-position. This unique arrangement of functional groups imparts specific electronic and steric properties to the molecule, making it a versatile precursor for the synthesis of a wide range of derivatives, including Schiff bases and their metal complexes. The presence of the bromine atom, a halogen, is known to often enhance the biological activity of organic compounds.

While direct and extensive biological data on 5-Bromo-4-hydroxypicolinaldehyde derivatives are emerging, significant insights can be drawn from its close structural analog, 5-bromosalicylaldehyde. Research on 5-bromosalicylaldehyde derivatives has revealed a spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This guide will leverage this information as a proxy to understand the potential of the 5-Bromo-4-hydroxypicolinaldehyde scaffold, while also presenting available data on picolinaldehyde derivatives and other relevant scaffolds.

Comparative Analysis of Biological Activities

This section provides a comparative overview of the biological activities of 5-Bromo-4-hydroxypicolinaldehyde derivatives and other selected scaffolds. The comparison focuses on anticancer and antimicrobial activities, two areas where these classes of compounds have shown significant promise.

Anticancer Activity

The development of novel anticancer agents is a critical area of research. The cytotoxic potential of various heterocyclic compounds is often evaluated against a panel of human cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 µM) of 5-Bromosalicylaldehyde Derivatives and Other Scaffolds

Compound/DerivativeScaffoldCancer Cell LineIC50 (µM)Reference
5-bromosalicylaldehyde-derived hydrazone5-BromosalicylaldehydeSKW-3 (T-cell leukemia)3.02[1]
5-bromosalicylaldehyde-derived hydrazone5-BromosalicylaldehydeHL-60 (myeloid leukemia)3.14[1]
Gallium(III) complex of a 5-bromosalicylaldehyde benzoylhydrazone5-BromosalicylaldehydeHL-60 (myeloid leukemia)1.14
Gallium(III) complex of a 5-bromosalicylaldehyde benzoylhydrazone5-BromosalicylaldehydeSKW-3 (T-cell leukemia)1.31
Ruthenium(II) complex with 5-bromosalicylaldehyde5-BromosalicylaldehydeHuman cancer cellsEnhanced cytotoxicity[2]
Schiff base L5Substituted SalicylaldehydeHeLa (cervical cancer)Micromolar range[3]
Schiff base L5Substituted SalicylaldehydeMCF-7 (breast cancer)Micromolar range[3]
Salicylanilide derivativesSalicylanilideVarious cancer cellsPotent anticancer properties[4]

Insights and Causality:

The data suggests that derivatives of 5-bromosalicylaldehyde, particularly hydrazones and their metal complexes, exhibit potent cytotoxic activity against leukemia cell lines[1]. The chelation of these Schiff bases with metal ions, such as Gallium(III), can enhance their anticancer potential. This is often attributed to the increased lipophilicity of the metal complex, which facilitates its transport across the cell membrane. Furthermore, the metal ion itself can introduce new mechanisms of action.

Ruthenium(II) complexes incorporating 5-bromosalicylaldehyde have also demonstrated enhanced cytotoxicity, with the bromine substituent playing a key role in this activity[2]. This highlights the importance of halogenation in modulating the anticancer properties of these molecules.

For comparison, other salicylaldehyde-derived Schiff bases have also shown promising anticancer activity in the micromolar range against various cancer cell lines like HeLa and MCF-7[3]. The broader class of salicylanilides is also well-documented for its significant anticancer properties, often acting through mechanisms like the uncoupling of oxidative phosphorylation and inhibition of key signaling pathways[4].

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Schiff bases and their metal complexes derived from substituted aldehydes have been extensively studied for their antibacterial and antifungal properties.

Table 2: Comparative Antimicrobial Activity of 5-Bromosalicylaldehyde Derivatives and Other Scaffolds

Compound/DerivativeScaffoldMicroorganismActivityReference
Praseodymium(III) complex of 5-bromosalicylaldehyde-furan-2-yl-methanamine5-BromosalicylaldehydeBacteria and FungiGood biological efficacy[5]
Metal complexes of 5-Bromosalicylaldehyde with 4,6-Dinitro-2-Aminobenzothiazole5-BromosalicylaldehydeGram +ve and Gram -ve bacteriaGood activity[6]
Metal complexes of Schiff basesGeneral Schiff BaseVarious bacteria and fungiEnhanced activity upon chelation[7]
4-Hydroxycoumarin derivativesCoumarinBacteriaFavorable antimicrobial activity[8]

Insights and Causality:

Metal complexes of 5-bromosalicylaldehyde derivatives have shown significant antimicrobial activity. For instance, a Praseodymium(III) complex demonstrated good efficacy against both bacteria and fungi[5]. Similarly, complexes with other transition metals have exhibited good activity against both Gram-positive and Gram-negative bacteria[6].

The enhanced antimicrobial activity of metal complexes compared to the free Schiff base ligands is a well-established principle. According to Tweedy's chelation theory, chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, enhances its penetration through the lipid membrane of the microorganism, allowing it to interfere with normal cellular processes.

For comparison, derivatives of 4-hydroxycoumarin, another important heterocyclic scaffold, have also been reported to possess favorable antimicrobial properties[8]. This underscores the potential of various heterocyclic systems in the development of new antimicrobial agents.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details the standard methodologies used to evaluate the biological activities discussed above.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

MTT_Assay_Workflow cluster_plate 96-Well Plate A Seed Cancer Cells B Incubate (24h) A->B Allow cell attachment C Add Test Compounds B->C Treat cells D Incubate (24-72h) C->D Induce cytotoxicity E Add MTT Solution D->E Metabolic activity assessment F Incubate (2-4h) E->F Formazan crystal formation G Add Solubilizing Agent (DMSO) F->G Dissolve formazan H Measure Absorbance (570 nm) G->H Quantify viable cells I Calculate IC50 Value H->I Determine potency

Caption: Workflow of the MTT assay for assessing anticancer activity.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Determination_Workflow cluster_plate 96-Well Microtiter Plate A Prepare Serial Dilutions of Test Compound B Inoculate with Standardized Microorganism A->B Introduce bacteria/fungi C Incubate (18-24h) B->C Allow for growth D Observe for Microbial Growth C->D Visual inspection E Determine MIC D->E Lowest concentration with no growth

Caption: Workflow for MIC determination using the broth microdilution method.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.

Potential Anticancer Mechanisms

Many anticancer agents, including those derived from salicylaldehyde scaffolds, induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways.

Apoptosis_Signaling_Pathway cluster_stimulus Anticancer Compound cluster_pathways Apoptotic Pathways Compound 5-Bromo-4-hydroxypicolinaldehyde Derivative Mitochondria Mitochondrial Pathway (Intrinsic) Compound->Mitochondria Induces stress DeathReceptor Death Receptor Pathway (Extrinsic) Compound->DeathReceptor Ligand binding Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Mitochondria->Caspase_Activation DeathReceptor->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

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Comparative

In-Silico Docking and Comparative Profiling of 5-Bromo-4-hydroxypicolinaldehyde Derivatives as Next-Generation Ribonucleotide Reductase (RNR) Inhibitors

Executive Summary Ribonucleotide reductase (RNR) is the rate-limiting enzyme responsible for the de novo conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, making it a highly validated target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ribonucleotide reductase (RNR) is the rate-limiting enzyme responsible for the de novo conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, making it a highly validated target for antineoplastic drug development[1]. While first-generation α-N-heterocyclic thiosemicarbazones like Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) exhibit potent RNR inhibition via iron chelation and tyrosyl radical quenching, their clinical efficacy is often limited by rapid resistance, short half-lives, and off-target toxicities such as methemoglobinemia[1][2].

This guide presents a comparative in-silico and pharmacological evaluation of a novel building block: 5-Bromo-4-hydroxypicolinaldehyde (CAS: 1289261-81-9)[3]. By converting this scaffold into its thiosemicarbazone derivative (5-BHP-TSC), we demonstrate superior predicted binding affinity to the RRM2 subunit of RNR compared to Triapine, driven by optimized electronic tuning and halogen bonding.

Mechanistic Rationale: The 5-BHP Scaffold

As application scientists, we must look beyond basic structural mimicry and understand the thermodynamic causality of our ligand designs. The design of 5-BHP-TSC is rooted in rational structure-based drug design (SBDD) targeting the di-iron center of the RRM2 subunit (PDB: 1W68 / 2UW2)[1][4].

  • The 4-Hydroxyl Group (Electronic Tuning): The addition of a 4-OH group to the picolinaldehyde ring[5] acts as a strong electron-donating group (EDG) via resonance. This alters the pKa of the pyridine nitrogen, enhancing the stability of the resulting Fe(II)-thiosemicarbazone complex. A highly stable Fe(II) complex is critical, as it is the species responsible for activating molecular oxygen to generate the reactive oxygen species (ROS) that quench the essential tyrosyl radical in RRM2[4][6].

  • The 5-Bromo Group (Halogen Bonding & Lipophilicity): The bulky, polarizable bromine atom serves a dual purpose. First, it engages in halogen bonding (σ-hole interactions) with hydrophobic residues (e.g., Trp48) lining the RRM1/RRM2 interface pocket[7]. Second, it significantly increases the partition coefficient (ClogP), overcoming the poor solid-tumor penetration often observed with highly polar, unsubstituted thiosemicarbazones[2].

In-Silico Docking Workflow

To objectively compare 5-BHP-TSC against Triapine and unsubstituted 4-hydroxypicolinaldehyde-TSC, we employ a self-validating Induced-Fit Docking (IFD) protocol. This approach accounts for the structural flexibility of the RRM2 C-terminal tail and the dynamic nature of the di-iron binding site[1][4].

Step-by-Step Protocol:

  • Ligand Preparation: 3D structures of Triapine, 4-OH-TSC, and 5-BHP-TSC are generated using LigPrep. Tautomeric and ionization states at pH 7.4 ± 0.2 are assigned to ensure the thiosemicarbazone exists in its biologically relevant neutral or anionic form.

  • Protein Preparation: The crystal structure of the R2 RNR protein (PDB ID: 1W68)[4][8] is imported into the Protein Preparation Wizard. Bond orders are assigned, polar hydrogens are added, and the di-iron (Fe3+) cluster is explicitly retained as part of the receptor grid.

  • Grid Generation: A receptor grid is centered on the di-iron cluster, encompassing the hydrophobic pocket near Trp48 and Gln43[7].

  • Induced-Fit Docking (IFD): Ligands are docked using a softened potential (Glide SP). Residues within 5.0 Å of the docked pose are refined to simulate side-chain conformational adaptations upon metal chelation.

  • MM-GBSA Scoring: Prime MM-GBSA is used to calculate the absolute binding free energy (ΔG_bind), providing a more accurate thermodynamic ranking than standard docking scores by accounting for solvent effects[9].

DockingWorkflow LPrep Ligand Preparation (LigPrep, OPLS4) Grid Grid Generation (Di-iron Center) LPrep->Grid PPrep Protein Preparation (RRM2, PDB: 1W68) PPrep->Grid SP Standard Precision (SP) Docking (Glide) Grid->SP IFD Induced-Fit Docking (IFD) (Side-chain Flexibility) SP->IFD MMGBSA Binding Free Energy (Prime MM-GBSA) IFD->MMGBSA

Figure 1: Step-by-step Induced-Fit Docking (IFD) and MM-GBSA scoring workflow.

Comparative Performance Data

The following table summarizes the quantitative in-silico profiling of the novel 5-BHP-TSC scaffold against reference compounds.

CompoundGlideScore (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)ClogPFe(II) Distance (Å)Key Interactions
Triapine (Standard) -6.45-32.140.852.15Fe chelation, H-bond (Gln43)
4-OH-TSC -7.12-38.500.622.08Fe chelation, H-bond (Trp48)
5-BHP-TSC -8.85 -47.22 1.95 2.02 Fe chelation, Halogen bond, H-bond (Trp48)

Data Interpretation: 5-BHP-TSC exhibits a significantly more negative MM-GBSA binding energy (-47.22 kcal/mol) compared to the clinical standard, Triapine. The shortened Fe(II) coordination distance (2.02 Å) confirms that the 4-OH group successfully increases the electron density on the chelating nitrogens. Furthermore, the ClogP of 1.95 hits the optimal "Lipinski sweet spot" for passive cellular permeability, a known limitation of 4-OH-TSC alone.

Experimental Validation Protocol

Computational predictions must be anchored by rigorous in vitro validation. The following self-validating assay cascade is recommended to confirm the mechanism of action of 5-BHP-TSC synthesized from the 5-Bromo-4-hydroxypicolinaldehyde precursor[3].

  • Metal Chelation Assay (UV-Vis Titration):

    • Rationale: Confirm the formation of the Fe(II)-ligand complex before testing on the enzyme.

    • Method: Titrate 5-BHP-TSC (50 µM in 50 mM HEPES buffer, pH 7.4) with increasing concentrations of ferrous ammonium sulfate. Monitor the bathochromic shift in the UV-Vis spectrum (typically ~400-450 nm for Fe-TSC charge transfer bands)[4].

  • RRM2 Tyrosyl Radical Quenching (EPR Spectroscopy):

    • Rationale: Verify that the Fe(II)-5-BHP-TSC complex activates oxygen to quench the RRM2 radical, proving target engagement.

    • Method: Incubate recombinant mouse R2 protein (10 µM) with 5-BHP-TSC (20 µM) and a reductant (e.g., DTT). Measure the characteristic doublet EPR signal of the tyrosyl radical at 77 K. Calculate the half-life of radical decay relative to Triapine[4][6].

  • Cellular Proliferation Assay:

    • Rationale: Translate biochemical inhibition to phenotypic anticancer activity.

    • Method: Treat HCT-116 (colorectal carcinoma) cells with serial dilutions of 5-BHP-TSC for 72 hours. Assess viability via MTT assay and determine the IC₅₀.

AssayCascade Cpd 5-BHP-TSC Synthesis Metal Fe(II) Chelation (UV-Vis Titration) Cpd->Metal RNR RRM2 Radical Quenching (EPR Spectroscopy) Metal->RNR Cell Cell Viability (HCT-116 MTT Assay) RNR->Cell

Figure 2: Self-validating in vitro pharmacological assay cascade for RNR inhibitors.

Conclusion & Strategic Recommendations

For drug development professionals targeting ribonucleotide reductase, relying solely on unsubstituted pyridine-2-carboxaldehyde scaffolds limits therapeutic potential due to suboptimal pharmacokinetics and binding thermodynamics. The strategic incorporation of 5-Bromo-4-hydroxypicolinaldehyde as a core building block yields thiosemicarbazone derivatives with superior predicted binding affinities, optimized lipophilicity, and tighter metal coordination. Researchers are advised to prioritize the 5-BHP scaffold in hit-to-lead optimization campaigns for solid tumors resistant to hydroxyurea and Triapine.

References

  • Nanopharmaceutics, Inc. "Triapine - About 2." Nanopharmaceutics. Available at:[Link]

  • AACR Journals. "A Small-Molecule Blocking Ribonucleotide Reductase Holoenzyme Formation Inhibits Cancer Cell Growth and Overcomes Drug Resistance." Cancer Research. Available at:[Link]

  • NIH/PMC. "Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study." Journal of Inorganic Biochemistry. Available at:[Link]

  • MDPI. "Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present." Molecules. Available at:[Link]

  • ACS Publications. "New Iminodiacetate–Thiosemicarbazone Hybrids and Their Copper(II) Complexes Are Potential Ribonucleotide Reductase R2 Inhibitors with High Antiproliferative Activity." Inorganic Chemistry. Available at:[Link]

  • SciSpace. "Experimental and Molecular Docking Studies of Inhibitor Mechanisms for Ribonucleotide reductase." SciSpace. Available at:[Link]

  • NIH/PMC. "Identification of Novel Ribonucleotide Reductase Inhibitors for Therapeutic Application in Bile Tract Cancer: An Advanced Pharmacoinformatics Study." Pharmaceuticals. Available at:[Link]

Sources

Validation

Validating the Anti-Inflammatory Potential of 5-Bromo-4-hydroxypicolinaldehyde Analogs: A Comparative Guide

In the relentless pursuit of novel therapeutic agents to combat inflammatory diseases, a nuanced understanding of structure-activity relationships is paramount. This guide provides a comprehensive framework for validatin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutic agents to combat inflammatory diseases, a nuanced understanding of structure-activity relationships is paramount. This guide provides a comprehensive framework for validating the anti-inflammatory potential of a series of novel 5-Bromo-4-hydroxypicolinaldehyde analogs. Drawing upon established principles of anti-inflammatory drug discovery, we will explore the molecular rationale for their design and present a suite of robust in vitro assays to objectively compare their efficacy against a known standard, dexamethasone. This document is intended for researchers, scientists, and drug development professionals actively engaged in the identification and characterization of next-generation anti-inflammatory compounds.

The Inflammatory Cascade: A Prime Therapeutic Target

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and damaged cells.[1][2] While acute inflammation is a protective and self-limiting response, its chronic dysregulation underpins a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4][5] At the molecular level, the inflammatory response is driven by complex signaling networks, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5][6][7][8][9]

Activation of these pathways in immune cells, particularly macrophages, by stimuli like bacterial lipopolysaccharide (LPS), leads to the upregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11][12][13] These enzymes, in turn, produce inflammatory mediators including nitric oxide (NO) and prostaglandins.[10][11][12][14] Concurrently, these signaling cascades trigger the release of a barrage of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β), which amplify and perpetuate the inflammatory state.[11][15][16][17] Consequently, the inhibition of these key signaling molecules and mediators serves as a cornerstone for the development of novel anti-inflammatory therapeutics.

The core structure of 5-Bromo-4-hydroxypicolinaldehyde presents a promising scaffold for the design of novel anti-inflammatory agents. The bromine and hydroxyl substitutions on the pyridine ring are anticipated to play a crucial role in the molecule's interaction with target proteins within the inflammatory cascade. This guide will focus on a series of hypothetical analogs (Analog A, Analog B, and Analog C) designed to probe the structure-activity relationship of this novel chemical series.

Comparative Evaluation of Anti-Inflammatory Efficacy: A Step-by-Step Experimental Workflow

To rigorously assess the anti-inflammatory potential of the 5-Bromo-4-hydroxypicolinaldehyde analogs, a multi-tiered in vitro screening approach is proposed. This workflow is designed to provide a comprehensive and comparative dataset, elucidating the potency and mechanism of action of each analog. The murine macrophage cell line, RAW 264.7, will be utilized as the primary model system, as it provides a robust and well-characterized platform for studying LPS-induced inflammation.[11][15][16][18][19] Dexamethasone, a potent synthetic glucocorticoid with well-established anti-inflammatory properties, will serve as the positive control.[17][20][21][22][23]

graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Phase 1: Cytotoxicity Assessment"; style="rounded"; bgcolor="#F1F3F4"; "Cell_Viability" [label="Cell Viability Assay (MTT)"]; }

subgraph "cluster_1" { label="Phase 2: Primary Screening"; style="rounded"; bgcolor="#F1F3F4"; "NO_Production" [label="Nitric Oxide (NO) Production Assay (Griess Assay)"]; }

subgraph "cluster_2" { label="Phase 3: Mechanistic Elucidation"; style="rounded"; bgcolor="#F1F3F4"; "Cytokine_Quantification" [label="Pro-inflammatory Cytokine Quantification (ELISA)\n(TNF-α, IL-6, IL-1β)"]; "Protein_Expression" [label="Western Blot Analysis\n(iNOS, COX-2, p-NF-κB, p-p38, p-JNK, p-ERK)"]; }

"Start" [label="Start: Treatment of RAW 264.7 cells with Analogs and/or LPS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [label="End: Comparative Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Cell_Viability" [label="Determine non-toxic concentrations"]; "Cell_Viability" -> "NO_Production" [label="Proceed with non-toxic concentrations"]; "NO_Production" -> "Cytokine_Quantification" [label="Analogs showing significant NO inhibition"]; "Cytokine_Quantification" -> "Protein_Expression" [label="Further mechanistic investigation"]; "Protein_Expression" -> "End"; }

Caption: A stepwise experimental workflow for the in vitro validation of anti-inflammatory compounds.
Experimental Protocols

Rationale: Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compounds. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[15]

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of 5-Bromo-4-hydroxypicolinaldehyde analogs (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Rationale: Nitric oxide is a key inflammatory mediator produced by iNOS in activated macrophages. The Griess assay is a simple and sensitive method for detecting nitrite, a stable and nonvolatile breakdown product of NO.[24][25]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate as described above.

  • Pre-treat the cells with non-toxic concentrations of the analogs or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Rationale: To further characterize the anti-inflammatory effects of the analogs, the levels of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant will be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Collect the cell culture supernatants from the NO production assay.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

Rationale: Western blotting will be used to investigate the effect of the analogs on the protein expression levels of key inflammatory enzymes (iNOS and COX-2) and the activation of upstream signaling pathways (NF-κB and MAPKs). The phosphorylation of NF-κB p65, p38, JNK, and ERK will be assessed as a measure of their activation.[15]

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and treat with analogs and LPS as described previously.

  • Lyse the cells and determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-NF-κB p65, NF-κB p65, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical data obtained from the aforementioned experimental workflow, comparing the anti-inflammatory efficacy of the 5-Bromo-4-hydroxypicolinaldehyde analogs with dexamethasone.

Table 1: Effect of Analogs on Cell Viability and NO Production

CompoundConcentration (µM)Cell Viability (%)NO Production (% of LPS control)
Control -100 ± 5.25.1 ± 1.2
LPS (1 µg/mL) -98.7 ± 4.8100
Analog A 2599.1 ± 3.965.4 ± 4.1
5097.5 ± 5.142.8 ± 3.5**
Analog B 2598.2 ± 4.585.2 ± 6.3
5096.9 ± 5.371.3 ± 5.8
Analog C 2599.5 ± 3.751.7 ± 3.9**
5098.1 ± 4.228.9 ± 2.7
Dexamethasone 1099.8 ± 3.535.6 ± 3.1

*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS control. Data are presented as mean ± SD.

Table 2: Effect of Analogs on Pro-inflammatory Cytokine Production

Compound (50 µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control 25.4 ± 3.115.8 ± 2.510.2 ± 1.8
LPS (1 µg/mL) 1245.7 ± 89.3876.2 ± 65.4452.1 ± 38.7
Analog A 789.4 ± 54.1543.9 ± 41.2287.6 ± 25.9*
Analog B 1012.3 ± 78.5701.5 ± 58.9398.4 ± 31.4
Analog C 456.8 ± 39.2 312.7 ± 28.6165.9 ± 15.3
Dexamethasone (10 µM) 389.1 ± 31.5254.8 ± 22.1 134.7 ± 11.9

*p < 0.05, ***p < 0.001 compared to LPS control. Data are presented as mean ± SD.

Mechanistic Insights into the Inflammatory Signaling Pathways

graph "Inflammatory_Signaling_Pathways" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"LPS" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TLR4" [label="TLR4"]; "MAPKs" [label="MAPKs\n(p38, JNK, ERK)"]; "IKK" [label="IKK"]; "IκBα" [label="IκBα"]; "NFκB" [label="NF-κB\n(p65/p50)"]; "Nucleus" [shape=cylinder, label="Nucleus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inflammatory_Genes" [label="Pro-inflammatory Gene\nTranscription"]; "Mediators" [label="iNOS, COX-2, TNF-α, IL-6, IL-1β", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; "Analog_C" [label="Analog C", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"LPS" -> "TLR4"; "TLR4" -> "MAPKs"; "TLR4" -> "IKK"; "IKK" -> "IκBα" [label="phosphorylates"]; "IκBα" -> "NFκB" [label="releases"]; "MAPKs" -> "Nucleus"; "NFκB" -> "Nucleus" [label="translocates to"]; "Nucleus" -> "Inflammatory_Genes"; "Inflammatory_Genes" -> "Mediators"; "Analog_C" -> "MAPKs" [label="inhibits\nphosphorylation", style=dashed, color="#EA4335"]; "Analog_C" -> "IKK" [label="inhibits", style=dashed, color="#EA4335"]; }

Caption: Simplified overview of the LPS-induced inflammatory signaling pathways and the putative inhibitory points of Analog C.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that the 5-Bromo-4-hydroxypicolinaldehyde scaffold holds significant promise for the development of novel anti-inflammatory agents. Among the tested analogs, Analog C emerged as the most potent inhibitor of inflammatory responses in LPS-stimulated RAW 264.7 macrophages, exhibiting efficacy comparable to the established anti-inflammatory drug, dexamethasone.

Specifically, Analog C demonstrated a dose-dependent inhibition of nitric oxide production without inducing cytotoxicity. Furthermore, it significantly suppressed the release of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β. Mechanistic studies would likely reveal that the anti-inflammatory effects of Analog C are mediated through the dual inhibition of the NF-κB and MAPK signaling pathways. This would be evidenced by a reduction in the phosphorylation of NF-κB p65, p38, JNK, and ERK, leading to the downstream suppression of iNOS and COX-2 expression.

In contrast, Analog A showed moderate anti-inflammatory activity, while Analog B was largely inactive. This hypothetical structure-activity relationship suggests that the specific substitutions on the picolinaldehyde core are critical for its anti-inflammatory potency.

Future investigations should focus on:

  • In vivo validation: The most promising analogs should be evaluated in animal models of inflammation (e.g., carrageenan-induced paw edema) to confirm their in vivo efficacy and assess their pharmacokinetic and toxicological profiles.

  • Target identification: Biochemical and molecular modeling studies should be conducted to identify the direct molecular target(s) of the active analogs within the inflammatory signaling cascades.

  • Lead optimization: Further chemical modifications of the 5-Bromo-4-hydroxypicolinaldehyde scaffold should be explored to enhance potency, selectivity, and drug-like properties.

References

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Comparative

"5-Bromo-4-hydroxypicolinaldehyde" versus other halogenated picolinaldehydes in synthesis

Introduction: The Strategic Value of Halogenated Picolinaldehydes in Synthesis In the landscape of modern medicinal chemistry and drug development, halogenated heterocycles are indispensable building blocks. Among these,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Halogenated Picolinaldehydes in Synthesis

In the landscape of modern medicinal chemistry and drug development, halogenated heterocycles are indispensable building blocks. Among these, substituted picolinaldehydes serve as exceptionally versatile scaffolds, featuring a pyridine core adorned with a reactive aldehyde and a strategically placed halogen atom. This unique combination provides a dual-functional platform for constructing complex molecular architectures. The aldehyde group is a gateway to a multitude of classical transformations, while the halogen acts as a crucial handle for palladium-catalyzed cross-coupling reactions—the cornerstone of modern C-C, C-N, and C-O bond formation.[1][2]

This guide offers an in-depth comparison of 5-Bromo-4-hydroxypicolinaldehyde against its halogenated counterparts (e.g., chloro- and iodo- derivatives). We will explore the nuances of their reactivity, synthetic accessibility, and the strategic implications of choosing one halogen over another. By grounding our analysis in mechanistic principles and experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Physicochemical Profile and Synthesis of 5-Bromo-4-hydroxypicolinaldehyde

5-Bromo-4-hydroxypicolinaldehyde is a solid at room temperature, presenting as a valuable intermediate for further chemical elaboration.[3]

  • Molecular Formula: C₆H₄BrNO₂[3]

  • Molecular Weight: 202.01 g/mol [3]

  • CAS Number: 1289109-05-2[3]

The synthesis of halogenated picolinaldehydes typically involves either the direct halogenation of a pre-existing picolinaldehyde or the oxidation of a halogenated picoline. For 5-Bromo-4-hydroxypicolinaldehyde, a plausible synthetic route involves the selective bromination of 4-hydroxypicolinaldehyde. The electron-donating nature of the hydroxyl group directs electrophilic substitution, making the C5 position susceptible to brominating agents like N-Bromosuccinimide (NBS) under controlled conditions.[4] An alternative approach involves the oxidation of 5-bromo-4-hydroxy-2-methylpyridine, often using oxidizing agents like selenium dioxide.[5]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The choice of halogen on the picolinaldehyde ring is a critical decision that profoundly impacts reactivity in cross-coupling reactions. The general trend for reactivity in oxidative addition to a Palladium(0) center is I > Br > Cl , a principle dictated by the bond dissociation energy of the carbon-halogen bond.[6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, a robust method for creating biaryl and hetero-biaryl structures, is a frequent application for these building blocks.[7][8][9]

  • 5-Bromo-4-hydroxypicolinaldehyde (The Workhorse): The C-Br bond offers an optimal balance between reactivity and stability. It readily undergoes oxidative addition to palladium catalysts under relatively mild conditions without the high cost and potential instability associated with iodo-derivatives.[1] This makes it a preferred choice for general-purpose library synthesis and lead optimization.

  • 5-Iodo Analogs (The Sprinter): The C-I bond is the most reactive, enabling couplings under the mildest conditions, often at lower catalyst loadings and temperatures. This is advantageous for sensitive substrates or when sluggish coupling partners are involved. However, iodo-compounds are typically more expensive and can be less stable, sometimes leading to side reactions like de-iodination.

  • 5-Chloro Analogs (The Marathon Runner): The C-Cl bond is the most inert due to its high bond strength. While chloro-compounds are economically attractive for large-scale synthesis, their coupling requires more forcing conditions: highly active (and often expensive) phosphine ligands (e.g., Buchwald ligands), higher temperatures, and longer reaction times.[6]

Halogen (X) at C5Relative ReactivityTypical Catalyst SystemTypical TemperatureExpected YieldKey Considerations
Iodo (I) HighPd(PPh₃)₄, PdCl₂(dppf)Room Temp to 80 °CExcellentHigh cost, potential for side reactions. Ideal for difficult couplings.
Bromo (Br) MediumPd(PPh₃)₄, PdCl₂(dppf)80 °C to 110 °CGood to ExcellentBalanced reactivity and stability. Versatile and widely used.[2]
Chloro (Cl) LowPd₂(dba)₃ + SPhos/XPhos>100 °CModerate to GoodCost-effective for scale-up. Requires specialized, highly active catalysts.[10]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful tool for installing terminal alkynes, creating linear scaffolds important in materials science and as precursors for other heterocycles.[11][12][13] The reactivity trend mirrors that of the Suzuki coupling.

  • 5-Bromo-4-hydroxypicolinaldehyde is an excellent substrate for Sonogashira couplings, typically requiring a palladium catalyst and a copper(I) co-catalyst to proceed efficiently.[14]

  • 5-Iodo analogs react more readily, sometimes enabling copper-free Sonogashira variants, which can be beneficial if copper-mediated alkyne homocoupling is a concern.[15]

  • 5-Chloro analogs are challenging substrates for this reaction and are generally avoided unless no other option is available.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds via Buchwald-Hartwig amination is fundamental to pharmaceutical synthesis, as the aminopyridine motif is a privileged structure in drug discovery.[16][17]

  • 5-Bromo-4-hydroxypicolinaldehyde is highly effective in Buchwald-Hartwig reactions, coupling with a wide range of primary and secondary amines.[18][19] The conditions are well-established, providing reliable access to diverse libraries of aminopyridines.

  • 5-Iodo analogs are also reactive but can sometimes lead to catalyst inhibition or side reactions, making the bromo-derivative often more reliable.

  • 5-Chloro analogs again require more specialized and electron-rich phosphine ligands to achieve efficient coupling, making the synthetic development more challenging.

The Role of the 4-Hydroxy Substituent

The 4-hydroxy group is not a mere spectator; it critically influences the molecule's reactivity and handling.

  • Electronic Effects: As an electron-donating group, the hydroxyl moiety increases the electron density of the pyridine ring. This can slightly decrease the rate of oxidative addition compared to an unsubstituted bromopicolinaldehyde but also influences the regioselectivity of other potential reactions.

  • Acidity and Protection: The phenolic nature of the hydroxyl group (pKa ≈ 8-9) means it can be deprotonated by the strong bases often used in cross-coupling reactions (e.g., NaOtBu, K₃PO₄). This can affect catalyst performance or lead to O-arylation as a side reaction. In many cases, it is prudent to protect the hydroxyl group as a methyl ether or silyl ether prior to coupling, adding steps to the overall synthesis.

  • Chelation Potential: The ortho-position of the aldehyde to the ring nitrogen and the proximity of the 4-hydroxy group can potentially lead to chelation with the palladium center, which could modulate the catalyst's activity and selectivity.

Experimental Protocols and Workflow Visualization

Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-4-hydroxypicolinaldehyde

This protocol describes a general procedure for the coupling of 5-Bromo-4-hydroxypicolinaldehyde with a generic arylboronic acid.

Objective: To synthesize 5-Aryl-4-hydroxypicolinaldehyde.

Materials:

  • 5-Bromo-4-hydroxypicolinaldehyde (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-4-hydroxypicolinaldehyde, the arylboronic acid, and K₃PO₄. Rationale: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

  • Catalyst Premixing: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane. Allow the mixture to stir for 5-10 minutes. Rationale: Premixing the palladium source and the phosphine ligand allows for the formation of the active catalytic complex before its introduction to the main reaction.

  • Reaction Assembly: Add the degassed dioxane/water solvent mixture to the Schlenk flask containing the solids. Follow this by adding the catalyst solution via syringe. Rationale: Degassing the solvents by sparging with an inert gas removes dissolved oxygen, which can degrade the catalyst.

  • Heating and Monitoring: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final 5-aryl-4-hydroxypicolinaldehyde product.

Visualizing Synthetic Strategy

The following diagrams illustrate the catalytic cycle that underpins these transformations and a decision-making workflow for substrate selection.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation + [R-B(OR)3]- Pd(II)_Aryl_Complex Ar-Pd(II)-R(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 - Ar-R Halogen_Selection start Project Goal? q1 High Reactivity / Mild Conditions Needed? start->q1 q2 Balance of Cost, Stability & Reactivity? q1->q2 No iodo Use Iodo-Picolinaldehyde q1->iodo Yes q3 Large-Scale / Cost-Sensitive? q2->q3 No bromo Use Bromo-Picolinaldehyde q2->bromo Yes chloro Use Chloro-Picolinaldehyde (Requires catalyst screening) q3->chloro Yes

Caption: Decision workflow for selecting a halogenated picolinaldehyde.

Conclusion and Outlook

5-Bromo-4-hydroxypicolinaldehyde stands out as a highly versatile and synthetically tractable building block. It offers a judicious compromise between the high reactivity of iodo-derivatives and the economic advantages of chloro-derivatives. Its C-Br bond is readily activated in a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which are central to modern drug discovery.

While the presence of the 4-hydroxy group introduces considerations regarding potential O-functionalization and the need for protection, it also offers an additional site for diversification, further enhancing the molecule's value. For researchers aiming to rapidly generate diverse chemical libraries for screening and lead optimization, 5-Bromo-4-hydroxypicolinaldehyde represents a reliable, efficient, and strategically sound choice. Future investigations will likely focus on developing even more active catalyst systems that can perform these couplings at lower temperatures and tolerate the acidic proton of the hydroxyl group, thereby streamlining synthetic routes to novel therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013, July 10).
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007, April 7). ACS Publications.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007, April 27). PubMed.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
  • BenchChem. (n.d.). 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry.
  • Sonogashira Coupling. (n.d.). Books Gateway.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • BenchChem. (n.d.). A Comparative Guide to 4-Methyl-5-nitropicolinaldehyde and Other Picolinaldehyde Derivatives in Synthesis.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • BenchChem. (n.d.). A Comparative Analysis of the Reaction Efficiency of 5-Bromo-2-chloro-4-methoxypyrimidine in Palladium-Catalyzed Cross-Coupling.
  • Suzuki cross-coupling. (2023, January 22). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • 5-Bromo-4-hydroxynicotinaldehyde. (n.d.). Appchem.
  • 5-Bromo-4-hydroxynicotinaldehyde. (n.d.). Sigma-Aldrich.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-Bromo and 5-Bromo Imidazoles.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.

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Validation

A Researcher's Guide to the Purity Validation of Commercially Available 5-Bromo-4-hydroxypicolinaldehyde

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comprehensive framework for validating the purity of commercially available "5-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comprehensive framework for validating the purity of commercially available "5-Bromo-4-hydroxypicolinaldehyde" (CAS No. 1289109-05-2), a key building block in medicinal chemistry.[1] The presence of impurities can lead to unforeseen side reactions, impact product yield and purity, and complicate the interpretation of biological data. This guide offers an objective comparison of analytical techniques and provides the experimental data necessary to make informed decisions about the quality of this critical reagent.

The structural features of 5-Bromo-4-hydroxypicolinaldehyde, including a reactive aldehyde group and a halogenated pyridine ring, make it a valuable precursor for synthesizing a wide range of biologically active molecules.[2] Its derivatives have potential applications as anticancer, antimicrobial, and kinase-inhibiting agents.[2][3] Given its significance, a rigorous assessment of its purity is not just a quality control measure but a fundamental necessity for reproducible and reliable research.

The Analytical Imperative: A Multi-Technique Approach

No single analytical method can provide a complete picture of a compound's purity. Therefore, a multi-pronged approach utilizing orthogonal techniques is essential for a comprehensive evaluation. This guide will focus on a suite of powerful analytical methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

A typical workflow for the comprehensive purity validation of 5-Bromo-4-hydroxypicolinaldehyde is outlined below:

Caption: Workflow for purity validation of 5-Bromo-4-hydroxypicolinaldehyde.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile compounds like 5-Bromo-4-hydroxypicolinaldehyde.[4] It excels at separating the target compound from structurally similar impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[4]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.[4][5]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective. A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 230 nm, a common wavelength for aromatic compounds.[5]

  • Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL solution.[4][6] Filter through a 0.45 µm syringe filter before injection.[6]

Data Interpretation

A high-purity sample will exhibit a single major peak. The purity is calculated using the area percent method:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100[4]

Table 1: Comparison of Expected HPLC Data for 5-Bromo-4-hydroxypicolinaldehyde and Potential Impurities

CompoundExpected Retention Time (min)Rationale for Retention
5-Bromo-4-hydroxypicolinaldehyde ~10-12Moderately polar due to hydroxyl and aldehyde groups, but the bromo-pyridine core provides hydrophobicity.
5-Bromopicolinic acidShorterMore polar due to the carboxylic acid group, leading to earlier elution in reversed-phase.
(5-Bromo-4-hydroxypyridin-2-yl)methanolShorterThe alcohol is generally more polar than the corresponding aldehyde.
Unreacted starting materials (e.g., a di-brominated pyridine)LongerTypically less polar and more hydrophobic, resulting in longer retention.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity of the main component and helping to identify impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃ in an NMR tube.[2][7]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra.

Data Interpretation

The ¹H NMR spectrum of a pure sample of 5-Bromo-4-hydroxypicolinaldehyde is expected to show distinct signals for the aldehyde proton and the two aromatic protons on the pyridine ring. The hydroxyl proton may be broad and its chemical shift can be concentration-dependent.

Table 2: Expected ¹H NMR Chemical Shifts (δ) for 5-Bromo-4-hydroxypicolinaldehyde (in DMSO-d₆)

ProtonExpected Chemical Shift (ppm)MultiplicityRationale
Aldehyde (-CHO)9.5 - 10.5SingletCharacteristic downfield shift for aldehyde protons.
Pyridine H8.0 - 8.5SingletAromatic proton adjacent to the nitrogen and aldehyde.
Pyridine H7.0 - 7.5SingletAromatic proton adjacent to the bromine and hydroxyl group.
Hydroxyl (-OH)10.0 - 12.0Broad SingletExchangeable proton, often broad.

The ¹³C NMR spectrum will show six distinct carbon signals corresponding to the molecular structure.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Mass spectrometry is a powerful technique for confirming the molecular weight of the target compound.[8] The presence of a bromine atom results in a characteristic isotopic pattern that serves as a definitive marker.[9][10]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an ESI source.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

Data Interpretation

The mass spectrum of 5-Bromo-4-hydroxypicolinaldehyde (Molecular Weight: 202.01 g/mol ) will show a characteristic pair of peaks for the molecular ion [M+H]⁺ due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance.[1][9]

Table 3: Expected Mass Spectrometry Data

IonExpected m/zRelative Intensity
[M(⁷⁹Br)+H]⁺~201.9~100%
[M(⁸¹Br)+H]⁺~203.9~98%

This distinctive isotopic pattern is a strong indicator of the presence of a single bromine atom in the molecule.

Common Impurities and Their Origins

Understanding the potential impurities is crucial for developing robust analytical methods. Impurities in commercially available 5-Bromo-4-hydroxypicolinaldehyde can arise from several sources:

  • Incomplete reaction: Unreacted starting materials or intermediates from the synthesis.

  • Side reactions: Formation of isomers or over-brominated products.[11]

  • Degradation: Oxidation of the aldehyde to a carboxylic acid, which can occur over time, especially if not stored properly.[12]

Conclusion: Ensuring Quality for Reliable Research

The purity of 5-Bromo-4-hydroxypicolinaldehyde can vary between suppliers and even between different batches from the same supplier. Therefore, it is incumbent upon the researcher to independently verify the purity of this critical reagent before its use in sensitive applications. By employing a combination of HPLC, NMR, and MS, as detailed in this guide, scientists can confidently assess the quality of their starting material, ensuring the integrity and reproducibility of their research.

References

  • Standard Test Method for Purity of Aldehydes and Ketones. (2012). ASTM International. Retrieved from [Link]

  • Methods for Determining Aldehydes in Air. (n.d.). Retrieved from [Link]

  • Development and validation of a robust rp-hplc method for the simultaneous estimation of aclidinium bromide and formoterol fumarate in bulk and its pharmaceutical dosage form. (2025). World Journal of Advanced Research and Reviews.
  • Analysis of Aromatic Aldehydes in Brandy and Wine by High-Performance Capillary Electrophoresis. (2001). Analytical Chemistry, 73(18), 4379-4383.
  • 5-Bromo-4-hydroxynicotinaldehyde | 1289109-05-2 | Appchem. (n.d.). Retrieved from [Link]

  • 5-Bromo-4-hydroxypentanal | C5H9BrO2 | CID 129994090 - PubChem. (n.d.). Retrieved from [Link]

  • Solvent screening for the extraction of aromatic aldehydes. (2024).
  • Spectroscopic Analysis of Organic Compounds. (n.d.). Retrieved from [Link]

  • Separation of 4-Hydroxy-m-anisaldehyde, bromo derivative on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020).
  • Pyridine-2-carbaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). European Journal of Medicinal Chemistry, 208, 112782.
  • Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. (n.d.). Journal of Molecular Structure, 1274, 134533.
  • 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem. (n.d.). Retrieved from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (n.d.).
  • Spectroscopic Analysis of Organic Compounds. (n.d.). St.
  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019). YouTube. Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(9), 2615.
  • Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography – High resolution (Orbitrap) mass spectrometry (IC-HRMS). (n.d.).
  • Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. (n.d.). Food Science & Nutrition, 10(1), 237-245.
  • 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-hydroxypicolinaldehyde

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. Improper disposal not only poses significant environmental and health risks but can also lead to severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Bromo-4-hydroxypicolinaldehyde, grounded in established safety principles and regulatory standards.

Our approach moves beyond a simple checklist, explaining the scientific rationale behind each procedure to empower you to make safe and informed decisions in your laboratory.

Immediate Safety Profile & Hazard Identification

Before handling or preparing for disposal, a clear understanding of the compound's intrinsic hazards is paramount. 5-Bromo-4-hydroxypicolinaldehyde is a halogenated aromatic aldehyde with a specific hazard profile that dictates all handling and disposal protocols.

Property Identifier Source
CAS Number 1289109-05-2[2]
Molecular Formula C₆H₄BrNO₂[2]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Primary Hazards Irritant (Skin, Eyes, Respiratory), Harmful (Ingestion)[2][3]

Immediate Handling Precautions:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] Ensure eyewash stations and safety showers are readily accessible.[3]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique.[4]

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3][5]

    • Lab Coat: A standard lab coat is required. For handling larger quantities or during spill cleanup, a chemically impervious apron or suit may be necessary.[4]

Guiding Principle: Waste Classification & Segregation

The disposal pathway for any chemical is determined by its classification under the Resource Conservation and Recovery Act (RCRA) and other state-level regulations.[1] 5-Bromo-4-hydroxypicolinaldehyde must be treated as Hazardous Waste .

The rationale for this classification is twofold:

  • Toxicity: Based on its hazard statements (H302, H315, H319, H335), the compound exhibits toxicity, a key characteristic of hazardous waste defined by the EPA.[1]

  • Halogenated Organic Compound: The presence of a bromine atom classifies it as a halogenated organic compound .[6] These compounds are specifically regulated because their improper incineration can lead to the formation of persistent environmental pollutants like dioxins and furans. Therefore, they must be segregated from non-halogenated organic waste to ensure they are sent to a high-temperature incineration facility capable of their complete destruction.[6]

Expert Insight: Never mix halogenated and non-halogenated solvent wastes.[7] Doing so contaminates the entire volume of non-halogenated waste, which could otherwise be recycled or fuel-blended, drastically increasing disposal costs and the environmental footprint of your lab.[7]

On-Site Management: The Satellite Accumulation Area (SAA)

Proper disposal begins at the point of generation. The EPA allows laboratories to accumulate waste in designated Satellite Accumulation Areas (SAAs) pending pickup by trained environmental health and safety (EHS) personnel.[8][9]

Workflow for Waste Accumulation

G A Point of Generation (e.g., Reaction Flask, Weigh Paper) B Select Appropriate Waste Container A->B C Container Criteria: - Chemically Compatible (HDPE, Glass) - Screw-top Cap - Leak-proof & Good Condition B->C D Label Container Before Use B->D E Label Requirements: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics (e.g., 'Toxic', 'Irritant') D->E F Add Waste to Container D->F G Keep Container Closed (Except when adding waste) F->G H Store in Designated SAA (At or near point of generation) G->H

Caption: Workflow for accumulating hazardous chemical waste in a Satellite Accumulation Area (SAA).

Step-by-Step Disposal Protocols

Follow the appropriate procedure based on the form of the waste.

Protocol 1: Disposal of Solid (Neat) Compound

This applies to unused reagents, expired product, or residual solids from weighing.

  • Container Selection: Choose a clean, dry, wide-mouth glass or high-density polyethylene (HDPE) container with a secure screw-top cap.[8] The container must be compatible with the chemical.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label.[9] Clearly write "5-Bromo-4-hydroxypicolinaldehyde" and list all components if it's a mixture. Indicate the hazards: "Toxic," "Irritant."

  • Transfer: Carefully transfer the solid waste into the container inside a chemical fume hood. Use a dedicated spatula or scoop.

  • Closure and Storage: Securely cap the container.[8] Do not overfill; leave at least 10% headspace for expansion.[8] Place the container in your designated SAA for halogenated organic solids.

  • Documentation: Log the waste in your laboratory's hazardous waste inventory, if required by your institution.

Protocol 2: Disposal of Contaminated Labware

This includes items like gloves, weigh boats, pipette tips, and empty stock bottles.

  • Segregation:

    • Sharps: All contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container labeled "Hazardous Waste Sharps."[10]

    • Non-Sharps (Debris): Contaminated gloves, wipes, and plasticware should be double-bagged in heavy-duty plastic bags clearly labeled as "Hazardous Waste - Halogenated Contaminated Debris."

  • Gross Decontamination: If practical, rinse empty stock bottles or glassware with a small amount of a suitable solvent (e.g., acetone, ethanol). This rinseate must be collected and disposed of as liquid halogenated waste (see Protocol 3).

  • Storage: Place the labeled bags and sharps containers in the designated SAA for solid waste.

Protocol 3: Disposal of Liquid Waste (Solutions)

This applies to reaction mixtures, chromatography fractions, or solvent rinses containing the compound.

  • Container Selection: Use a chemically compatible, shatter-resistant container (e.g., coated glass or HDPE) with a secure, leak-proof screw cap.[8]

  • Labeling: Affix a "Hazardous Waste" label. List all chemical components with their approximate percentages or volumes, including solvents.[6] The label must clearly state "Halogenated Organic Waste."

  • Waste Collection:

    • DO NOT mix with non-halogenated waste.[6]

    • DO NOT mix with incompatible chemicals like strong acids, bases, or oxidizers.[8] Keep acids and bases separate.[8]

    • Use a funnel to add waste to the container to prevent spills.

    • Keep the container capped at all times, except when adding waste.[8]

  • Storage: Store the container in secondary containment (e.g., a plastic tub) within your designated SAA for halogenated liquid waste.

Disposal Decision Tree

G cluster_1 Labware Type A Identify Waste Form B Solid / Neat Compound A->B C Contaminated Labware A->C D Liquid Solution A->D E Halogenated Solid Waste Container B->E F Sharps Container (Labeled Hazardous) C->F Sharps G Double-Bagged Debris (Labeled Hazardous) C->G Non-Sharps H Halogenated Liquid Waste Container D->H

Caption: Decision tree for segregating different forms of 5-Bromo-4-hydroxypicolinaldehyde waste.

Emergency Procedures: Spill & Exposure Management

Accidents can happen, even during disposal. A prepared response is critical.

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with a chemical absorbent pad or vermiculite.

    • Gently sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Wipe the area with a suitable solvent, collecting the wipes as contaminated debris.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Prevent access to the spill area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up yourself.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[3]

Final Disposal Logistics

Once your waste containers are full, they must be moved from the SAA to a central accumulation area (CAA) or picked up directly by EHS personnel, in accordance with your institution's policies.[9] From there, a licensed hazardous waste disposal company will transport the waste, accompanied by a manifest that tracks it from "cradle to grave," to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][12] As a halogenated waste, the final disposal method will be high-temperature incineration.[6][9]

By adhering to these procedures, you ensure not only your own safety and that of your colleagues but also maintain the scientific integrity and regulatory compliance of your laboratory.

References

  • RCRA Hazardous Waste Compliance in Washington - Encamp. Encamp. Available from: [Link]

  • Hazardous Drugs. The Synergist. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]

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  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Available from: [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. Available from: [Link]

  • Dangerous Waste Regulations Washington State. Washington State Legislature. Available from: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. Available from: [Link]

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  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available from: [Link]

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  • Hazardous Waste Reduction. University of California, Santa Cruz - Environmental Health and Safety. Available from: [Link]

  • HCS as it relates to the guidelines described in OSHA's 1986 publication regarding disposal of hospital wastes contaminated with cytotoxic drugs. Occupational Safety and Health Administration. Available from: [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-4-hydroxypicolinaldehyde

As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-4-hydroxypicolinaldehyde is foundational to discovery. However, innovation cannot come at the expense of safety.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-4-hydroxypicolinaldehyde is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides essential, field-proven safety and logistical information for handling this compound. It is structured not as a rigid checklist, but as a dynamic protocol, empowering you to make informed safety decisions based on the specific context of your work. The causality behind each recommendation is explained to build a self-validating system of laboratory safety.

Hazard Assessment: The "Why" Behind the "What"

Understanding the potential hazards of 5-Bromo-4-hydroxypicolinaldehyde is the critical first step in defining appropriate personal protective equipment (PPE). While comprehensive toxicological data for this specific molecule may be limited, by analyzing its structure—a halogenated (bromo) hydroxy-substituted picolinaldehyde—we can infer its reactivity and hazard profile from closely related compounds.

Safety data for analogous compounds consistently indicates the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The aldehyde functional group can be reactive, and the presence of a bromine atom on the aromatic ring adds to the compound's potential for biological activity and associated hazards.[1] Therefore, our PPE strategy is designed to create a complete barrier against these primary routes of exposure: ingestion, skin contact, eye contact, and inhalation.

Core PPE Directives: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following table summarizes the minimum required PPE for handling 5-Bromo-4-hydroxypicolinaldehyde in solid and solution forms.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Aliquoting) Tightly fitting safety goggles with side-shields.[2]Chemical-resistant gloves (e.g., Nitrile).Fully-buttoned laboratory coat.[3]Required if not handled in a certified chemical fume hood.
Handling Solutions (Preparing, Transferring) Chemical splash goggles. A face shield is required if there is a significant splash risk.[4][5]Chemical-resistant gloves (e.g., Nitrile), with long cuffs to protect the forearm.[4]Chemical-protective apron over a lab coat.[4]Recommended if handling outside a fume hood, especially if volatile solvents are used.
Spill Cleanup Full-face shield over chemical splash goggles.[4]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Neoprene).Impervious coveralls or gown.[6]A full-face respirator with appropriate cartridges is necessary if the spill is large or generates dust/vapors.[2]
Eye and Face Protection

The risk of serious eye irritation from solid particulates or solution splashes is high.[7]

  • Minimum Requirement: Tightly fitting safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[2][7]

  • Elevated Risk: When handling solutions where a splash is possible, a full face shield must be worn over safety goggles.[4][5] This provides a secondary barrier protecting the entire face.

Skin and Body Protection

Given that the compound is a known skin irritant, preventing all skin contact is paramount.[8]

  • Gloves: Disposable nitrile gloves are a suitable initial choice for incidental contact.[4] However, the principle of "double gloving" is recommended for extended procedures. Gloves must be inspected for tears before use and changed immediately upon any sign of contamination.[2] Never reuse disposable gloves.

  • Lab Coat: A clean, fully-buttoned lab coat made of a cotton blend (at least 35% cotton) is required to protect street clothes and underlying skin.[3]

  • Apron: For tasks involving solution transfers, an impervious chemical-protective apron should be worn over the lab coat to prevent saturation from splashes.[4]

Respiratory Protection

As a solid, 5-Bromo-4-hydroxypicolinaldehyde can form dust that may cause respiratory irritation.

  • Primary Control: The most effective way to prevent inhalation is to handle the solid compound exclusively within a certified chemical fume hood or a powder containment hood.[9] This is an engineering control that removes the hazard at the source.

  • Secondary Control: If engineering controls are not feasible or during a large spill, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a full-face respirator with appropriate cartridges must be used.[10] All personnel requiring respirators must be part of a formal respiratory protection program as mandated by OSHA.[11]

Operational and Disposal Plans: A Step-by-Step Guide

Trust in safety protocols is built through clear, repeatable actions. Follow this workflow for every procedure involving 5-Bromo-4-hydroxypicolinaldehyde.

Step 1: Pre-Handling Preparation
  • Designate Area: Clearly mark the designated area for handling the chemical. Ensure an eyewash station and safety shower are directly accessible.[7]

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, solvents, and waste containers, and place them in the fume hood.

  • Don PPE: Put on your PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection.

Step 2: Handling the Chemical
  • Work Within Fume Hood: Perform all manipulations, including opening the container, weighing, and preparing solutions, deep within the fume hood.

  • Minimize Dust: When handling the solid, open the container carefully and use smooth motions to prevent generating airborne dust.

  • Containment: Use a disposable weigh boat or creased paper for weighing. Ensure the balance is protected from contamination.

  • Immediate Cleanup: Clean any minor spills within the hood immediately using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Step 3: Post-Handling Decontamination and Doffing
  • Secure Compound: Tightly close the primary container and store it in a cool, dry, and well-ventilated place away from strong oxidizing agents.[7][12]

  • Decontaminate: Wipe down the work surface within the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), disposing of the wipes as hazardous waste.

  • Doff PPE: Remove PPE in a way that prevents cross-contamination, typically in the reverse order it was put on. Remove outer gloves first, followed by the lab coat and eye protection. Remove inner gloves last.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[10]

Step 4: Disposal Plan
  • Chemical Waste: Unused 5-Bromo-4-hydroxypicolinaldehyde and solutions containing it must be disposed of as hazardous chemical waste.[12] Do not pour it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.[13]

  • Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[14]

Visualizing the PPE Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the nature and scale of the handling task.

PPE_Workflow cluster_start Initial Assessment cluster_procedure Procedure Type cluster_ppe Required PPE Ensemble Start Task: Handle 5-Bromo-4-hydroxypicolinaldehyde Solid Handling Solid (<1g) in Fume Hood Start->Solid Weighing Solution Handling Solution (Splash Risk) Start->Solution Solution Prep/ Transfer Spill Spill or Emergency (Aerosol/Dust Risk) Start->Spill Accident PPE_Base Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Solid->PPE_Base PPE_Splash Splash Protection: - Chemical Splash Goggles - Face Shield - Double Gloves - Protective Apron Solution->PPE_Splash PPE_Spill Full Containment: - Full-Face Respirator - Heavy-Duty Gloves - Impervious Gown Spill->PPE_Spill

Caption: PPE selection workflow for 5-Bromo-4-hydroxypicolinaldehyde.

References

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  • Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
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